Product packaging for Amosulalol Hydrochloride(Cat. No.:CAS No. 93633-92-2)

Amosulalol Hydrochloride

Cat. No.: B1664933
CAS No.: 93633-92-2
M. Wt: 416.9 g/mol
InChI Key: JRVCPDVOFCWKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amosulalol hydrochloride is a sulfonamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25ClN2O5S B1664933 Amosulalol Hydrochloride CAS No. 93633-92-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVCPDVOFCWKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918277
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70958-86-0, 93633-92-2
Record name Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 09538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amosulalol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Therapeutic Function of Amosulalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective β-adrenergic receptor antagonist and a selective α1-adrenergic receptor antagonist. This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by simultaneously targeting key regulatory points in the cardiovascular system. By blocking β1-adrenergic receptors in the heart, amosulalol reduces heart rate and cardiac output. Concurrently, its antagonism of α1-adrenergic receptors in the vasculature leads to vasodilation and a decrease in peripheral resistance. This guide provides an in-depth review of the therapeutic function of amosulalol, presenting quantitative data on its receptor binding and functional antagonism, detailing experimental methodologies from key preclinical and clinical studies, and illustrating the associated signaling pathways.

Introduction

Hypertension is a multifactorial disease and a leading risk factor for cardiovascular morbidity and mortality. Pharmacological intervention is often necessary to achieve and maintain target blood pressure levels. Amosulalol is a third-generation adrenergic antagonist that offers a dual-action approach to hypertension management. Its ability to block both α- and β-adrenergic receptors provides a synergistic effect, leading to effective blood pressure control with a potentially favorable side-effect profile compared to single-action agents. This document serves as a technical resource, consolidating the pharmacological data and experimental evidence that underpin the therapeutic utility of amosulalol.

Mechanism of Action

Amosulalol exerts its therapeutic effects through the competitive and reversible antagonism of adrenergic receptors.

  • β-Adrenergic Receptor Blockade: Amosulalol is a non-selective antagonist of β1 and β2-adrenergic receptors.[1] The blockade of β1-receptors, predominantly located in the heart, results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect, leading to a reduction in cardiac output.[1][2]

  • α1-Adrenergic Receptor Blockade: Amosulalol is a selective antagonist of α1-adrenergic receptors, which are primarily found on vascular smooth muscle.[1][2] Inhibition of these receptors prevents norepinephrine-induced vasoconstriction, resulting in vasodilation, reduced peripheral vascular resistance, and consequently, a decrease in blood pressure.[1][2]

Signaling Pathways

The dual antagonistic action of amosulalol interrupts key signaling cascades initiated by catecholamines.

cluster_0 Cardiomyocyte (β1-Adrenergic Receptor) cluster_1 Vascular Smooth Muscle Cell (α1-Adrenergic Receptor) Amosulalol_beta Amosulalol beta1_receptor β1-Adrenergic Receptor Amosulalol_beta->beta1_receptor Blocks G_protein_s Gs beta1_receptor->G_protein_s Activates AC Adenylyl Cyclase G_protein_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Contraction Ca_influx->Contraction Heart_Rate Increased Heart Rate Ca_influx->Heart_Rate Amosulalol_alpha Amosulalol alpha1_receptor α1-Adrenergic Receptor Amosulalol_alpha->alpha1_receptor Blocks G_protein_q Gq alpha1_receptor->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release SR->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Figure 1: Signaling pathways blocked by Amosulalol.

Quantitative Pharmacology

The affinity and potency of amosulalol and its stereoisomers at various adrenergic receptors have been quantified through radioligand binding assays and functional in vitro studies.

Receptor Binding Affinities

The equilibrium dissociation constants (pKi) from radioligand binding experiments using rat brain membranes are summarized below.[1]

Compoundα1-Adrenoceptor (pKi)α2-Adrenoceptor (pKi)β1-Adrenoceptor (pKi)β2-Adrenoceptor (pKi)
(+/-)-Amosulalol8.36.27.57.1
(-)-Amosulalol7.56.08.27.8
(+)-Amosulalol8.66.36.56.1
Functional Antagonist Potencies

The antagonist potencies (pA2) determined from in vitro functional assays in isolated tissues are presented in the following table.[1][3]

Compoundα1-Adrenoceptor (pA2) (Rat Aorta)α2-Adrenoceptor (pA2)β1-Adrenoceptor (pA2) (Rat Right Ventricle)β2-Adrenoceptor (pA2)
(+/-)-Amosulalol8.6[3]-7.5, 8.1[3]-
(-)-Amosulalol7.8-8.58.1
(+)-Amosulalol8.9-6.86.5

Note: A dash (-) indicates that data was not reported in the cited source.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While the specific protocol for the amosulalol binding studies was not detailed in the provided search results, a general methodology for such an assay is outlined below.[4][5]

cluster_0 Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation (e.g., from rat brain) incubation Incubation: - Membranes - Radioligand (e.g., [3H]prazosin for α1) - Competing ligand (Amosulalol) prep->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Figure 2: General workflow for a radioligand binding assay.
  • Membrane Preparation: Tissues (e.g., rat brain) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the adrenergic receptors. The final membrane pellet is resuspended in an assay buffer.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine for α2 receptors, [3H]-dihydroalprenolol for β receptors) and varying concentrations of the unlabeled competitor drug (amosulalol). The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

The pA2 values, which quantify the potency of a competitive antagonist, are typically determined using a Schild analysis. A general protocol is described below.[6][7]

cluster_0 Experimental Workflow: Schild Analysis tissue_prep Isolated Tissue Preparation (e.g., rat aorta rings, rat right ventricle strips) organ_bath Mounting in Organ Bath with physiological salt solution tissue_prep->organ_bath agonist_crc Generation of Cumulative Concentration-Response Curve (CRC) to an Agonist (e.g., phenylephrine) organ_bath->agonist_crc antagonist_incubation Incubation with a Fixed Concentration of Antagonist (Amosulalol) agonist_crc->antagonist_incubation agonist_crc_antagonist Generation of Agonist CRC in the Presence of Antagonist antagonist_incubation->agonist_crc_antagonist repeat Repeat with Increasing Antagonist Concentrations agonist_crc_antagonist->repeat schild_plot Schild Plot Construction and pA2 Determination repeat->schild_plot

Figure 3: General workflow for Schild analysis.
  • Tissue Preparation: A specific tissue expressing the receptor of interest (e.g., rat thoracic aorta for α1 receptors, rat right ventricle for β1 receptors) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1) is generated to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (amosulalol) for a predetermined period to allow for equilibration.

  • Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

  • Schild Plot: Steps 3 and 4 are repeated with several increasing concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting regression line provides the pA2 value.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of amosulalol in the treatment of hypertension.

Hypertension in Patients with Non-Insulin Dependent Diabetes

In an open-label study, 41 hypertensive patients with non-insulin dependent diabetes mellitus were treated with amosulalol (20-60 mg daily) for 24 weeks. The results are summarized below.

ParameterBaseline (Mean ± SD)End of Trial (Mean ± SD)
Systolic Blood Pressure (mmHg)174 ± 13148 ± 16
Diastolic Blood Pressure (mmHg)92 ± 980 ± 11

Heart rate, plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglyceride levels remained largely unchanged.

Essential Hypertension

A study involving 19 patients with essential hypertension treated with amosulalol (average 48.4 mg/day) for 16 weeks yielded the following hemodynamic changes.

ParameterPre-treatment (Mean ± SEM)Post-treatment (Mean ± SEM)
Mean Blood Pressure (mmHg)120 ± 1105 ± 1
Heart Rate (beats/min)70 ± 264 ± 1
Cardiac Index (L/min/m²)3.91 ± 0.093.68 ± 0.09
Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²)2441 ± 792271 ± 78
Plasma Renin Activity (ng/mL/h)0.95 ± 0.140.55 ± 0.09
Aldosterone Concentration (ng/dL)8.6 ± 0.54.6 ± 0.4

Conclusion

Amosulalol is a well-characterized antihypertensive agent with a dual mechanism of action that effectively addresses two key components of blood pressure regulation: cardiac output and peripheral vascular resistance. Its potent antagonism at both β- and α1-adrenergic receptors, supported by robust preclinical and clinical data, establishes it as a valuable therapeutic option for the management of hypertension. The information presented in this technical guide provides a comprehensive overview of the pharmacological basis for the therapeutic function of amosulalol, intended to support further research and development in the field of cardiovascular therapeutics.

References

Amosulalol dual alpha and beta blockade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Dual Alpha and Beta Blockade of Amosulalol

Introduction

Amosulalol is a pharmacologically active agent characterized by its dual mechanism of action as both an alpha (α) and beta (β) adrenoceptor antagonist.[1] It functions as a selective antagonist of α1-adrenergic receptors and a non-selective antagonist of β-adrenergic receptors.[2][3] This combined blockade leads to a potent antihypertensive effect, making it a valuable therapeutic agent in the management of hypertension and related cardiovascular conditions.[3][4] By simultaneously targeting the receptors responsible for vasoconstriction and cardiac stimulation, amosulalol achieves a reduction in blood pressure by decreasing both peripheral vascular resistance and cardiac output.[2][3] This guide provides a detailed technical overview of amosulalol, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Amosulalol exerts its therapeutic effects by competitively inhibiting the actions of catecholamines, such as norepinephrine and epinephrine, at both α1 and β-adrenergic receptors.[2]

  • Alpha-1 Adrenergic Blockade : α1-adrenergic receptors are primarily located on the smooth muscle of blood vessels. Their stimulation by catecholamines leads to vasoconstriction. By blocking these receptors, amosulalol inhibits this vasoconstrictive effect, resulting in vasodilation of both arteries and veins. This leads to a decrease in peripheral vascular resistance, a key contributor to elevated blood pressure.[2][3]

  • Beta-1 and Beta-2 Adrenergic Blockade :

    • β1-receptors , predominantly found in cardiac tissue, mediate increases in heart rate (chronotropy) and contractility (inotropy) when stimulated. Amosulalol's antagonism at β1-receptors leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output.[2][3] This action also contributes to its antihypertensive effect and can reduce the workload on the heart.

    • β2-receptors are located in various tissues, including the bronchioles and vasculature. Blockade of these receptors can lead to bronchoconstriction and mild vasoconstriction, although these effects are generally less pronounced than the primary therapeutic actions.[2]

The dual blockade is hemodynamically logical; the α1-blockade directly counteracts elevated peripheral resistance, while the β-blockade prevents the reflex tachycardia that often accompanies vasodilation caused by single-agent alpha-blockers.[1][5]

Signaling Pathway and Point of Intervention

The diagram below illustrates the signaling pathways of α1 and β1-adrenergic receptors and indicates the points at which amosulalol exerts its antagonist effects.

G cluster_alpha Alpha-1 Adrenergic Pathway (Vascular Smooth Muscle) cluster_beta Beta-1 Adrenergic Pathway (Cardiac Myocyte) NE_a Norepinephrine A1R α1 Receptor NE_a->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Ca_a ↑ Intracellular Ca²⁺ IP3_DAG->Ca_a Leads to Vasc_Con Vasoconstriction Ca_a->Vasc_Con NE_b Norepinephrine B1R β1 Receptor NE_b->B1R Binds Gs Gs Protein B1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Ca_b ↑ Intracellular Ca²⁺ + Protein Phosphorylation PKA->Ca_b Leads to Cardiac_Stim ↑ Heart Rate & Contractility Ca_b->Cardiac_Stim Amosulalol Amosulalol Amosulalol->A1R Blocks Amosulalol->B1R Blocks G cluster_workflow Experimental Workflow: Schild Analysis for pA₂ Determination A 1. Isolate Tissue (e.g., Rat Aorta) B 2. Mount in Organ Bath & Equilibrate A->B C 3. Generate Baseline Agonist Concentration-Response Curve (CRC) B->C D 4. Wash Tissue & Incubate with Fixed Concentration of Amosulalol C->D E 5. Generate Second Agonist CRC in Presence of Amosulalol D->E F 6. Repeat Steps 4-5 with Increasing Amosulalol Concentrations E->F G 7. Calculate Dose Ratios for Each Antagonist Concentration F->G H 8. Construct Schild Plot & Determine pA₂ Value G->H

References

Amosulalol: A Technical Guide to a Non-Selective Beta-Adrenergic Blocker with Alpha-1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol is a third-generation adrenergic antagonist that exhibits non-selective beta-adrenergic blockade (β1 and β2) along with selective alpha-1 adrenergic antagonism.[1][2] This dual mechanism of action contributes to its efficacy in the management of hypertension and other cardiovascular conditions.[2] By inhibiting the effects of catecholamines at these receptors, Amosulalol reduces heart rate, cardiac contractility, and peripheral vascular resistance. This technical guide provides an in-depth overview of the pharmacological properties of Amosulalol, including its receptor binding affinity, pharmacokinetic and pharmacodynamic profiles, and the underlying signaling pathways affected by its action. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Receptor Binding Affinity

Amosulalol and its stereoisomers demonstrate distinct binding affinities for alpha and beta-adrenergic receptors. The antagonist potencies (pA2 values) and binding affinities (pKi values) have been determined through in vitro experiments and radioligand binding assays using rat brain membranes.[3] The stereochemical configuration of Amosulalol significantly influences its receptor selectivity, with the (+)-isomer showing higher affinity for alpha-1 receptors and the (-)-isomer showing higher affinity for beta receptors.[3]

Receptor SubtypeCompoundpA2 (in vitro)pKi (Radioligand Binding)
Alpha-1 (+/-)-Amosulalol-8.84
(-)-Amosulalol--
(+)-Amosulalol--
Alpha-2 (+/-)-Amosulalol--
Beta-1 (+/-)-Amosulalol7.5 - 8.19.93
(-)-Amosulalol--
(+)-Amosulalol--
Beta-2 (+/-)-Amosulalol-9.71

Table 1: Receptor Binding Affinity of Amosulalol. Data compiled from in vitro organ bath experiments and radioligand binding assays.[3][4]

Pharmacokinetics

The pharmacokinetic profile of Amosulalol has been characterized in various species, including humans, rats, dogs, and monkeys.[5][6][7] Following oral administration, Amosulalol is well absorbed.[5] Its elimination follows a two-compartment model after intravenous administration.[5]

Human Pharmacokinetics (Intravenous Administration)
ParameterValue (Mean ± SD)Unit
Dose 0.16mg/kg
Half-life (t½α) 0.26 ± 0.02hours
Half-life (t½β) 2.8 ± 0.1hours
Volume of Distribution (Vd) 0.75 ± 0.06L/kg
Clearance (CL) 8.09 ± 0.54L/hr
Area Under the Curve (AUC) 1.22 ± 0.09µg·hr/mL

Table 2: Pharmacokinetic Parameters of Amosulalol in Humans Following a Single Intravenous Dose.[5]

Human Pharmacokinetics (Oral Administration)
ParameterValue (Range)Unit
Time to Peak Plasma Concentration (Tmax) 2 - 4hours
Half-life (t½) 4.4 - 5.7hours
Systemic Availability ~100%

Table 3: Pharmacokinetic Parameters of Amosulalol in Humans Following Single Oral Doses.[5]

Animal Pharmacokinetics (Intravenous Administration)
SpeciesDose (mg/kg)Terminal Half-life (hours)Plasma Clearance
Rats 12.5Higher
Dogs 12.1Intermediate
Monkeys 11.8Lower

Table 4: Comparative Pharmacokinetics of Intravenous Amosulalol in Animal Models.[6]

Animal Pharmacokinetics (Oral Administration)
SpeciesDose Range (mg/kg)Tmax (hours)Systemic Availability (%)
Rats 10 - 1000.5 - 122 - 31
Dogs 3 - 300.5 - 151 - 59
Monkeys 3 - 101.7 - 2.757 - 66

Table 5: Comparative Pharmacokinetics of Oral Amosulalol in Animal Models.[6]

Pharmacodynamics

The pharmacodynamic effects of Amosulalol are a direct consequence of its dual adrenergic receptor blockade.

  • Cardiovascular Effects : By blocking β1-adrenergic receptors in the heart, Amosulalol reduces heart rate, myocardial contractility, and consequently, cardiac output.[2] Its antagonism of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance, contributing to its antihypertensive effect.[2]

  • Electrophysiological Effects : In isolated rabbit papillary muscles, Amosulalol has been shown to decrease the maximum rate of depolarization and increase the action potential duration, suggesting Class I and Class III antiarrhythmic properties.

  • Effects on Renin Activity : The β1-blockade in the kidneys inhibits the release of renin, which can contribute to the long-term management of blood pressure.

Signaling Pathways

Amosulalol exerts its pharmacological effects by interfering with the downstream signaling cascades of adrenergic receptors.

Beta-Adrenergic Receptor Signaling Pathway

Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein, Gs.[8][9] Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8][10] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.[8][10] In cardiac myocytes, this results in increased heart rate and contractility.[9]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol Amosulalol Receptor β1/β2-Adrenergic Receptor Amosulalol->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway Blockade by Amosulalol
Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are GPCRs that couple to the Gq protein.[11][12] Upon activation, Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][13] This cascade in vascular smooth muscle cells leads to contraction and vasoconstriction.[11]

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol Amosulalol Receptor α1-Adrenergic Receptor Amosulalol->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Amosulalol

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a compound like Amosulalol to adrenergic receptors using a competitive radioligand binding assay.[14][15][16]

Objective: To determine the inhibitory constant (Ki) of Amosulalol for β1, β2, and α1-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from rat brain or transfected cell lines).

  • Radioligand specific for the receptor subtype (e.g., [3H]-CGP 12177 for β-receptors, [3H]-prazosin for α1-receptors).

  • Amosulalol hydrochloride.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol for β-receptors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: a. Homogenize tissue or cells in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in binding buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Amosulalol concentrations. b. Total Binding wells: Add membrane preparation, a fixed concentration of the radioligand, and binding buffer. c. Non-specific Binding wells: Add membrane preparation, the radioligand, and a high concentration of the non-specific binding control. d. Competition wells: Add membrane preparation, the radioligand, and serial dilutions of Amosulalol.

  • Incubation: a. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: a. Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the Amosulalol concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amosulalol that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 & Ki Calculation Quantification->Data_Analysis

Workflow for Radioligand Binding Assay

Conclusion

Amosulalol is a potent antihypertensive agent with a dual mechanism of action, functioning as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic antagonist. Its pharmacokinetic profile supports once or twice-daily dosing, and its pharmacodynamic effects lead to effective blood pressure control. Understanding the specific receptor affinities, pharmacokinetic parameters, and the signaling pathways that Amosulalol modulates is crucial for its optimal clinical application and for the development of future adrenergic receptor antagonists. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced pharmacological properties of Amosulalol and related compounds.

References

An In-depth Technical Guide to the Chemical Synthesis of Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Amosulalol Hydrochloride, an antihypertensive agent with dual α- and β-adrenergic blocking activities. This document outlines the synthetic pathways, detailed experimental protocols, and key quantitative data to support research, development, and manufacturing activities.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through multiple routes. A common and efficient pathway commences with the preparation of two key intermediates: N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V) and 2-methyl-5-bromoacetylbenzenesulfonamide (VI) . These intermediates are then condensed, followed by a reduction and debenzylation sequence to yield the final product. An alternative strategy involves the initial synthesis of 5-acetyl-2-methylbenzenesulfonamide from 4-methylacetophenone, which is then elaborated to Amosulalol.

The primary synthetic route is depicted in the workflow diagram below.

G A 2-Methoxyphenol (I) C 2-(2-methoxyphenoxy)ethanol (III) A->C B Ethylene Oxide (II) B->C E 2-(2-methoxyphenoxy)ethyl chloride (IV) C->E SOCl2 D SOCl2 G N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V) E->G Benzylamine F Benzylamine F->G I N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine (VII) G->I Condensation H 2-Methyl-5-bromoacetylbenzenesulfonamide (VI) H->I K 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide (VIII) I->K Reduction (NaBH4) J NaBH4 J->K M This compound K->M Debenzylation & Salt Formation (H2, Pd/C, HCl) L H2, Pd/C, HCl L->M

Caption: Synthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V)

This intermediate is prepared in a two-step process starting from 2-methoxyphenol.

  • Preparation of 2-(2-methoxyphenoxy)ethanol (III): 2-Methoxyphenol (I) is reacted with ethylene oxide (II) to yield 2-(2-methoxyphenoxy)ethanol (III)[1].

  • Chlorination: The resulting alcohol (III) is treated with thionyl chloride (SOCl₂) to produce 2-(2-methoxyphenoxy)ethyl chloride (IV)[1].

  • Amination: The chloride (IV) is then reacted with benzylamine to afford N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V)[1].

Step 2: Synthesis of 2-methyl-5-bromoacetylbenzenesulfonamide (VI)

An analogous compound, 5-acetyl-2-methylbenzenesulfonyl chloride, can be synthesized from N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid with a reported yield of 87.4%[2]. The bromo-derivative can be prepared through bromination of 5-acetyl-2-methylbenzenesulfonamide. A general procedure for α-bromination of a ketone involves treating the acetyl compound with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst.

Step 3: Condensation of Intermediates (VII)

N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V) is condensed with 2-methyl-5-bromoacetylbenzenesulfonamide (VI)[1].

  • Reaction Conditions: A mixture of N-benzyl-2-(2-methoxyphenoxy)ethylamine and 5-bromoacetyl-2-methylbenzenesulfonamide is refluxed in methyl ethyl ketone[3].

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in benzene, and ether is added to precipitate the hydrobromide salt of any unreacted starting amine. After filtration, the solvent is evaporated to yield the crude product (VII) as a viscous oil[3].

Step 4: Reduction of the Ketone (VIII)

The ketone group in the condensed product (VII) is reduced to a secondary alcohol using sodium borohydride (NaBH₄)[1].

  • Procedure: The crude product (VII) is dissolved in ethanol, and an excess of sodium borohydride is added. The mixture is stirred at room temperature[3].

  • Work-up: Ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the protected carbinol (VIII) as a viscous oily product[3].

Step 5: Debenzylation and Hydrochloride Salt Formation (this compound)

The final step involves the removal of the N-benzyl protecting group and the formation of the hydrochloride salt.

  • Catalytic Hydrogenation: The protected carbinol (VIII) is dissolved in methanol. An ethanolic solution of hydrogen chloride and 10% palladium on charcoal catalyst are added[3].

  • Reaction: The mixture is shaken under a hydrogen gas stream until the absorption of hydrogen ceases[3].

  • Isolation and Purification: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in hot ethanol and allowed to stand in an ice chamber overnight to crystallize the α-type crystals of this compound[3]. The reported melting point of these crystals is 169°-171°C[3].

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. Data for some steps is inferred from analogous reactions due to a lack of specific published results for this exact synthetic sequence.

StepReactantsProductSolventCatalystYieldPurityReference
Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid, N,N-dimethylformamide, thionyl chloride5-acetyl-2-methylbenzenesulfonyl chlorideChloroform-87.4%-[2]
Condensation N-benzyl-2-(2-methoxyphenoxy)ethylamine, 5-bromoacetyl-2-methylbenzenesulfonamideN-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine (VII)Methyl ethyl ketone---[3]
Reduction N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine (VII), Sodium borohydride5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide (VIII)Ethanol---[3]
Debenzylation & Salt Formation 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide (VIII), Hydrogen gas5-{1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide hydrochloride (Amosulalol HCl)Methanol, Ethanol10% Pd/C->96%[3][4]

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and dependencies of the key stages in the synthesis of this compound.

G cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Final Product Formation Phenoxyethylamine Synthesis Phenoxyethylamine Synthesis Condensation Condensation Phenoxyethylamine Synthesis->Condensation Benzenesulfonamide Synthesis Benzenesulfonamide Synthesis Benzenesulfonamide Synthesis->Condensation Reduction Reduction Condensation->Reduction Debenzylation Debenzylation Reduction->Debenzylation Salt Formation & Purification Salt Formation & Purification Debenzylation->Salt Formation & Purification

Caption: Logical workflow for this compound synthesis.

This guide provides a foundational understanding of the chemical synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these procedures as necessary for their specific laboratory or manufacturing environments.

References

Amosulalol Hydrochloride: An In-Depth Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective beta-adrenergic antagonist and a selective alpha-1 adrenergic antagonist.[1][2] This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by targeting multiple pathways in the sympathetic nervous system. This technical guide provides a detailed overview of the molecular targets of amosulalol, presenting quantitative data on its binding affinities and functional antagonism. Furthermore, it outlines the experimental methodologies employed in these characterizations to facilitate replication and further investigation by researchers in the field.

Core Molecular Targets: Adrenergic Receptors

Amosulalol primarily exerts its therapeutic effects through competitive antagonism at alpha and beta-adrenergic receptors.

Alpha-Adrenergic Receptor Antagonism

Amosulalol demonstrates high affinity for alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in peripheral resistance.[2] Evidence also suggests an antagonistic effect at alpha-2 adrenergic receptors.

Beta-Adrenergic Receptor Antagonism

As a non-selective beta-blocker, amosulalol targets both beta-1 and beta-2 adrenergic receptors.[1] Antagonism at beta-1 receptors in the heart results in reduced heart rate and myocardial contractility, contributing to its antihypertensive effect.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of amosulalol at its primary molecular targets.

Table 1: Binding Affinities (Ki) of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
Alpha-1 (α1) Data Not Available
Alpha-2 (α2) Data Not Available
Beta-1 (β1) Data Not Available
Beta-2 (β2) Data Not Available
Beta-3 (β3) Data Not Available

Quantitative Ki values for specific adrenergic receptor subtypes were not explicitly available in the reviewed literature. Further targeted binding studies are required to fully characterize the binding profile of amosulalol.

Table 2: Functional Antagonist Potency (pA2) of this compound

ReceptorAgonistTissue PreparationpA2 ValueReference
Alpha-1 (α1) PhenylephrineRat Isolated Aorta8.6
Beta-1 (β1) IsoprenalineRat Isolated Right Ventricle7.5 - 8.1

Secondary Molecular Target: Serotonin Receptors

Preliminary evidence suggests a potential interaction of amosulalol with serotonin (5-HT) receptors, which may contribute to its overall pharmacological effects. However, the specific receptor subtypes and the nature of this interaction (agonist or antagonist) require further investigation.

Table 3: Interaction with Serotonin (5-HT) Receptors

Receptor SubtypeNature of InteractionQuantitative DataReference
5-HT Receptors Reduced maximal response to 5-hydroxytryptamineSpecific data not available

Signaling Pathways

The antagonistic actions of amosulalol at adrenergic receptors modulate downstream signaling cascades, ultimately leading to its physiological effects.

Amosulalol Signaling Pathway cluster_alpha1 Alpha-1 Adrenergic Receptor cluster_beta Beta-Adrenergic Receptor Amosulalol_a1 Amosulalol a1_receptor α1-Adrenergic Receptor Amosulalol_a1->a1_receptor Blocks Gq Gq Protein a1_receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Amosulalol_b Amosulalol b_receptor β-Adrenergic Receptor (β1/β2) Amosulalol_b->b_receptor Blocks Gs Gs Protein b_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A cAMP->PKA HeartRate_Contractility Increased Heart Rate & Contractility PKA->HeartRate_Contractility

Amosulalol's antagonistic action on adrenergic signaling pathways.

Experimental Protocols

The following sections detail the methodologies used to determine the pharmacological profile of amosulalol.

Radioligand Displacement Assay (Hypothetical Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of amosulalol for various adrenergic receptor subtypes.

Radioligand Displacement Assay Workflow prep Prepare membranes from cells expressing receptor subtype incubate Incubate membranes with fixed concentration of radioligand and varying concentrations of Amosulalol prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Workflow for determining binding affinity (Ki).

1. Membrane Preparation:

  • Tissues or cultured cells expressing the adrenergic receptor subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors) and a range of concentrations of unlabeled amosulalol.

  • Total binding is determined in the absence of amosulalol, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of amosulalol that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This protocol outlines the determination of the functional antagonist potency (pA2) of amosulalol.

Schild Analysis Workflow prep Prepare isolated tissue (e.g., rat aorta, right ventricle) agonist_crc Generate a cumulative concentration-response curve (CRC) for a specific agonist prep->agonist_crc antagonist_incubation Incubate tissue with a fixed concentration of Amosulalol agonist_crc->antagonist_incubation agonist_crc_antagonist Generate a second agonist CRC in the presence of Amosulalol antagonist_incubation->agonist_crc_antagonist repeat Repeat with multiple concentrations of Amosulalol agonist_crc_antagonist->repeat analyze Calculate dose ratios and construct Schild plot to determine pA2 repeat->analyze

Workflow for determining functional antagonist potency (pA2).

1. Tissue Preparation:

  • Isolated tissues, such as rat aorta for α1 receptor studies or rat right ventricle for β1 receptor studies, are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve is generated for a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1) to establish a baseline response.

3. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of amosulalol for a predetermined equilibration period.

4. Second Agonist Concentration-Response Curve:

  • A second cumulative concentration-response curve for the same agonist is generated in the presence of amosulalol.

5. Repetition and Data Analysis:

  • The procedure is repeated with several different concentrations of amosulalol.

  • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of amosulalol.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of amosulalol. The x-intercept of the regression line provides the pA2 value.

Conclusion

This compound is a multi-target antihypertensive agent with primary antagonistic activity at alpha-1, beta-1, and beta-2 adrenergic receptors. Its pharmacological profile, characterized by both potent alpha and beta blockade, offers a comprehensive approach to the management of hypertension. Further research is warranted to fully elucidate its binding characteristics at adrenergic receptor subtypes and to explore the clinical relevance of its interaction with serotonin receptors. The detailed methodologies provided in this guide serve as a foundation for future investigations into the molecular pharmacology of amosulalol.

References

The Discovery and Pharmacological Profile of YM-09538 (Amosulalol): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of YM-09538, also known as Amosulalol. It is a potent adrenoceptor antagonist with a unique pharmacological profile, exhibiting both alpha- and beta-adrenergic blocking properties. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes its mechanism of action and experimental workflows.

Pharmacological Data Summary

The following tables summarize the quantitative pharmacological data for YM-09538 and its stereoisomers, providing a comparative view of their antagonist potencies at various adrenoceptor subtypes.

Table 1: Adrenoceptor Antagonist Potency of YM-09538 (Amosulalol) and its Stereoisomers in vitro

CompoundReceptor SubtypeAgonistPreparationpA2 Value
(+/-)-Amosulalol (YM-09538)α1PhenylephrineRat anococcygeus muscle8.3
α2ClonidineRat vas deferens<6.0
β1IsoprenalineGuinea pig right atria7.5
β2IsoprenalineGuinea pig trachea7.4
(+)-Amosulalolα1PhenylephrineRat anococcygeus muscle8.8
β1IsoprenalineGuinea pig right atria6.5
β2IsoprenalineGuinea pig trachea6.4
(-)-Amosulalolα1PhenylephrineRat anococcygeus muscle7.6
β1IsoprenalineGuinea pig right atria8.2
β2IsoprenalineGuinea pig trachea8.1

Table 2: Radioligand Binding Affinities (pKi) of YM-09538 (Amosulalol) and its Stereoisomers for Adrenoceptors

CompoundReceptor SubtypeRadioligandTissue PreparationpKi Value
(+/-)-Amosulalol (YM-09538)α1[3H]-PrazosinRat brain membranes8.5
α2[3H]-ClonidineRat brain membranes5.8
β1/β2[3H]-DihydroalprenololRat brain membranes7.8
(+)-Amosulalolα1[3H]-PrazosinRat brain membranes8.9
β1/β2[3H]-DihydroalprenololRat brain membranes6.8
(-)-Amosulalolα1[3H]-PrazosinRat brain membranes7.7
β1/β2[3H]-DihydroalprenololRat brain membranes8.5

Mechanism of Action: Signaling Pathways

YM-09538 acts as a competitive antagonist at both alpha-1 (α1) and beta (β) adrenergic receptors. The following diagrams illustrate the signaling pathways inhibited by YM-09538.

G cluster_alpha1 α1-Adrenergic Signaling NorEpi_a Norepinephrine Alpha1R α1-Adrenoceptor NorEpi_a->Alpha1R Gq Gq protein Alpha1R->Gq YM09538_a YM-09538 YM09538_a->Alpha1R PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Response_a Smooth Muscle Contraction Ca->Response_a PKC->Response_a

Inhibition of α1-Adrenergic Signaling by YM-09538.

G cluster_beta β-Adrenergic Signaling NorEpi_b Norepinephrine BetaR β-Adrenoceptor NorEpi_b->BetaR Gs Gs protein BetaR->Gs YM09538_b YM-09538 YM09538_b->BetaR AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA activation cAMP->PKA Response_b Increased Heart Rate & Contractility PKA->Response_b G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation IsolatedOrgan Isolated Organ Experiments pA2 pA2 Determination (Functional Potency) IsolatedOrgan->pA2 RadioligandBinding Radioligand Binding Assays pKi pKi Determination (Binding Affinity) RadioligandBinding->pKi Efficacy Antihypertensive Efficacy pA2->Efficacy pKi->Efficacy AnimalModels Animal Models of Hypertension Hemodynamic Hemodynamic Measurements (Blood Pressure, Heart Rate) AnimalModels->Hemodynamic Hemodynamic->Efficacy Start Compound Synthesis (YM-09538) Start->IsolatedOrgan Start->RadioligandBinding Start->AnimalModels

Stereoselective Pharmacology of Amosulalol: A Technical Guide to Isomer Activity at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a potent antihypertensive agent characterized by its dual antagonism of both α- and β-adrenergic receptors. As a chiral molecule, amosulalol exists as a pair of stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereoselective activity of amosulalol's isomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals. The differential affinities of the (+)- and (-)-enantiomers for adrenergic receptor subtypes underscore the critical importance of stereochemistry in drug design and development.

Quantitative Analysis of Stereoisomer Activity

The antagonist potencies of racemic amosulalol and its individual stereoisomers have been rigorously evaluated at α1, α2, β1, and β2 adrenoceptors. The data, primarily expressed as pA2 values derived from Schild plots, clearly demonstrate a significant stereoselectivity in receptor binding and functional antagonism.[1]

Table 1: Adrenoceptor Antagonist Potency (pA2 Values) of Amosulalol Stereoisomers in Isolated Tissues [1]

Compoundα1-Adrenoceptor (Rat Vas Deferens)α2-Adrenoceptor (Rat Vas Deferens)β1-Adrenoceptor (Guinea-Pig Atria)β2-Adrenoceptor (Guinea-Pig Trachea)
(+/-)-Amosulalol 8.26.17.87.3
(+)-Amosulalol 8.56.36.15.8
(-)-Amosulalol 7.35.98.07.7

pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Table 2: Radioligand Binding Affinities (pKi Values) of Amosulalol Stereoisomers in Rat Brain Membranes [1]

Compoundα1-Adrenoceptor ([3H]Prazosin)α2-Adrenoceptor ([3H]Yohimbine)β1-Adrenoceptor ([3H]Dihydroalprenolol)β2-Adrenoceptor ([3H]Dihydroalprenolol)
(+/-)-Amosulalol 8.16.07.77.2
(+)-Amosulalol 8.46.26.05.7
(-)-Amosulalol 7.25.87.97.6

pKi values are the negative logarithm of the inhibition constant (Ki) and indicate the binding affinity of a ligand for a receptor.

These data reveal a distinct pattern of stereoselectivity:

  • α1-Adrenoceptor: The (+)-isomer of amosulalol is significantly more potent than the (-)-isomer.[1]

  • β1 and β2-Adrenoceptors: Conversely, the (-)-isomer exhibits substantially higher potency at both β-adrenoceptor subtypes compared to the (+)-isomer.[1]

  • Racemate: The activity of the racemic mixture generally reflects a combination of the properties of its constituent isomers.[1]

Experimental Protocols

Isolated Tissue Experiments for pA2 Determination

Objective: To determine the functional antagonist potency of amosulalol stereoisomers at different adrenoceptor subtypes by measuring their ability to inhibit agonist-induced tissue responses.

Methodology:

  • Tissue Preparations:

    • α1-Adrenoceptor: Rat vas deferens is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • α2-Adrenoceptor: Field-stimulated rat vas deferens is used. Electrical stimulation of the prostatic portion elicits twitch responses that are inhibited by α2-adrenoceptor agonists.

    • β1-Adrenoceptor: Guinea-pig atria are isolated and suspended in an organ bath. The spontaneous beating rate is measured.

    • β2-Adrenoceptor: Guinea-pig tracheal strips are prepared and suspended in an organ bath. The tissue is pre-contracted with an appropriate agent (e.g., histamine or carbachol).

  • Procedure:

    • Tissues are allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves to a selective agonist are obtained (e.g., phenylephrine for α1, clonidine for α2, isoproterenol for β1 and β2).

    • The tissue is washed, and one of the amosulalol stereoisomers is added to the bath at a fixed concentration and allowed to incubate.

    • A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA2 value is determined as the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

G cluster_0 Experimental Workflow for pA2 Determination Isolated Tissue Preparation Isolated Tissue Preparation Equilibration Equilibration Isolated Tissue Preparation->Equilibration Organ Bath Agonist CRC (Control) Agonist CRC (Control) Equilibration->Agonist CRC (Control) Cumulative Dosing Antagonist Incubation Antagonist Incubation Agonist CRC (Control)->Antagonist Incubation Washout & Add Antagonist Agonist CRC (with Antagonist) Agonist CRC (with Antagonist) Antagonist Incubation->Agonist CRC (with Antagonist) Cumulative Dosing Data Analysis Data Analysis Agonist CRC (with Antagonist)->Data Analysis Calculate Dose-Ratio Schild Plot Schild Plot Data Analysis->Schild Plot log(DR-1) vs -log[Antagonist] pA2 Value pA2 Value Schild Plot->pA2 Value X-intercept

Caption: Workflow for Determining pA2 Values using Isolated Tissue Preparations.

Radioligand Binding Assays for pKi Determination

Objective: To determine the binding affinity of amosulalol stereoisomers for different adrenoceptor subtypes in a cell-free system.

Methodology:

  • Membrane Preparation:

    • Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • α1-Adrenoceptor: Membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of the amosulalol stereoisomers.

    • α2-Adrenoceptor: Membranes are incubated with a fixed concentration of [3H]yohimbine and varying concentrations of the amosulalol stereoisomers.

    • β-Adrenoceptors: Membranes are incubated with a fixed concentration of [3H]dihydroalprenolol and varying concentrations of the amosulalol stereoisomers.

    • Incubation is typically carried out at room temperature for a specified period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) under vacuum.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine for α-receptors, propranolol for β-receptors).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • pKi is the negative logarithm of the Ki value.

G cluster_1 Radioligand Binding Assay Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Add Radioligand & Competitor Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki pKi Value pKi Value Data Analysis->pKi Value G cluster_2 α1-Adrenergic Signaling Pathway Amosulalol (+) Amosulalol (+) α1-AR α1-AR Amosulalol (+)->α1-AR Antagonizes Gq/11 Gq/11 α1-AR->Gq/11 Activates PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction PKC Activation->Smooth Muscle Contraction G cluster_3 β-Adrenergic Signaling Pathway Amosulalol (-) Amosulalol (-) β1/β2-AR β1/β2-AR Amosulalol (-)->β1/β2-AR Antagonizes Gs Gs β1/β2-AR->Gs Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Physiological Response Physiological Response PKA->Physiological Response Phosphorylation

References

Methodological & Application

Application Notes and Protocols for In Vivo Formulation of Amosulalol Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent antagonist of both alpha-1 and beta-1 adrenergic receptors, making it a valuable tool for cardiovascular research and a potential therapeutic agent for conditions such as hypertension.[1] Proper formulation is critical for achieving reliable and reproducible results in preclinical in vivo studies. This document provides detailed protocols for the preparation of this compound formulations for oral, intravenous, and intraperitoneal administration in rats, catering to both aqueous-based and co-solvent/surfactant-based systems to accommodate a range of experimental needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₈H₂₅ClN₂O₅S[2]
Molecular Weight416.9 g/mol [2]
Melting Point158-160 °C[3]
AppearanceColorless crystals[3][4]

Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

ParameterIntravenous (1 mg/kg)Oral (10-100 mg/kg)Reference
Terminal Half-life (t½) 2.5 hoursNot explicitly stated, but plasma concentrations declined with a half-life of about 2 hours after oral administration of a radiolabeled form.[5][6]
Time to Maximum Concentration (Tmax) Not Applicable0.5 - 1 hour[5][7]
Systemic Bioavailability Not Applicable22 - 31%[5]

Experimental Protocols

Aqueous-Based Formulation (For Lower Concentrations)

This protocol is suitable for lower concentrations of this compound, as demonstrated in previous pharmacokinetic studies where it was administered as an aqueous solution or dissolved in physiological saline.[5]

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Physiological Saline)

  • Sterile Water for Injection, USP

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • pH meter (optional)

  • Sterile filters (0.22 µm)

Protocol for Intravenous (IV) and Intraperitoneal (IP) Formulation:

  • Determine the required concentration and volume. Based on the desired dose (e.g., 1 mg/kg) and the average weight of the rats, calculate the total volume of formulation needed. The final concentration should be such that the administration volume is appropriate for the route (e.g., up to 5 ml/kg for IV bolus injection in rats).[8]

  • Weigh the this compound. Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution. In a sterile vial, add the weighed this compound to the calculated volume of sterile physiological saline.

  • Mixing. Place a sterile magnetic stir bar in the vial and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Sterilization. Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial to ensure sterility for injection.

  • Storage. Store the formulation at 2-8°C and use within a validated period. Protect from light if the compound is light-sensitive.

Protocol for Oral Gavage (PO) Formulation:

  • Determine the required concentration and volume. For oral gavage, a slightly larger volume may be acceptable (e.g., up to 10 ml/kg in rats). Calculate the required concentration based on the desired dose (e.g., 10-100 mg/kg).[5][9]

  • Weigh the this compound. Accurately weigh the required amount of this compound powder.

  • Dissolution. In a suitable container, add the weighed powder to the calculated volume of sterile water.

  • Mixing. Stir the mixture using a magnetic stirrer until a clear solution is obtained.

  • Storage. Store the oral solution at room temperature or 2-8°C, depending on stability data.

Co-Solvent/Surfactant-Based Formulation (For Higher Concentrations or Improved Solubility)

For higher concentrations or if solubility in a simple aqueous vehicle is a concern, a co-solvent/surfactant system can be employed. The following is a common vehicle for preclinical in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Sodium Chloride Injection, USP (Physiological Saline) or Sterile Water for Injection, USP

  • Sterile vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Protocol for IV, IP, and PO Formulation:

Note: The final concentration of DMSO and Tween 80 should be minimized to avoid potential toxicity. It is crucial to conduct a vehicle-only control group in your study.

  • Prepare the Vehicle. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The preparation steps should be sequential to ensure proper mixing.

  • Initial Dissolution in DMSO. Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Vortex until the compound is completely dissolved.

  • Addition of PEG300. Add the calculated volume of PEG300 to the DMSO solution and vortex thoroughly.

  • Addition of Tween 80. Add the calculated volume of Tween 80 and vortex until the solution is homogeneous.

  • Final Dilution with Saline. Slowly add the calculated volume of physiological saline (for IV/IP) or water (for PO) to the mixture while vortexing to prevent precipitation.

  • Final Formulation. The resulting solution should be a clear, homogenous formulation.

  • Sterilization (for IV/IP). If for parenteral administration, filter the final solution through a sterile 0.22 µm filter compatible with the solvent system.

  • Storage. Store the formulation under appropriate conditions (typically 2-8°C) and use within a validated timeframe.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration (Rat) cluster_analysis Pharmacokinetic Analysis weigh Weigh Amosulalol HCl dissolve Dissolve in Vehicle weigh->dissolve mix Mix Thoroughly dissolve->mix sterilize Sterile Filter (IV/IP) mix->sterilize oral Oral Gavage mix->oral iv Intravenous Injection sterilize->iv Tail Vein ip Intraperitoneal Injection sterilize->ip Lower Abdominal Quadrant blood_sampling Blood Sampling oral->blood_sampling iv->blood_sampling ip->blood_sampling plasma_analysis Plasma Concentration Analysis blood_sampling->plasma_analysis pk_parameters Calculate PK Parameters plasma_analysis->pk_parameters

Caption: Experimental workflow for this compound formulation and in vivo analysis.

Signaling Pathway of this compound

signaling_pathway cluster_antagonism Amosulalol HCl Action cluster_alpha1 Alpha-1 Adrenergic Pathway cluster_beta1 Beta-1 Adrenergic Pathway Amosulalol Amosulalol HCl alpha1_receptor α1-Adrenergic Receptor Amosulalol->alpha1_receptor Antagonist beta1_receptor β1-Adrenergic Receptor Amosulalol->beta1_receptor Antagonist Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effect_Alpha Vasoconstriction, etc. Ca_release->Physiological_Effect_Alpha PKC->Physiological_Effect_Alpha Gs Gs Protein beta1_receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Effect_Beta ↑ Heart Rate, ↑ Contractility PKA->Physiological_Effect_Beta

References

Application Notes and Protocols: Amosulalol Administration in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a potent antihypertensive agent that functions as a combined alpha-1 and beta-1 adrenoceptor antagonist. This dual-action mechanism allows for the reduction of blood pressure through vasodilation (alpha-1 blockade) while simultaneously controlling heart rate and cardiac output (beta-1 blockade), which can mitigate the reflex tachycardia often associated with pure vasodilators. Spontaneously hypertensive rats (SHR) are a widely used and well-characterized preclinical model of human essential hypertension, making them a suitable model for evaluating the efficacy and mechanism of action of antihypertensive drugs like amosulalol.

These application notes provide a comprehensive overview of the administration of amosulalol to SHR, including quantitative data on its effects, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of amosulalol administration on key cardiovascular parameters in spontaneously hypertensive rats.

Table 1: Effect of Single Oral Administration of Amosulalol on Systolic Blood Pressure in SHR

Dosage (mg/kg)Maximum Decrease in Systolic Blood Pressure (mmHg)Duration of Action (hours)
3~20> 6
10~40> 6
30~60> 6

Data compiled from studies on conscious spontaneously hypertensive rats.[1]

Table 2: Effect of Repeated Oral Administration of Amosulalol on Cardiovascular Parameters in SHR

TreatmentDosageDurationChange in Systolic Blood PressureChange in Heart RateChange in Plasma Renin Activity
Amosulalol50 mg/kg/day (b.i.d.)12 weeksSignificant reductionReductionReduction
Labetalol50 mg/kg/day (b.i.d.)12 weeksSignificant reductionReductionReduction

b.i.d. = twice daily administration.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the administration of amosulalol to SHR and the subsequent measurement of its physiological effects.

Protocol 1: Single-Dose Oral Administration of Amosulalol in SHR

1. Animal Model:

  • Species: Spontaneously Hypertensive Rat (SHR)
  • Age: 14-16 weeks (established hypertension)
  • Sex: Male
  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Amosulalol Preparation:

  • Prepare a homogenous suspension of amosulalol in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Prepare fresh on the day of the experiment.
  • Concentrations should be calculated to deliver the desired dose (e.g., 3, 10, or 30 mg/kg) in a volume of 5-10 ml/kg.

3. Oral Administration (Gavage):

  • Gently restrain the rat.
  • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
  • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
  • Administer the amosulalol suspension slowly.
  • Carefully remove the gavage needle.
  • Return the animal to its cage and monitor for any signs of distress.

4. Blood Pressure and Heart Rate Measurement (Tail-Cuff Method):

  • Habituate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced fluctuations in blood pressure.
  • On the day of the experiment, place the rat in the restrainer.
  • Position the tail-cuff and pulse sensor on the base of the tail.
  • Record baseline blood pressure and heart rate before amosulalol administration.
  • Record measurements at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-administration.

Protocol 2: Repeated-Dose Oral Administration of Amosulalol in SHR

1. Animal Model and Housing:

  • As described in Protocol 1.

2. Amosulalol Preparation:

  • Prepare a suspension of amosulalol as described in Protocol 1. The daily dose (e.g., 50 mg/kg) should be divided into two equal administrations (b.i.d.).

3. Daily Administration:

  • Administer amosulalol via oral gavage twice daily for the specified duration (e.g., 12 weeks).

4. Long-Term Monitoring (Telemetry):

  • For continuous and stress-free monitoring, surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate.
  • Allow for a post-surgical recovery period of at least one week before starting the treatment.
  • Record baseline data for 24-48 hours before the first dose.
  • Collect data continuously throughout the 12-week treatment period.

5. Plasma Renin Activity Measurement:

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
  • Use EDTA-coated tubes for blood collection.
  • Centrifuge the blood at 4°C to separate the plasma.
  • Store plasma samples at -80°C until analysis.
  • Determine plasma renin activity using a commercially available radioimmunoassay (RIA) or ELISA kit.

Visualizations

Signaling Pathway of Amosulalol

Amosulalol_Signaling_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte cluster_Kidney Kidney (Juxtaglomerular Cells) NE_VSM Norepinephrine Alpha1_R α1-Adrenoceptor NE_VSM->Alpha1_R Gq Gq Alpha1_R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Amosulalol_VSM Amosulalol Amosulalol_VSM->Alpha1_R NE_CM Norepinephrine Beta1_R β1-Adrenoceptor NE_CM->Beta1_R Gs Gs Beta1_R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Increased_HR_Contractility ↑ Heart Rate & ↑ Contractility PKA->Increased_HR_Contractility Amosulalol_CM Amosulalol Amosulalol_CM->Beta1_R NE_K Norepinephrine Beta1_R_K β1-Adrenoceptor NE_K->Beta1_R_K Renin_Release ↑ Renin Release Beta1_R_K->Renin_Release Amosulalol_K Amosulalol Amosulalol_K->Beta1_R_K

Caption: Amosulalol's dual-action signaling pathway.

Experimental Workflow for Repeated-Dose Administration

Experimental_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Telemetry_Surgery Telemetry Device Implantation (Optional) Acclimation->Telemetry_Surgery Recovery Post-Surgery Recovery (1 week) Telemetry_Surgery->Recovery Baseline Baseline Data Collection (24-48 hours) Recovery->Baseline Treatment Repeated Amosulalol Administration (e.g., 12 weeks, b.i.d.) Baseline->Treatment Monitoring Continuous BP & HR Monitoring Treatment->Monitoring Endpoint Endpoint: Blood Collection & Tissue Harvesting Treatment->Endpoint Monitoring->Treatment Analysis Data Analysis (BP, HR, Plasma Renin) Endpoint->Analysis End End Analysis->End

Caption: Workflow for long-term amosulalol studies in SHR.

References

Application Notes and Protocols for Oral Administration of Amosulalol in Dogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol is a potent alpha- and beta-adrenoceptor blocker with potential therapeutic applications in cardiovascular research.[1][2][3] This document provides detailed application notes and protocols for the oral administration of amosulalol in dogs for research purposes. It includes a summary of pharmacokinetic data, a comprehensive experimental protocol for oral dosing, and a description of the drug's mechanism of action with an accompanying signaling pathway diagram.

Introduction

Amosulalol hydrochloride is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[4] Its dual mechanism of action, which involves the inhibition of norepinephrine and epinephrine on both beta (β1, β2) and alpha-1 (α1) adrenergic receptors, results in antihypertensive effects.[4] By blocking β1-adrenergic receptors in the heart, amosulalol reduces heart rate and myocardial contraction force, leading to decreased cardiac output.[4] Its antagonism of α1-adrenergic receptors in vascular smooth muscle promotes vasodilation, reducing peripheral vascular resistance.[4] Understanding the pharmacokinetics and pharmacodynamics of amosulalol in a canine model is crucial for preclinical drug development and translational research.

Data Presentation

Table 1: Pharmacokinetic Parameters of Amosulalol in Dogs After a Single Oral Administration
Dose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Systemic Availability (%)
3184 ± 240.5 - 12.1557 ± 5351 - 59
10589 ± 710.5 - 12.11863 ± 18751 - 59
301835 ± 2110.5 - 12.15764 ± 63451 - 59

Data compiled from studies by Kamimura et al. (1984).[1][2][3] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of Amosulalol in Dogs After Repeated Oral Administration (10 mg/kg/day for 15 days)
ParameterDay 1Day 15
Cmax (ng/mL)589 ± 71643 ± 82
Tmax (h)0.5 - 10.5 - 1
t1/2 (h)2.12.3
AUC (ng·h/mL)1863 ± 1872011 ± 213

Data from Kamimura et al. (1984). No significant differences were observed in the pharmacokinetic parameters between the first and last day of administration.[1][2][3]

Experimental Protocols

Protocol 1: Single Oral Administration of Amosulalol in Beagle Dogs

1. Objective: To determine the pharmacokinetic profile of a single oral dose of amosulalol in dogs.

2. Materials:

  • This compound

  • Gelatin capsules

  • Water for administration (20 mL)

  • Male Beagle dogs (body weight 10-14 kg)

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • Equipment for plasma sample analysis (e.g., HPLC)

3. Procedure:

  • Animal Preparation: Healthy male Beagle dogs should be fasted overnight with free access to water before drug administration.[3]

  • Dose Preparation: Prepare the desired dose of this compound in a gelatin capsule. Doses of 3, 10, and 30 mg/kg have been previously studied.[1][2][3]

  • Administration: Administer the gelatin capsule orally, followed by 20 mL of water to ensure swallowing.[3]

  • Blood Sampling: Collect blood samples from the antecubital vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -20°C or lower until analysis.

  • Analysis: Determine the plasma concentrations of amosulalol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Repeated Oral Administration of Amosulalol in Beagle Dogs

1. Objective: To evaluate the pharmacokinetic profile of amosulalol after repeated oral administration in dogs.

2. Materials:

  • Same as Protocol 1.

3. Procedure:

  • Animal Preparation: House male Beagle dogs with free access to food and water.[3]

  • Dose Preparation: Prepare a daily dose of 10 mg/kg of this compound in a gelatin capsule.[1][2][3]

  • Administration: Administer the capsule orally once daily for 15 consecutive days, followed by 20 mL of water.[1][2][3]

  • Blood Sampling: On Day 1 and Day 15, collect blood samples at the same time points as described in Protocol 1.

  • Plasma Separation and Storage: Follow the same procedures as in Protocol 1.

  • Analysis: Analyze the plasma samples to determine amosulalol concentrations and compare the pharmacokinetic parameters between Day 1 and Day 15.

Mandatory Visualization

Signaling Pathway of Amosulalol

Amosulalol_Signaling_Pathway cluster_Amosulalol Amosulalol cluster_Effects Physiological Effects Amosulalol Amosulalol Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 Blocks Beta1 β1-Adrenergic Receptor Amosulalol->Beta1 Blocks Beta2 β2-Adrenergic Receptor Amosulalol->Beta2 Blocks Vasodilation Vasodilation (↓ Peripheral Resistance) Alpha1->Vasodilation Leads to Heart ↓ Heart Rate ↓ Myocardial Contractility (↓ Cardiac Output) Beta1->Heart Leads to

Caption: Signaling pathway of Amosulalol's antagonist action on adrenergic receptors.

Experimental Workflow for Single Oral Administration

Experimental_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Sampling Sampling & Processing cluster_Analysis Analysis Fasting Overnight Fasting of Dogs Dose_Prep Prepare Amosulalol in Gelatin Capsule Oral_Admin Oral Administration with Water Dose_Prep->Oral_Admin Blood_Collection Serial Blood Collection Oral_Admin->Blood_Collection Centrifugation Plasma Separation via Centrifugation Blood_Collection->Centrifugation Storage Store Plasma at -20°C Centrifugation->Storage HPLC HPLC Analysis of Plasma Samples Storage->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of oral amosulalol in dogs.

References

Amosulalol Hydrochloride: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amosulalol Hydrochloride in animal studies, with a focus on dosage calculation and experimental design. The information is intended to guide researchers in planning and executing preclinical studies to evaluate the safety and efficacy of this dual-acting adrenoceptor antagonist.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and dosage data for this compound in various animal species. This information is crucial for appropriate dose selection and for interspecies dose extrapolation.

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species

ParameterRatDogMonkeyMouse
Route of Administration IVOralIVOral
Dose (mg/kg) 110-10013-30
Terminal Half-life (t½) 2.5 h[1]-2.1 h[1]-
Time to Maximum Concentration (Tmax) -0.5-1 h[1]-0.5-1 h[1]
Systemic Bioavailability (%) 22-31%[1]-51-59%[1]-

Table 2: Reported Doses of this compound in Non-clinical Studies

SpeciesStudy TypeRoute of AdministrationDose Range (mg/kg)Observed EffectsReference
RatPharmacokineticsIV1Plasma concentration studies[1]
RatPharmacokineticsOral10-100Dose-dependent plasma concentrations[1]
DogPharmacokineticsIV1Plasma concentration studies[1]
DogPharmacokineticsOral3-30Dose-dependent plasma concentrations[1]
DogRepeated Dose PharmacokineticsOral10 (for 15 days)No significant change in pharmacokinetic parameters[1]
MonkeyPharmacokineticsIV1Plasma concentration studies[1]
MonkeyPharmacokineticsOral3-10Dose-dependent plasma concentrations[1]
MousePharmacokineticsIV10Plasma concentration studies
MousePharmacokineticsOral10Plasma concentration and bioavailability studies

Experimental Protocols

General Guidance for Animal Dose Calculation

The conversion of a human dose to an animal equivalent dose (AED) is a critical step in preclinical research. A common and FDA-accepted method is based on body surface area (BSA) normalization. The following formula can be used:

AED (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)

Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).

Table 3: Km Values for Dose Conversion Between Humans and Various Animal Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Human601.6237
Rat0.150.0256
Mouse0.020.0073
Dog100.5020
Rabbit1.80.1512
Monkey30.2412.5

Note: These are average values and can vary depending on the specific strain and age of the animals.

Protocol for an Acute Oral Toxicity Study (LD50 Determination) in Rodents

This protocol outlines a general procedure for determining the median lethal dose (LD50) of this compound.

Objective: To determine the acute oral toxicity (LD50) of this compound in rats or mice.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Wistar rats or ICR mice (equal numbers of males and females)

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least 7 days prior to the experiment to allow for acclimatization.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

  • Dose Administration: Administer a single oral dose to each animal using a gavage needle. A control group should receive the vehicle only.

  • Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Protocol for a Repeat-Dose Oral Toxicity Study in Dogs

This protocol provides a framework for evaluating the subchronic toxicity of this compound in a non-rodent species.

Objective: To assess the potential toxicity of this compound following repeated oral administration to beagle dogs for a specified duration (e.g., 28 or 90 days).

Materials:

  • This compound

  • Gelatin capsules

  • Beagle dogs (equal numbers of males and females)

  • Equipment for clinical observations, blood collection, and urinalysis

  • Veterinary care facilities

Procedure:

  • Animal Selection and Acclimatization: Use healthy, purpose-bred beagle dogs. Acclimatize them to the laboratory environment and handling procedures.

  • Dose Groups: Establish at least three dose groups (low, mid, high) and a control group. The dose levels should be selected based on acute toxicity data and pharmacokinetic information.

  • Dose Administration: Administer this compound in gelatin capsules once daily. The control group receives empty capsules.

  • Clinical Observations: Conduct detailed clinical observations daily, including checks for changes in behavior, appetite, and general health.

  • Body Weight and Food Consumption: Record body weight weekly and food consumption daily.

  • Ophthalmology and Electrocardiography (ECG): Perform ophthalmological examinations and ECG recordings at pre-test and at the end of the study.

  • Hematology and Clinical Chemistry: Collect blood samples at pre-test and at specified intervals during the study for hematological and clinical chemistry analysis.

  • Urinalysis: Collect urine samples for analysis at pre-test and at the end of the study.

  • Necropsy and Histopathology: At the end of the treatment period, euthanize the animals and perform a full necropsy. Collect organs for weighing and tissues for histopathological examination.

  • Data Analysis: Analyze all collected data to identify any dose-related adverse effects.

Visualizations

Signaling Pathway of this compound

This compound is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[1] Its therapeutic effects, primarily the lowering of blood pressure, are achieved through its interaction with these receptors.

Amosulalol_Signaling_Pathway cluster_Amosulalol Amosulalol HCl cluster_Receptors Adrenergic Receptors cluster_Effects Physiological Effects Amosulalol Amosulalol HCl Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 Blocks Beta β-Adrenergic Receptors (β1, β2) Amosulalol->Beta Blocks Vasodilation Vasodilation (Decreased Peripheral Resistance) Alpha1->Vasodilation Inhibition of vasoconstriction HeartRate Decreased Heart Rate (Negative Chronotropy) Beta->HeartRate Contractility Decreased Myocardial Contractility (Negative Inotropy) Beta->Contractility BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering HeartRate->BP_Lowering Contractility->BP_Lowering

Caption: Mechanism of action of this compound.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the antihypertensive efficacy of this compound in a rat model of hypertension.

Efficacy_Study_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Data_Collection Data Collection & Analysis Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat - SHR) Acclimatization Acclimatization (7-14 days) Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff method) Acclimatization->Baseline_BP Grouping Randomize into Groups (Vehicle, Amosulalol Doses) Baseline_BP->Grouping Dosing Daily Oral Dosing Grouping->Dosing BP_Monitoring Regular Blood Pressure & Heart Rate Monitoring Dosing->BP_Monitoring Data_Analysis Statistical Analysis of BP changes BP_Monitoring->Data_Analysis Endpoint Terminal Procedures (e.g., tissue collection) Data_Analysis->Endpoint

Caption: Workflow for a hypertension study in rats.

Disclaimer: These protocols and notes are intended as a general guide. Researchers should adapt them to their specific experimental needs and ensure compliance with all applicable animal welfare regulations and institutional guidelines.

References

Application Notes and Protocols for Using Amosulalol in Isolated Rabbit Papillary Muscle Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals investigating the effects of amosulalol on cardiac muscle physiology using isolated rabbit papillary muscle preparations.

Introduction

Amosulalol is a pharmacological agent with dual-acting properties as a non-selective beta-adrenergic receptor blocker and an alpha-1 adrenergic receptor antagonist.[1][2] This unique mechanism of action makes it a subject of interest in cardiovascular research for its potential therapeutic benefits in conditions like hypertension and cardiac arrhythmias.[1] Isolated rabbit papillary muscle is a well-established ex vivo model for studying the direct effects of pharmacological agents on myocardial contractility and electrophysiology, independent of systemic neurohumoral influences.[3]

This document outlines the materials, procedures, and expected outcomes for conducting experiments with amosulalol on isolated rabbit papillary muscles, focusing on its electrophysiological and inotropic effects.

Experimental Protocols

Papillary Muscle Isolation and Preparation

This protocol describes the dissection and mounting of rabbit papillary muscle for in vitro studies.

Materials:

  • Male or female rabbits

  • Sodium pentobarbital (or other suitable anesthetic)

  • Heparin

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)

  • Dissection tools (scissors, forceps)

  • Organ bath chamber with stimulating electrodes

  • Force transducer

  • Thermoregulator

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Anesthetize the rabbit and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Excise the heart quickly and place it in chilled, oxygenated Tyrode's solution.

  • Dissect the right ventricle and carefully isolate a thin, uniform papillary muscle.

  • Mount the muscle vertically in an organ bath chamber containing Tyrode's solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Attach one end of the muscle to a fixed hook and the other end to a force transducer to record isometric contractions.

  • Allow the muscle to equilibrate for at least 60 minutes, with regular washing, before starting the experiment.

  • Electrically stimulate the muscle with square-wave pulses of 5 ms duration at a frequency of 1 Hz, using a voltage approximately 20% above the threshold.

Electrophysiological Measurements

This protocol details the methodology for recording intracellular action potentials from the isolated papillary muscle.

Materials:

  • Prepared and mounted rabbit papillary muscle

  • Standard microelectrode recording setup (including amplifier and oscilloscope)

  • Glass microelectrodes filled with 3 M KCl (tip resistance 10-20 MΩ)

  • Micromanipulator

Procedure:

  • Impale a superficial cell of the papillary muscle preparation with a glass microelectrode using a micromanipulator.

  • Record the transmembrane action potentials.

  • Measure the following parameters:

    • Resting membrane potential (RMP)

    • Action potential amplitude (APA)

    • Maximum rate of depolarization (Vmax)

    • Action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90).

  • Apply amosulalol at desired concentrations to the organ bath and record changes in the action potential parameters after a steady-state effect is achieved (typically 20-30 minutes).

  • To study rate-dependent effects, vary the stimulation frequency (e.g., from 0.25 Hz to 2.0 Hz) in the presence and absence of amosulalol.[4]

Inotropic Effect Measurement

This protocol is for assessing the effect of amosulalol on the force of muscle contraction.

Materials:

  • Prepared and mounted rabbit papillary muscle

  • Force transducer and recording system

  • Amosulalol solutions of varying concentrations

Procedure:

  • After equilibration, record baseline contractile force (twitch tension) at a stimulation frequency of 1 Hz.

  • Introduce amosulalol into the organ bath in a cumulative concentration-dependent manner.

  • Allow the muscle to stabilize at each concentration before recording the steady-state contractile force.

  • Analyze the data to determine the effect of amosulalol on peak twitch tension and other contractile parameters like time to peak tension and relaxation time.

Data Presentation

The following tables summarize the quantitative effects of amosulalol on the electrophysiological properties of isolated rabbit papillary muscle.

Table 1: Effect of Amosulalol on Action Potential Parameters at 1 Hz Stimulation [4]

Concentration (µM)Vmax (% of control)APD90 (% of control)
395 ± 2108 ± 3
1082 ± 3125 ± 4
3055 ± 4150 ± 5

Data are presented as mean ± SEM.

Table 2: Rate-Dependent Block of Vmax by Amosulalol (30 µM) [4]

Stimulation Frequency (Hz)Vmax (% of control at 0.25 Hz)
0.2570 ± 3
0.562 ± 3
1.055 ± 4
2.045 ± 4

Data are presented as mean ± SEM.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis rabbit Rabbit Anesthesia & Heart Excision isolate Papillary Muscle Isolation rabbit->isolate mount Mounting in Organ Bath isolate->mount equilibrate Equilibration mount->equilibrate stimulate Electrical Stimulation (1 Hz) equilibrate->stimulate record_baseline Record Baseline (AP & Force) stimulate->record_baseline add_drug Add Amosulalol (Cumulative Doses) record_baseline->add_drug record_effect Record Drug Effect add_drug->record_effect analyze_ap Analyze Action Potential Parameters record_effect->analyze_ap analyze_force Analyze Contractile Force record_effect->analyze_force dose_response Generate Dose-Response Curves analyze_ap->dose_response analyze_force->dose_response

Caption: Workflow for isolated rabbit papillary muscle experiments with amosulalol.

Signaling Pathway of Amosulalol in Cardiac Myocytes

G cluster_receptors Adrenergic Receptors cluster_effectors Downstream Effectors beta1 β1-Adrenergic Receptor ac Adenylyl Cyclase beta1->ac + alpha1 α1-Adrenergic Receptor plc Phospholipase C alpha1->plc + camp cAMP ac->camp pka Protein Kinase A camp->pka ca_channels L-type Ca2+ Channels pka->ca_channels + contractility ↑ Contractility ca_channels->contractility ip3_dag IP3 & DAG plc->ip3_dag ca_release ↑ Intracellular Ca2+ ip3_dag->ca_release ca_release->contractility amosulalol Amosulalol amosulalol->beta1 amosulalol->alpha1 norepinephrine Norepinephrine norepinephrine->beta1 norepinephrine->alpha1

Caption: Amosulalol's inhibitory action on adrenergic signaling pathways in cardiomyocytes.

References

Application Note: Quantification of Amosulalol in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of amosulalol, a potent antihypertensive agent, in human plasma. The described method utilizes a reversed-phase C18 column with UV detection, offering excellent sensitivity, specificity, and reproducibility. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of amosulalol.

Introduction

Amosulalol is an antihypertensive drug possessing both α1 and non-selective β-adrenergic blocking properties. Accurate and reliable quantification of amosulalol in biological matrices is crucial for pharmacokinetic and pharmacodynamic evaluations. This document provides a detailed protocol for a validated HPLC method coupled with solid-phase extraction (SPE) for the clean-up of human plasma samples, ensuring high recovery and minimal matrix effects.

Experimental

Materials and Reagents
  • Amosulalol Hydrochloride (Reference Standard)

  • Ethyl Paraben (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Human Plasma (Drug-free)

  • Solid-Phase Extraction (SPE) Cartridges (C18)

  • Ultrapure Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The specific conditions for the analysis are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.025 M Phosphate Buffer (pH 6.0) : Acetonitrile (73:27, v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detector UV-Vis Detector
Detection Wavelength 272 nm[1]
Internal Standard Ethyl Paraben[1]

Protocols

Standard Solution Preparation
  • Amosulalol Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 30 ng/mL to 2000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl paraben and dissolve in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.

Sample Preparation (Solid-Phase Extraction)

The following workflow outlines the solid-phase extraction procedure for plasma samples.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (1 mL) is Add Internal Standard (Ethyl Paraben) plasma->is vortex1 Vortex is->vortex1 load_sample Load Sample onto SPE Cartridge vortex1->load_sample spe_conditioning Condition SPE Cartridge (Methanol then Water) spe_conditioning->load_sample wash Wash Cartridge (Water) load_sample->wash elute Elute Amosulalol (Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Solid-phase extraction workflow for amosulalol from plasma.

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 30 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 30 ng/mL[1]
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95.6% - 105%[1]
Recovery from Plasma > 95.6%[1]
Stability Stable under various storage conditions[1]

The logical relationship of the key steps in the analytical method validation process is illustrated in the following diagram.

G cluster_validation Analytical Method Validation specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra-day & Inter-day) linearity->precision lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq robustness Robustness accuracy->robustness precision->robustness stability Stability loq->stability

Caption: Key steps in analytical method validation.

Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantification of amosulalol in human plasma. The use of a C18 column with a phosphate buffer and acetonitrile mobile phase allows for excellent separation of amosulalol and the internal standard from endogenous plasma components. The UV detection at 272 nm offers good sensitivity for the analysis.

The solid-phase extraction protocol is effective in removing interfering substances from the plasma matrix, resulting in a high recovery of amosulalol. The validation data demonstrates that the method is linear, accurate, precise, and sensitive, with an LLOQ of 30 ng/mL, making it suitable for pharmacokinetic studies following therapeutic doses of amosulalol.[1]

Conclusion

The HPLC method described in this application note is well-suited for the quantitative analysis of amosulalol in human plasma for research and clinical applications. The detailed protocol and validation data provide a comprehensive guide for the implementation of this method in a laboratory setting. This method was successfully applied to a pharmacokinetic study in healthy volunteers after oral administration of a single 20 mg dose of this compound.[1]

References

Application Notes and Protocols: In Vitro Assays for Amosulalol Adrenergic Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amosulalol is a potent pharmaceutical agent known for its dual antagonism of both alpha and beta-adrenergic receptors.[1][2] It is classified as an α1 and β-adrenergic receptor antagonist.[1] To characterize the pharmacological profile of Amosulalol and similar compounds, a suite of robust in vitro assays is essential. These assays allow for the precise determination of binding affinity and functional potency at various adrenergic receptor subtypes. This document provides detailed protocols for radioligand binding assays and functional assays designed to assess the interaction of Amosulalol with α1, α2, β1, and β2 adrenergic receptors.

Data Presentation

The following tables summarize the reported in vitro functional potency of Amosulalol at different adrenergic receptor subtypes. Binding affinity data (Ki or IC50) from radioligand assays were not explicitly found in the provided search results, but functional pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, are available.

Table 1: Functional Antagonist Potency of Amosulalol at Adrenergic Receptors

Receptor SubtypeTissue/SystemAgonist ChallengedPotency (pA2)Reference
α1-Adrenergic Rat Isolated AortaPhenylephrine8.6[3]
β1-Adrenergic Rat Isolated Right VentricleIsoprenaline7.5 - 8.1[3]
α2-Adrenergic Rat Isolated Right VentricleNerve StimulationNot Quantified[3]

Note: The activity at the α2-adrenoceptor was confirmed by the observation that Amosulalol (10⁻⁶M) increased nerve stimulation-evoked outflow of [3H]-noradrenaline, an effect that was prevented by the α2-antagonist idazoxan, suggesting α2-antagonist properties.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for adrenergic receptor subtypes and the general workflows for the described experimental protocols.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Isoprenaline) Receptor β1 / β2 Receptor Agonist->Receptor Activates Amosulalol Amosulalol (Antagonist) Amosulalol->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates

Caption: Gs-Coupled Beta-Adrenergic Signaling Pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Phenylephrine) Receptor α1 Receptor Agonist->Receptor Activates Amosulalol Amosulalol (Antagonist) Amosulalol->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 IP3 IP3 PIP2->IP3  PLC DAG DAG PIP2->DAG  PLC Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Gq-Coupled Alpha-1 Adrenergic Signaling Pathway.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Clonidine) Receptor α2 Receptor Agonist->Receptor Activates Amosulalol Amosulalol (Antagonist) Amosulalol->Receptor Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP  AC Response Decreased Cellular Activity cAMP->Response

Caption: Gi-Coupled Alpha-2 Adrenergic Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (Expressing Receptor) Incubate Incubate Components: Membranes + Radioligand + Amosulalol (or Buffer) + Non-specific Ligand Membrane_Prep->Incubate Radioligand_Prep Prepare Radioligand (e.g., [³H]-DHA) Radioligand_Prep->Incubate Compound_Prep Prepare Amosulalol (Serial Dilutions) Compound_Prep->Incubate Filter Vacuum Filtration (Separate Bound from Free) Incubate->Filter At Equilibrium Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Plot Plot % Inhibition vs. [Amosulalol] Count->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for a receptor.[4] This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Amosulalol at α1, α2, and β-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of Amosulalol for adrenergic receptor subtypes by measuring its ability to compete with a specific radioligand.[4]

Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a source of receptors (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (Amosulalol). The ability of Amosulalol to displace the radioligand is measured, and the concentration that inhibits 50% of specific binding (IC50) is determined. The Ki is then calculated from the IC50.[4]

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2) or tissue homogenates known to be rich in the target receptor (e.g., rat heart for β1).[5]

  • Radioligands:

    • α1-receptors: [³H]-Prazosin

    • α2-receptors: [³H]-Rauwolscine or [³H]-Yohimbine

    • β-receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).[5][6]

  • Non-specific Ligand: A high concentration of an unlabeled antagonist to define non-specific binding (e.g., Phentolamine for α-receptors, Propranolol for β-receptors).[5][7]

  • Test Compound: Amosulalol hydrochloride.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.[8]

Procedure:

  • Membrane Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold binding buffer to the desired protein concentration (typically 10-50 µg protein per well, to be optimized).[8]

  • Assay Plate Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL.[8] Set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Binding Buffer.[5]

    • Non-specific Binding (NSB): Membranes + Radioligand + excess Non-specific Ligand (e.g., 10 µM Propranolol).[5]

    • Competition Binding: Membranes + Radioligand + varying concentrations of Amosulalol (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition:

    • Add 150 µL of the membrane preparation to each well.[8]

    • Add 50 µL of the appropriate solution: Binding Buffer (for Total Binding), Non-specific Ligand (for NSB), or Amosulalol dilution (for Competition).[8]

    • Add 50 µL of the radioligand solution (at a concentration near its Kd).[8]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding).[8]

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of Amosulalol.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.[9]

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Antagonist Assay (cAMP Measurement) for β- and α2-Adrenergic Receptors

Objective: To determine the functional potency (IC50 or pA2) of Amosulalol by measuring its ability to inhibit or reverse agonist-mediated changes in intracellular cyclic AMP (cAMP).

Principle:

  • β-Adrenergic Receptors (Gs-coupled): These receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP.[10][11] An antagonist (Amosulalol) will inhibit the cAMP increase caused by a β-agonist like Isoproterenol.

  • α2-Adrenergic Receptors (Gi-coupled): These receptors inhibit adenylyl cyclase, decreasing intracellular cAMP.[12][13] To measure antagonism, adenylyl cyclase is first stimulated with an agent like forskolin. An α2-agonist will decrease this stimulated cAMP level. An antagonist (Amosulalol) will reverse this inhibition.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human β1, β2, or α2-adrenergic receptor.[10]

  • Agonists: Isoproterenol (for β-receptors), UK 14,304 or Clonidine (for α2-receptors).

  • Stimulant (for α2 assay): Forskolin.

  • Test Compound: this compound.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[11]

Procedure (β-Receptor Antagonist Mode):

  • Cell Plating: Plate the cells in 96- or 384-well plates and grow to near confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of Amosulalol (or buffer) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoproterenol at its EC80 concentration) to all wells (except for basal controls) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

Procedure (α2-Receptor Antagonist Mode):

  • Cell Plating: Plate cells as described above.

  • Incubation: Add varying concentrations of Amosulalol along with a fixed concentration of an α2-agonist (e.g., UK 14,304 at its EC80).

  • Stimulation: Immediately add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration as described above.

Data Analysis:

  • Generate Dose-Response Curve: Plot the measured cAMP levels (or assay signal) against the log concentration of Amosulalol.

  • Determine IC50: Use non-linear regression to fit the data and determine the IC50 value, which is the concentration of Amosulalol that causes a 50% reversal of the agonist effect.

  • Calculate pA2 (Schild Analysis): To obtain a more accurate measure of antagonist potency, perform Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of Amosulalol. The dose ratio is calculated, and a Schild plot is constructed to determine the pA2 value.

References

Application Notes and Protocols for In Vitro Vasodilation Induced by Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent pharmacological agent known for its dual antagonism of α1 and β1-adrenergic receptors.[1] Its primary mechanism for inducing vasodilation in vitro is through the competitive blockade of α1-adrenergic receptors on vascular smooth muscle cells. This action inhibits the contractile signaling pathway initiated by α1-agonists like norepinephrine and phenylephrine, leading to smooth muscle relaxation and a subsequent increase in vessel diameter.[2][3] These application notes provide detailed protocols for characterizing the in vitro vasodilatory effects of this compound using isolated rat aortic rings, a standard and reliable model for vascular pharmacology research.

Data Presentation

The vasodilatory and antagonistic properties of this compound are summarized in the tables below. These data have been compiled from in vitro studies on isolated vascular preparations.

Table 1: Antagonistic Activity of this compound

ParameterAgonistTissue PreparationValue
pA2PhenylephrineRat Aorta8.6

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Protocol 1: Preparation of Isolated Rat Aortic Rings

This protocol outlines the procedure for isolating and preparing rat thoracic aorta for in vitro vasodilation assays.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (see composition below)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducer

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
KH2PO41.2
MgSO41.2
NaHCO325.0
Glucose11.0

Procedure:

  • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Make a midline incision in the abdomen and thorax to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in a Petri dish containing cold Krebs-Henseleit solution.

  • Under a dissecting microscope, remove any remaining adipose and connective tissue from the aorta.

  • Cut the aorta into rings of approximately 3-4 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. The rings should be suspended between two stainless steel hooks, with one hook anchored to the bottom of the chamber and the other connected to an isometric force transducer.

  • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Protocol 2: Evaluation of this compound's Vasodilatory Effect

This protocol describes how to assess the vasorelaxant properties of this compound on pre-contracted aortic rings.

Procedure:

  • After the equilibration period, induce a stable contraction in the aortic rings by adding a submaximal concentration of an α1-adrenergic agonist, typically phenylephrine (1 µM).

  • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

  • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Calculate the percentage of relaxation at each concentration relative to the maximal contraction induced by phenylephrine.

  • Data can be used to construct a concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 3: Determination of the pA2 Value of this compound

This protocol details the Schild regression analysis to quantify the competitive antagonism of this compound against phenylephrine.

Procedure:

  • Generate a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM) in the absence of this compound.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the aortic rings with a fixed concentration of this compound (e.g., 10 nM, 30 nM, 100 nM) for at least 30 minutes.

  • In the presence of this compound, generate a second cumulative concentration-response curve for phenylephrine.

  • Repeat steps 2-4 with at least two other concentrations of this compound.

  • Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of phenylephrine in the presence of the antagonist to the EC50 of phenylephrine in the absence of the antagonist.

  • Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression line of the Schild plot provides the pA2 value.

Visualizations

Signaling Pathway of Vasodilation Induced by this compound

Signaling Pathway of Vasodilation by this compound Amosulalol Amosulalol Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Amosulalol->Alpha1_Receptor Blocks Relaxation Vasodilation Amosulalol->Relaxation Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release MLCK Myosin Light Chain Kinase (MLCK) Ca_Release->MLCK Activates Contraction Vasoconstriction PKC->Contraction Promotes MLCK->Contraction Promotes Experimental Workflow for In Vitro Vasodilation Assay Start Start: Euthanize Rat and Dissect Thoracic Aorta Prepare_Rings Prepare Aortic Rings (3-4 mm length) Start->Prepare_Rings Mount Mount Rings in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate (60-90 min) under 1.5-2.0 g tension Mount->Equilibrate Contract Induce Contraction with Phenylephrine (1 µM) Equilibrate->Contract Add_Amosulalol Add Amosulalol (Cumulative Concentrations) Contract->Add_Amosulalol Record Record Relaxation Response Add_Amosulalol->Record Analyze Analyze Data: % Relaxation, EC50, pA2 Record->Analyze End End Analyze->End

References

Application Notes and Protocols: Pharmacokinetic Modeling of Amosulalol in Monkeys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a potent adrenoceptor antagonist with dual-blocking activity on both alpha and beta receptors. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This document provides a detailed summary of the pharmacokinetic modeling of amosulalol in monkeys, based on published literature. It includes comprehensive data tables for easy comparison, detailed experimental protocols, and visualizations of experimental workflows and metabolic pathways.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of amosulalol in cynomolgus monkeys following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Amosulalol in Cynomolgus Monkeys after Intravenous Administration (1 mg/kg)

ParameterValueReference
Terminal Half-life (t½β)1.8 h[1][2][3]
Volume of Distribution (Vdss)Smallest among rats, dogs, and monkeys[1]
Plasma ClearanceLower than in rats and dogs[1][2][3]
Area Under the Curve (AUC)Largest among rats, dogs, and monkeys[1]

Table 2: Pharmacokinetic Parameters of Amosulalol in Cynomolgus Monkeys after Oral Administration

Dose (mg/kg)Tmax (h)Systemic Availability (%)Urinary Excretion (unchanged, 24h)Reference
3 - 101.7 - 2.757 - 66-[1][2][3]
10~1-10.3%[1]
10 ([14C]amosulalol)0.5 - 1-46% (radioactivity, 48h)[4]

Experimental Protocols

Animal Model
  • Species: Male cynomolgus monkeys (Macaca fascicularis)[1]

  • Body Weight: 3.7 - 5.6 kg[1]

  • Housing: Maintained with free access to food and water.[1]

  • Fasting: Fasted overnight prior to oral drug administration.[1]

Drug Administration
  • Intravenous (IV) Administration:

    • Dose: 1 mg/kg[1][2][3]

    • Formulation: Amosulalol hydrochloride dissolved in physiological saline.[1]

    • Route: Intravenous injection.[1]

  • Oral Administration:

    • Doses: 3 mg/kg, 10 mg/kg[1][2][3]

    • Formulation: this compound as an aqueous solution.[1]

    • Route: Oral gavage.[1]

Sample Collection
  • Blood Sampling:

    • Site: Femoral vein.[1]

    • Processing: Blood samples were likely processed to obtain plasma for analysis.

  • Urine Collection:

    • Method: Monkeys were housed in individual metabolism cages to facilitate the collection of urine.[1]

    • Duration: Urine was collected for up to 48 hours post-administration.[4]

Bioanalytical Method

While the specific details of the bioanalytical method for amosulalol in monkey plasma and urine are not extensively described in the provided search results, a typical approach would involve a validated high-performance liquid chromatography (HPLC) method with a suitable detector.

Pharmacokinetic Analysis
  • Model: The plasma concentration-time data following intravenous administration was best described by a two-compartment open model.[1][2][3]

  • Parameter Calculation: Standard pharmacokinetic equations were used to calculate parameters such as half-life, area under the curve (AUC), and systemic availability.[1] The AUC was determined using the trapezoidal rule.[1]

  • Systemic Availability (F): Calculated as: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[1]

Visualizations

Experimental Workflow

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Prep Cynomolgus Monkeys (Fasted Overnight for Oral Dosing) IV_Admin Intravenous Injection Animal_Prep->IV_Admin Oral_Admin Oral Gavage Animal_Prep->Oral_Admin Drug_Prep_IV Amosulalol in Saline (1 mg/kg) Drug_Prep_IV->IV_Admin Drug_Prep_Oral Amosulalol in Aqueous Solution (3-10 mg/kg) Drug_Prep_Oral->Oral_Admin Blood_Sample Blood Sampling (Femoral Vein) IV_Admin->Blood_Sample Oral_Admin->Blood_Sample Urine_Sample Urine Collection (Metabolism Cages) Oral_Admin->Urine_Sample Plasma_Analysis Plasma Concentration Analysis Blood_Sample->Plasma_Analysis Urine_Analysis Urine Excretion Analysis Urine_Sample->Urine_Analysis PK_Modeling Pharmacokinetic Modeling (Two-Compartment Model) Plasma_Analysis->PK_Modeling

Pharmacokinetic Study Workflow for Amosulalol in Monkeys.

Metabolic Pathways of Amosulalol

The metabolism of amosulalol in monkeys involves several key pathways, leading to the formation of various metabolites.

G Amosulalol Amosulalol M_5_hydroxy 5-Hydroxy Metabolite Amosulalol->M_5_hydroxy Hydroxylation at position 5 M_4_hydroxy 4-Hydroxy Metabolite Amosulalol->M_4_hydroxy Hydroxylation at position 4 M_5 o-methoxyphenoxyacetic acid (M-5) Amosulalol->M_5 Oxidative C-N cleavage

Primary Metabolic Pathways of Amosulalol in Monkeys.

Discussion

The pharmacokinetic studies in cynomolgus monkeys reveal that amosulalol is well-absorbed orally, with a systemic availability of 57-66%.[1][2][3] Following intravenous administration, the drug exhibits a biphasic elimination pattern, consistent with a two-compartment model.[1][2][3] The terminal half-life in monkeys is approximately 1.8 hours.[1][2][3]

Metabolism is a significant route of elimination for amosulalol in monkeys. The primary metabolic pathways include hydroxylation of the methoxyphenoxy ring at the 4 or 5 position and oxidative cleavage of the C-N bond.[5] Monkeys excrete roughly equal amounts of the 5-hydroxy and 4-hydroxy metabolites, as well as the o-methoxyphenoxyacetic acid metabolite (M-5).[5] This is in contrast to rats, where hydroxylation of the methyl group and O-demethylation are more prominent, and dogs, where oxidative C-N cleavage is the primary reaction.[5]

These findings highlight the importance of species-specific differences in drug metabolism and pharmacokinetics when extrapolating preclinical data to humans. The cynomolgus monkey provides a valuable non-rodent model for evaluating the disposition of amosulalol.

References

Application Notes and Protocols: Experimental Design for Hypertension Studies with Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action as both an alpha-1 and a non-selective beta-adrenergic receptor blocker.[1] This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by simultaneously targeting peripheral vascular resistance and cardiac output.[1][2] These application notes provide detailed experimental designs and protocols for investigating the efficacy and mechanism of action of Amosulalol in preclinical and in vitro models of hypertension.

Mechanism of Action

Amosulalol exerts its antihypertensive effects through two primary pathways:

  • Alpha-1 Adrenergic Blockade: By selectively blocking alpha-1 adrenergic receptors on vascular smooth muscle, Amosulalol inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in total peripheral resistance.[1][2]

  • Beta-Adrenergic Blockade: As a non-selective beta-blocker, Amosulalol antagonizes beta-1 adrenergic receptors in the heart, resulting in decreased heart rate and myocardial contractility, which contributes to a reduction in cardiac output.[1] It also blocks beta-2 adrenergic receptors.

This dual action provides a synergistic effect in lowering blood pressure and may offer advantages over single-mechanism antihypertensive agents.

Data Presentation: Summary of Amosulalol's Effects

The following tables summarize the quantitative effects of Amosulalol on key cardiovascular parameters as reported in preclinical and clinical studies.

Table 1: Effect of Amosulalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHRs)

Dosage (mg/kg, oral)Systolic Blood Pressure Reduction (mmHg)Heart Rate Reduction (beats/min)Reference
3~20Not significant[1]
10~40~30[1]
30~60~50[1]

Table 2: Hemodynamic Effects of Amosulalol in Patients with Essential Hypertension (16-week treatment)

ParameterBefore Treatment (mean ± SEM)After Treatment (mean ± SEM)p-valueReference
Mean Blood Pressure (mmHg)120 ± 1105 ± 1< 0.001[2]
Heart Rate (beats/min)Not specifiedDecreasedNot specified[2]
Cardiac Index (L/min/m²)3.91 ± 0.093.68 ± 0.09< 0.001[2]
Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²)2441 ± 792271 ± 78< 0.001[2]
Plasma Renin Activity (ng/mL/h)0.95 ± 0.140.55 ± 0.09< 0.05[2]

Table 3: Antihypertensive Efficacy of Amosulalol in Hypertensive Patients with Non-Insulin Dependent Diabetes (24-week treatment)

ParameterBefore Treatment (mean ± SD)After Treatment (mean ± SD)Reference
Systolic Blood Pressure (mmHg)174 ± 13148 ± 16[3]
Diastolic Blood Pressure (mmHg)92 ± 980 ± 11[3]

Experimental Protocols

In Vivo Studies: Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension, making it an appropriate choice for evaluating the in vivo efficacy of Amosulalol.[4]

Objective: To determine the dose-dependent effect of orally administered Amosulalol on systolic blood pressure and heart rate in conscious SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old

  • Amosulalol hydrochloride

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (tail-cuff method)

  • Animal restrainers

Procedure:

  • Acclimation: Acclimate SHRs to the laboratory environment for at least one week before the experiment. During this period, handle the rats daily and accustom them to the restrainer and tail-cuff apparatus to minimize stress-induced blood pressure variations.

  • Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of each rat for 3-5 consecutive days before drug administration.

  • Grouping: Randomly divide the rats into the following groups (n=8-10 per group):

    • Vehicle control

    • Amosulalol (3 mg/kg)

    • Amosulalol (10 mg/kg)

    • Amosulalol (30 mg/kg)

  • Drug Administration: Administer the assigned treatment (vehicle or Amosulalol) orally via gavage.

  • Post-dose Measurement: Measure systolic blood pressure and heart rate at 1, 2, 4, 6, 8, and 24 hours post-administration.

  • Data Analysis: Calculate the change in systolic blood pressure and heart rate from baseline for each rat at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the treatment effects.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Acclimation of SHRs (1 week) Baseline Baseline BP & HR Measurement (3-5 days) Acclimation->Baseline Grouping Random Grouping Baseline->Grouping Admin Oral Administration (Vehicle or Amosulalol) Grouping->Admin Measurement Post-dose BP & HR Measurement (1, 2, 4, 6, 8, 24h) Admin->Measurement Analysis Data Analysis Measurement->Analysis

In vivo experimental workflow for assessing Amosulalol's antihypertensive effects.
In Vitro Studies: Primary Rat Aortic Smooth Muscle Cells (RASMCs)

Primary cultures of rat aortic smooth muscle cells (RASMCs) are a valuable in vitro model to investigate the direct effects of Amosulalol on vascular smooth muscle cell function.

Objective: To establish a primary culture of RASMCs for subsequent in vitro assays.

Materials:

  • Male Wistar rats (8-12 weeks old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Sterile surgical instruments

  • Tissue culture flasks and plates

Procedure:

  • Aorta Isolation: Euthanize the rat and aseptically dissect the thoracic aorta.

  • Cleaning: Remove the adventitia and surrounding connective tissue from the aorta in sterile phosphate-buffered saline (PBS).

  • Enzymatic Digestion: Cut the aorta into small pieces and incubate in a digestion solution containing collagenase and elastase to release the smooth muscle cells.

  • Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in DMEM with 10% FBS and penicillin-streptomycin, and seed the cells into a culture flask.

  • Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculture: When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. Cells from passages 3-8 are recommended for experiments.

Objective: To evaluate the effect of Amosulalol on RASMC proliferation.

Materials:

  • Primary RASMCs

  • 96-well culture plates

  • DMEM with 10% FBS

  • Serum-free DMEM

  • This compound

  • Platelet-derived growth factor (PDGF)

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RASMCs into a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and incubate for 24 hours.

  • Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells in a quiescent state.

  • Treatment: Treat the cells with different concentrations of Amosulalol (e.g., 1, 10, 100 µM) in the presence or absence of a mitogen like PDGF (e.g., 20 ng/mL) for 24-48 hours. Include a vehicle control group.

  • WST-1 Assay: Add WST-1 reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated) and analyze for statistical significance.

Objective: To assess the effect of Amosulalol on RASMC migration.

Materials:

  • Primary RASMCs

  • 6-well culture plates

  • DMEM with 10% FBS

  • Serum-free DMEM

  • This compound

  • PDGF

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed RASMCs in 6-well plates and grow to confluence.

  • Wound Creation: Create a linear "scratch" in the confluent cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free DMEM containing different concentrations of Amosulalol (e.g., 1, 10, 100 µM) with or without PDGF (e.g., 20 ng/mL).

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) post-treatment.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

G cluster_culture Cell Culture cluster_prolif Proliferation Assay cluster_mig Migration Assay Isolate Isolate & Culture Primary RASMCs Seed Seed Cells Isolate->Seed Starve_p Serum Starvation Seed->Starve_p Confluence Grow to Confluence Seed->Confluence Treat_p Treat with Amosulalol +/- PDGF Starve_p->Treat_p WST1 WST-1 Assay Treat_p->WST1 Measure_p Measure Absorbance WST1->Measure_p Wound Create Wound Confluence->Wound Treat_m Treat with Amosulalol +/- PDGF Wound->Treat_m Image Image Acquisition Treat_m->Image Analysis_m Analyze Wound Closure Image->Analysis_m

In vitro experimental workflows for RASMC proliferation and migration assays.
Molecular Mechanism Studies

To elucidate the intracellular signaling pathways modulated by Amosulalol, Western blot analysis can be performed to assess the phosphorylation status of key signaling proteins.

Objective: To investigate the effect of Amosulalol on the activation of the PI3K/Akt and ERK/MAPK signaling pathways in RASMCs.

Materials:

  • Primary RASMCs

  • 6-well culture plates

  • This compound

  • PDGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed and serum-starve RASMCs as described in Protocol 3. Treat the cells with Amosulalol and/or PDGF for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

cluster_stim Stimulation cluster_receptor Receptor Level cluster_amosulalol Amosulalol Action cluster_pathways Downstream Signaling Pathways cluster_response Cellular Responses Stim Hypertensive Stimuli (e.g., Angiotensin II, Norepinephrine) GPCR G-Protein Coupled Receptors (α1 and β Adrenergic Receptors) Stim->GPCR PI3K PI3K/Akt Pathway GPCR->PI3K Activates ERK ERK/MAPK Pathway GPCR->ERK Activates Contract Contraction GPCR->Contract Mediates Amosulalol Amosulalol Amosulalol->GPCR Blocks Prolif Proliferation PI3K->Prolif Mig Migration PI3K->Mig ERK->Prolif ERK->Mig

Proposed signaling pathways potentially modulated by Amosulalol in vascular smooth muscle cells.

References

Application Notes and Protocols: Effects of Amosulalol on Rat Isolated Right Ventricle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol is a pharmacological agent with dual alpha- and beta-adrenergic receptor blocking properties. These notes provide a comprehensive overview of the effects of amosulalol on the isolated right ventricle of rats, including detailed experimental protocols and quantitative data to facilitate further research and drug development. Amosulalol's mechanism of action involves the blockade of β1-adrenergic receptors, leading to a decrease in heart rate and contractility, and α1-adrenergic receptors, causing vasodilation. Additionally, it has been shown to act as an antagonist at α2-adrenoceptors.

Data Presentation

The following tables summarize the quantitative effects of amosulalol on the rat isolated right ventricle as determined in key studies.

Table 1: Antagonism of Isoprenaline-Induced Contractile Response in Electrically-Driven Rat Right Ventricle by Amosulalol

Amosulalol Concentration (M)Apparent pA2 Value
10-77.5
10-68.1

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Effect of Amosulalol on [3H]-Noradrenaline Outflow in Rat Isolated Right Ventricle

ConditionObservation
Spontaneous Outflow
Amosulalol (10-6M)Increased outflow (cocaine- and idazoxan-insensitive)
Nerve Stimulation-Evoked Outflow
Amosulalol (10-6M)Increased outflow
Amosulalol (10-6M) in the presence of cocaineMaintained increase in outflow
Amosulalol (10-6M) with idazoxan pretreatmentPrevention of increased outflow

Experimental Protocols

This section details the methodologies for investigating the effects of amosulalol on the isolated rat right ventricle.

Preparation of Isolated Rat Right Ventricle for Contractility Studies

This protocol is synthesized from established organ bath techniques and the specific methods used in studies of amosulalol.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with temperature control and aeration

  • Isometric force transducer

  • Electrical stimulator

  • Data acquisition system

  • Surgical instruments (scissors, forceps)

Procedure:

  • Animal Euthanasia and Heart Excision: Euthanize the rat via an approved method (e.g., cervical dislocation or CO2 inhalation). Rapidly excise the heart and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.

  • Isolation of the Right Ventricle: Gently remove the atria and major blood vessels. Isolate the right ventricular free wall.

  • Mounting the Tissue: Suspend the right ventricular strip in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 g. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Electrical Stimulation: Pace the ventricular strip using a field stimulator with platinum electrodes. Deliver square-wave pulses of 5 ms duration at a frequency of 1 Hz, with a voltage set to 20% above the threshold required to elicit a maximal contractile response.

  • Data Recording: Record the isometric contractions using the data acquisition system.

Protocol for Assessing Amosulalol's Antagonism of Isoprenaline
  • Baseline Response: After equilibration and stable contractile responses are achieved, record a baseline contractile force.

  • Cumulative Concentration-Response Curve for Isoprenaline: Add isoprenaline to the organ bath in a cumulative manner (e.g., starting from 10-9 M and increasing in log increments) to establish a control concentration-response curve.

  • Incubation with Amosulalol: Wash the tissue thoroughly to remove isoprenaline and allow it to return to the baseline contractile state. Introduce a known concentration of amosulalol (e.g., 10-7 M) into the bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Repeat Isoprenaline Curve: In the presence of amosulalol, repeat the cumulative concentration-response curve for isoprenaline.

  • Data Analysis: Compare the concentration-response curves of isoprenaline in the absence and presence of amosulalol. Calculate the pA2 value to quantify the antagonistic potency of amosulalol.

Protocol for Measuring Noradrenaline Outflow

This experiment investigates the effect of amosulalol on neurotransmitter release.

  • Tissue Preparation and Incubation: Prepare the isolated right ventricle as described above. Incubate the tissue with [3H]-noradrenaline in the Krebs-Henseleit solution to allow for neuronal uptake.

  • Washout: Perfuse the tissue with fresh, warm, aerated Krebs-Henseleit solution to wash out excess radiolabel.

  • Sample Collection: Collect the perfusate in fractions at regular intervals (e.g., every 5 minutes) to measure spontaneous outflow of radioactivity.

  • Nerve Stimulation: To measure nerve-evoked outflow, apply electrical field stimulation at set parameters (e.g., 5 Hz for 1 minute) during specific collection periods.

  • Drug Application: Introduce amosulalol and other relevant drugs (e.g., cocaine, idazoxan) into the perfusion solution at desired concentrations and time points.

  • Radioactivity Measurement: Determine the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Express the outflow of radioactivity as a percentage of the total radioactivity remaining in the tissue at the time of collection. Compare the spontaneous and nerve-stimulated outflow in the presence and absence of amosulalol.

Visualizations

Signaling Pathways and Experimental Workflow

cluster_0 Experimental Workflow: Isolated Rat Right Ventricle start Rat Heart Excision isolate Isolate Right Ventricle start->isolate mount Mount in Organ Bath isolate->mount equilibrate Equilibrate (60 min, 37°C) mount->equilibrate stimulate Electrical Stimulation (1 Hz) equilibrate->stimulate record Record Baseline Contraction stimulate->record agonist Add Agonist (e.g., Isoprenaline) record->agonist wash Washout agonist->wash antagonist Add Amosulalol wash->antagonist agonist2 Repeat Agonist Addition antagonist->agonist2 analyze Analyze Data (pA2) agonist2->analyze

Caption: Workflow for assessing antagonist effects on isolated heart tissue.

cluster_1 Amosulalol's Mechanism of Action in the Right Ventricle cluster_receptors Adrenergic Receptors cluster_downstream Cellular Effects Amosulalol Amosulalol Beta1 β1-Adrenoceptor Amosulalol->Beta1 Antagonist Alpha2 Presynaptic α2-Adrenoceptor Amosulalol->Alpha2 Antagonist AC Adenylyl Cyclase Beta1->AC Stimulates (blocked) NE_release ↑ Noradrenaline Release Alpha2->NE_release Inhibits (blocked) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca ↓ Ca²⁺ Influx PKA->Ca Contractility ↓ Myocardial Contractility Ca->Contractility

Caption: Signaling pathway of amosulalol's antagonistic effects.

Application Note: Measuring Hemodynamic Changes After Amosulalol Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amosulalol is a pharmacological agent with a dual mechanism of action, functioning as both a selective alpha-1 (α1) and a non-selective beta (β1 and β2) adrenergic receptor antagonist.[1][2] This dual blockade leads to significant hemodynamic effects, making it an effective antihypertensive agent.[2][3] By blocking α1-adrenergic receptors on vascular smooth muscle, amosulalol promotes vasodilation, thereby reducing total peripheral resistance.[1] Simultaneously, its antagonism of β1-receptors in the heart reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.[1][2] These combined actions effectively lower blood pressure.[3] This application note provides a summary of the hemodynamic changes induced by amosulalol and a detailed protocol for assessing these changes in a preclinical setting.

Mechanism of Action: Dual Adrenergic Blockade

Amosulalol exerts its antihypertensive effects by simultaneously targeting two key pathways in the sympathetic nervous system's regulation of blood pressure. It competitively inhibits α1-adrenergic receptors, which are primarily located on vascular smooth muscle and mediate vasoconstriction. This blockade results in vasodilation and a decrease in peripheral resistance. Concurrently, it blocks β1-adrenergic receptors, which are predominant in the heart, leading to a reduction in heart rate (negative chronotropic effect) and force of contraction (negative inotropic effect), thus lowering cardiac output.[1][2] This multifaceted mechanism provides a comprehensive approach to blood pressure management.[2]

Amosulalol Mechanism of Action SNS Sympathetic Outflow NE Norepinephrine/ Epinephrine Release SNS->NE Alpha1 α1 Receptors (Vascular Smooth Muscle) NE->Alpha1 Stimulates Beta1 β1 Receptors (Heart) NE->Beta1 Stimulates Amosulalol Amosulalol Amosulalol->Alpha1 Blocks Amosulalol->Beta1 Blocks Vasodilation Vasodilation DecHR Decreased Heart Rate & Contractility TPR Reduced Peripheral Resistance Vasodilation->TPR CO Decreased Cardiac Output DecHR->CO BP Lowered Blood Pressure TPR->BP CO->BP

Caption: Amosulalol's dual blockade of α1 and β1 adrenergic receptors.

Summary of Hemodynamic Effects

Clinical studies in patients with essential hypertension have quantified the hemodynamic changes following amosulalol administration. The data below is summarized from a study where 19 patients received amosulalol for 16 weeks.[3]

Hemodynamic ParameterPre-Treatment (Mean ± SEM)Post-Treatment (Mean ± SEM)Changep-value
Mean Blood Pressure (MBP) 120 ± 1 mm Hg105 ± 1 mm Hg↓ 12.5% < 0.001
Heart Rate (HR) Not specified, but decrement notedNot specified < 0.001
Cardiac Index (CI) 3.91 ± 0.09 L/min/m²3.68 ± 0.09 L/min/m²↓ 5.9% < 0.001
Total Peripheral Resistance Index (TPRI) 2,441 ± 79 dynes·s·cm⁻⁵·m²2,271 ± 78 dynes·s·cm⁻⁵·m²↓ 7.0% < 0.001

Data sourced from a 16-week study on patients with essential hypertension receiving an average dose of 48.4 mg/day of amosulalol.[3]

The primary hypotensive effect of amosulalol is attributed mainly to the vasodilation from its alpha-1 blocking action, facilitated by the beta-blocking action which decreases cardiac output and suppresses reflex tachycardia.[3]

Experimental Protocol: In Vivo Hemodynamic Assessment in a Rat Model

This protocol describes a method for evaluating the acute antihypertensive effects of amosulalol in conscious, spontaneously hypertensive rats (SHR), a well-established model for essential hypertension.[4][5] The protocol outlines both non-invasive and invasive blood pressure monitoring techniques.

Experimental Workflow A 1. Animal Model Selection Spontaneously Hypertensive Rats (SHR) (5-6 weeks old) B 2. Acclimatization Minimum 7-day period under standard housing conditions A->B C 3. Surgical Preparation (for Invasive Method) Implantation of arterial catheter (e.g., carotid artery) Allow 3-day recovery B->C Optional D 4. Baseline Hemodynamic Measurement Record baseline Blood Pressure (BP) and Heart Rate (HR) for at least 24 hours B->D C->D E 5. Amosulalol Administration Oral gavage (p.o.) at desired doses (e.g., 3-30 mg/kg) D->E F 6. Post-Dose Hemodynamic Monitoring Continuous recording of BP and HR for a defined period (e.g., 24 hours) E->F G 7. Data Collection & Analysis Digitize signals, calculate mean values for SBP, DBP, MAP, HR. Compare post-dose values to baseline. F->G H 8. Results Interpretation Evaluate dose-response relationship and duration of antihypertensive effect G->H

Caption: Workflow for assessing amosulalol's hemodynamic effects in rats.
Materials and Reagents

  • Amosulalol hydrochloride

  • Vehicle solution (e.g., 0.5% carboxymethyl cellulose or distilled water)

  • Anesthetics (e.g., urethane or isoflurane for surgery)

  • Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks of age

  • Animal housing with controlled temperature, humidity, and light-dark cycle

  • Oral gavage needles

  • Blood pressure measurement system:

    • Non-Invasive: Tail-cuff plethysmography system (e.g., CODA system)[5][6]

    • Invasive: Arterial catheter, pressure transducer, data acquisition system[7]

Experimental Procedure

2.1. Animal Acclimatization and Preparation

  • House SHR in a controlled environment for at least one week to acclimate.[5]

  • Provide standard chow and water ad libitum.

  • For invasive measurements, anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.[7] Allow the animal to recover for at least 3 days before the experiment.

  • For non-invasive measurements, train the rats by placing them in the restraint holder for short periods on several days preceding the experiment to minimize stress-induced blood pressure changes.[5]

2.2. Drug Preparation and Administration

  • Prepare a homogenous suspension or solution of amosulalol in the chosen vehicle.

  • Doses can range from 3 to 50 mg/kg for oral administration, based on previous studies.[4]

  • Administer the prepared amosulalol solution or vehicle control to the rats via oral gavage.

2.3. Hemodynamic Measurements

Method A: Non-Invasive Tail-Cuff Method

  • Place the conscious rat in a plastic holder on a warming platform to acclimatize and ensure adequate tail blood flow.[5]

  • Fit the tail-cuff and sensor onto the base of the rat's tail.

  • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before drug administration.

  • After oral administration of amosulalol, perform measurements at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) to determine the onset, peak, and duration of the antihypertensive effect.

Method B: Invasive Arterial Catheter Method (Gold Standard)

  • Connect the exteriorized arterial catheter of the freely moving, conscious rat to a pressure transducer.[7]

  • Allow the system to stabilize and record baseline hemodynamic parameters (SBP, DBP, mean arterial pressure (MAP), and HR) continuously using a data acquisition system.

  • Administer amosulalol via oral gavage.

  • Continue to record hemodynamic data continuously for several hours post-administration to capture the full time-course of the drug's effect.[8]

Data Analysis
  • Calculate the change in blood pressure and heart rate from the baseline values for each animal at each time point.

  • Average the data for each treatment group (vehicle and amosulalol doses).

  • Plot the mean change in hemodynamic parameters versus time to visualize the pharmacodynamic effect.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the vehicle control.

Expected Outcomes
  • A dose-dependent reduction in systolic, diastolic, and mean arterial blood pressure is expected following amosulalol administration.[4]

  • A decrease in heart rate may also be observed, consistent with the drug's β-blocking activity.[3][4]

  • The time to maximal effect and the duration of action can be determined from the time-course data. In rats, the maximal decrease in SBP after a single oral dose may occur around 25-40 minutes post-administration.[8]

References

Troubleshooting & Optimization

Amosulalol Hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amosulalol Hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the basic physicochemical properties of this compound?

Here is a summary of the known properties of this compound:

PropertyValue
Chemical Name 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide hydrochloride
Molecular Formula C₁₈H₂₅ClN₂O₅S
Molecular Weight 416.92 g/mol
Melting Point 158-160°C[1]
pKa pKₐ₁: 7.4, pKₐ₂: 10.2[1]
Appearance Colorless crystals[1]

2. In which solvents is this compound soluble?

  • Aqueous Buffers: As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be pH-dependent. Solubility is generally higher in acidic to neutral aqueous solutions.

  • Polar Organic Solvents: It is likely to have some solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For cell-based assays, stock solutions of similar compounds are often prepared in DMSO.

  • Non-Polar Organic Solvents: Solubility in non-polar solvents is expected to be low.

A recommended starting point for solubility testing is provided in the experimental protocols section.

3. What are the potential stability issues with this compound?

Based on its chemical structure, which contains a secondary alcohol, an ether linkage, and a sulfonamide group, this compound may be susceptible to the following degradation pathways under stress conditions:

  • Oxidation: The secondary alcohol and the ether linkage could be susceptible to oxidation.

  • Hydrolysis: The sulfonamide group could undergo hydrolysis under extreme pH and high-temperature conditions.

  • Photodegradation: Aromatic rings and other chromophores in the molecule suggest a potential for photodegradation upon exposure to UV or visible light.

Metabolism studies in humans and animals have shown that Amosulalol can undergo hydroxylation, O-demethylation, and oxidative C-N cleavage, which may be indicative of its chemical stability profile.[2]

4. How should I store this compound?

To ensure stability, this compound should be stored in a well-closed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh and protect them from light, especially if they are to be stored for any length of time.

Troubleshooting Guides

Solubility Issues
IssuePossible CauseTroubleshooting Steps
Compound does not dissolve in aqueous buffer. pH of the buffer: The solubility of hydrochloride salts can be influenced by the pH and the presence of other ions (common ion effect).[3]- Adjust the pH of the buffer. Solubility is likely to be higher at a lower pH. - Try gentle heating or sonication to aid dissolution. - If using a buffer with high chloride concentration, consider a buffer with a different counter-ion.
Precipitation occurs when adding an aqueous buffer to a stock solution in an organic solvent. Poor aqueous solubility of the free base: The organic solvent stock is diluted in an aqueous medium, which may cause the less soluble free base to precipitate.- Decrease the concentration of the stock solution. - Increase the percentage of the organic co-solvent in the final solution. - Ensure the pH of the final solution is in a range where the compound is ionized and soluble.
Stability Issues
IssuePossible CauseTroubleshooting Steps
Assay results are inconsistent over time. Degradation of the compound in solution: this compound may be degrading in the solvent or under the experimental conditions.- Prepare solutions fresh before each experiment. - Store stock and working solutions protected from light and at a low temperature (e.g., 2-8°C or -20°C). - Analyze the solution at different time points to assess stability. - Consider performing a forced degradation study to identify conditions under which the compound is unstable.
Appearance of unknown peaks in chromatograms. Formation of degradation products: The compound may be degrading under the analytical conditions or during sample preparation.- Review the sample preparation and analytical method for harsh conditions (e.g., high temperature, extreme pH). - Use a stability-indicating analytical method to separate the parent compound from any degradants. - Perform forced degradation studies to generate potential degradation products as markers.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in aqueous buffers.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent drug and to detect the formation of any degradation products.

  • Data Evaluation: Evaluate the extent of degradation under each stress condition. If significant degradation is observed, further characterization of the degradation products can be performed using techniques like LC-MS.

Visualizations

experimental_workflow Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (various pH) add_excess Add Excess Amosulalol HCl prep_buffers->add_excess agitate Agitate at Constant Temperature add_excess->agitate filter_sample Filter Supernatant agitate->filter_sample quantify Quantify by HPLC-UV filter_sample->quantify determine_sol Determine Solubility quantify->determine_sol

Solubility Determination Workflow

degradation_pathway Potential Degradation Pathways of Amosulalol cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_photodegradation Photodegradation Amosulalol Amosulalol Oxidized_Alcohol Oxidized Secondary Alcohol (Ketone) Amosulalol->Oxidized_Alcohol Oxidizing Agent Ether_Cleavage Ether Cleavage Products Amosulalol->Ether_Cleavage Oxidizing Agent Sulfonamide_Cleavage Sulfonamide Cleavage Products Amosulalol->Sulfonamide_Cleavage Acid/Base, Heat Photolytic_Products Various Photolytic Products Amosulalol->Photolytic_Products UV/Vis Light

References

Technical Support Center: Optimizing Amosulalol Dosage for Maximal Antihypertensive Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing amosulalol dosage in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of amosulalol?

Amosulalol is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[1] Its antihypertensive effect is achieved through a dual mechanism:

  • Beta-blockade (β1 and β2): By blocking beta-1 adrenergic receptors, primarily in the heart, amosulalol reduces heart rate and the force of myocardial contraction, leading to decreased cardiac output.[1]

  • Alpha-1 blockade: Amosulalol blocks alpha-1 adrenergic receptors on the smooth muscles of blood vessels, preventing vasoconstriction and promoting vasodilation. This action reduces peripheral vascular resistance.[1]

This dual action provides a comprehensive approach to lowering blood pressure by targeting both cardiac output and vascular resistance.[2]

Q2: What is the recommended starting dose for amosulalol in preclinical studies?

Based on studies in various rat models of hypertension (spontaneously hypertensive, renal hypertensive, and DOCA/salt hypertensive), a single oral administration of amosulalol in the range of 3-30 mg/kg has been shown to acutely lower systolic blood pressure.[1][2] For longer-term studies, repeated oral administration of 50 mg/kg/day has been used.[1][2] The optimal starting dose will depend on the specific animal model and experimental design.

Q3: What are the pharmacokinetic properties of amosulalol in rats?

After oral administration in rats, the maximum plasma concentration of amosulalol is typically reached within 0.5 to 1 hour.[3][4] The terminal half-life is approximately 2.5 hours.[3] The systemic availability of amosulalol in rats after oral administration is reported to be between 22-31%.[3]

Q4: How should amosulalol be formulated for oral administration in rats?

For oral gavage in rats, amosulalol can be suspended in a suitable vehicle. Common vehicles for preclinical oral dosing include aqueous solutions with suspending agents like methylcellulose or carboxymethylcellulose. The pH of the formulation should ideally be between 5 and 9.[5] It is crucial to ensure the stability and homogeneity of the suspension.

Q5: What are the expected hemodynamic effects of amosulalol at effective doses?

The primary hemodynamic effect of amosulalol is a reduction in blood pressure.[1][2] Unlike pure alpha-1 blockers, amosulalol does not typically cause a significant increase in heart rate and may even reduce it, due to its beta-blocking activity.[1][2][6] This can be advantageous in preventing reflex tachycardia.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in blood pressure readings between animals in the same dose group. 1. Improper blood pressure measurement technique. 2. Stress-induced fluctuations in blood pressure. 3. Inconsistent dosing volume or formulation.1. Ensure proper training on the blood pressure measurement equipment (e.g., tail-cuff plethysmography or telemetry). Standardize the procedure, including the time of day for measurements. 2. Acclimatize animals to the measurement procedure to minimize stress. 3. Verify the accuracy of dosing volumes and ensure the formulation is a homogenous suspension before each administration.
Unexpectedly low antihypertensive effect at previously reported effective doses. 1. Poor oral bioavailability of the formulation. 2. Development of tolerance (less likely in acute studies). 3. Incorrect animal model for the drug's mechanism.1. Re-evaluate the formulation. Consider using a different vehicle or adding a solubilizing agent if solubility is an issue. 2. In chronic studies, assess for potential tolerance by including a washout period or comparing with a positive control. 3. Confirm that the chosen hypertensive model is appropriate for a drug with combined alpha- and beta-blocking activity.
Significant bradycardia (excessively low heart rate) observed. 1. Dose is too high, leading to excessive beta-blockade. 2. Interaction with other medications or experimental conditions.1. Perform a dose-response study to identify a dose with the desired antihypertensive effect without causing severe bradycardia. 2. Review all experimental parameters and concomitant treatments for potential interactions.
Signs of animal distress or adverse effects (e.g., lethargy, piloerection). 1. Off-target effects of amosulalol. 2. Toxicity at the administered dose. 3. Issues with the dosing vehicle.1. Carefully observe animals for any signs of distress and record them. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Administer the vehicle alone to a control group to rule out vehicle-related toxicity.
Difficulty in achieving a clear dose-response relationship. 1. Inappropriate dose selection (doses are too close together or all on the plateau of the dose-response curve). 2. Insufficient number of animals per group. 3. High inter-individual variability in drug metabolism.1. Widen the range of doses tested. Include at least three doses plus a vehicle control. 2. Increase the sample size per group to improve statistical power. 3. Consider genotyping animals if a specific metabolic pathway with known polymorphisms is involved in amosulalol metabolism.

Data Presentation

Table 1: Dose-Response of a Single Oral Administration of Amosulalol on Systolic Blood Pressure in Hypertensive Rat Models

Dose (mg/kg) Animal Model Mean Reduction in Systolic Blood Pressure (mmHg) Duration of Effect (hours)
3Spontaneously Hypertensive Rat (SHR)Data not available in this format> 6
10Spontaneously Hypertensive Rat (SHR)Data not available in this format> 6
30Spontaneously Hypertensive Rat (SHR)Data not available in this format> 6
3-30Renal Hypertensive RatSignificant reduction> 6
3-30DOCA/salt Hypertensive RatSignificant reduction> 6
Note: The cited study demonstrated a dose-dependent hypotensive effect in this range but did not provide specific mean reduction values for each dose in a tabular format.[1][2]

Table 2: Effect of Repeated Oral Administration of Amosulalol (50 mg/kg/day for 12 weeks) in Spontaneously Hypertensive Rats (SHR)

Parameter Effect
Antihypertensive EffectSustained reduction in blood pressure without evidence of tolerance.
Heart RateReduction in heart rate.
Plasma Renin Activity (PRA)Reduction in PRA.
Source:[1][2]

Experimental Protocols

Protocol 1: Acute Dose-Response Study of Orally Administered Amosulalol in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension (systolic blood pressure > 160 mmHg).

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment. Acclimatize rats to the blood pressure measurement procedure for 3-5 days.

  • Grouping: Randomly assign animals to dose groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% methylcellulose in water)

    • Amosulalol 3 mg/kg

    • Amosulalol 10 mg/kg

    • Amosulalol 30 mg/kg

  • Formulation: Prepare a suspension of amosulalol in the vehicle on the day of the experiment. Ensure a homogenous suspension.

  • Administration: Administer the assigned treatment orally via gavage at a volume of 5 mL/kg.[7]

  • Blood Pressure Measurement: Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method at baseline (pre-dose) and at 1, 2, 4, 6, and 24 hours post-dose.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.

Protocol 2: In Vitro Assessment of Alpha-1 and Beta-1 Adrenoceptor Blockade

  • Tissue Preparation:

    • Alpha-1 blockade: Isolate thoracic aortic rings from male Wistar rats.

    • Beta-1 blockade: Isolate right atria from male Wistar rats.

  • Experimental Setup: Mount the tissues in organ baths containing appropriate physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Alpha-1 Blockade Assessment:

    • Allow aortic rings to equilibrate under a resting tension of 1g.

    • Construct a cumulative concentration-response curve to the alpha-1 agonist, phenylephrine.

    • Wash the tissues and incubate with amosulalol at various concentrations for 30 minutes.

    • Repeat the concentration-response curve to phenylephrine in the presence of amosulalol.

  • Beta-1 Blockade Assessment:

    • Allow right atria to beat spontaneously.

    • Construct a cumulative concentration-response curve to the beta-agonist, isoproterenol, measuring the increase in atrial rate.

    • Wash the tissues and incubate with amosulalol at various concentrations for 30 minutes.

    • Repeat the concentration-response curve to isoproterenol in the presence of amosulalol.

  • Data Analysis: Calculate the pA2 values or the dose-ratio to quantify the antagonist potency of amosulalol at alpha-1 and beta-1 adrenoceptors.

Mandatory Visualization

Amosulalol_Mechanism_of_Action cluster_sympathetic Sympathetic Nervous System cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Norepinephrine Norepinephrine Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Activates Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility Beta-1 Receptor->Increased Heart Rate & Contractility Increased Blood Pressure Increased Blood Pressure Increased Heart Rate & Contractility->Increased Blood Pressure Vasoconstriction Vasoconstriction Alpha-1 Receptor->Vasoconstriction Vasoconstriction->Increased Blood Pressure Amosulalol Amosulalol Amosulalol->Beta-1 Receptor Blocks Amosulalol->Alpha-1 Receptor Blocks

Caption: Mechanism of antihypertensive action of amosulalol.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline BP Measurement Baseline BP Measurement Animal Acclimatization->Baseline BP Measurement Randomization Randomization Baseline BP Measurement->Randomization Dose Administration Dose Administration Randomization->Dose Administration Post-dose BP Measurement Post-dose BP Measurement Dose Administration->Post-dose BP Measurement Data Analysis Data Analysis Post-dose BP Measurement->Data Analysis Dose-Response Curve Generation Dose-Response Curve Generation Data Analysis->Dose-Response Curve Generation

Caption: Workflow for an acute dose-response study.

References

Technical Support Center: Overcoming Poor Bioavailability of Amosulalol in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amosulalol in rat models. The focus is on addressing the challenges associated with its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why does amosulalol exhibit poor bioavailability in rats?

A1: Amosulalol exhibits a relatively low systemic bioavailability in rats, reported to be in the range of 22-31% after oral administration.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver.[2][3] Studies have shown that amosulalol is significantly metabolized in rats, with hydroxylation of the 2-methyl group and O-demethylation of the o-methoxy group being the preferred metabolic pathways.[4]

Q2: What are the key pharmacokinetic parameters of amosulalol in rats following oral administration?

A2: After oral administration in rats, the maximum plasma concentration (Cmax) of amosulalol is typically reached within 0.5 to 1 hour.[1][2] The area under the plasma concentration-time curve (AUC) shows a linear relationship with the administered dose.[1][2] For detailed pharmacokinetic parameters, please refer to the data table below.

Q3: What are the major metabolites of amosulalol identified in rats?

A3: In rats, amosulalol undergoes extensive metabolism. Six metabolites have been identified, derived from one or more of the following pathways:

  • Hydroxylation of the 2-methyl group on the methylbenzenesulphonamide ring.[3]

  • Demethylation of the o-methoxy group on the methoxyphenoxy ring.[3]

  • Hydroxylation at the 4 or 5 position of the methoxyphenoxy ring.[3]

  • Oxidative cleavage of the C-N bond, which yields o-methoxyphenoxy acetic acid.[3] Some of these metabolites can be further conjugated to glucuronide or sulphate.[3]

Troubleshooting Guide

Problem: Higher than expected variability in plasma concentrations between individual rats.

  • Possible Cause 1: Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. Variability in the volume administered or the site of deposition in the gastrointestinal tract can affect absorption.

  • Possible Cause 2: Food Effects: The presence of food in the stomach can alter gastric emptying time and drug dissolution. For consistency, it is recommended to fast the animals overnight before oral administration.[2]

  • Possible Cause 3: Genetic Polymorphisms: Variability in the expression of metabolic enzymes (e.g., cytochrome P450 enzymes) among individual rats can lead to differences in first-pass metabolism.

Problem: Lower than expected systemic exposure (AUC) of amosulalol.

  • Possible Cause 1: Poor Solubility: Amosulalol hydrochloride's solubility can influence its dissolution rate in the gastrointestinal tract. Consider formulation strategies to enhance solubility.

  • Possible Cause 2: Extensive First-Pass Metabolism: As noted, amosulalol is heavily metabolized in the liver. To investigate this, consider co-administration with a known inhibitor of relevant metabolic enzymes, though this would be a separate research question.

  • Solution 1: Formulation Enhancement: Explore advanced formulation strategies known to improve the bioavailability of drugs with poor solubility and/or high first-pass metabolism. These can include:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and enhance lymphatic transport, potentially bypassing some first-pass metabolism.[5][6][7]

    • Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.[8][9]

    • Solid dispersions: Dispersing amosulalol in a hydrophilic carrier can enhance its dissolution rate.[8]

  • Solution 2: Use of Permeation Enhancers: Incorporating safe and effective permeation enhancers into the formulation can improve absorption across the intestinal epithelium.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amosulalol in Rats After Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
10180 ± 300.5480 ± 7022[1][2]
30510 ± 801.01520 ± 24023[1][2]
1001820 ± 2901.05870 ± 93027[1][2]

Data are presented as mean ± S.E.M.

Experimental Protocols

Protocol: Oral Bioavailability Study of Amosulalol in Rats

This protocol is based on methodologies described in the literature for pharmacokinetic studies of amosulalol in rats.[1][2]

  • Animal Model: Male Sprague-Dawley or Wistar rats (body weight 200-250 g).

  • Housing and Acclimatization: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12-18 hours) before drug administration, with free access to water.

  • Drug Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).

  • Dosing:

    • Oral (PO): Administer the amosulalol formulation via oral gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).

    • Intravenous (IV): For bioavailability calculation, a separate group of rats should receive an IV administration of amosulalol (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis:

    • Determine the concentration of amosulalol in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase animal_prep Animal Acclimatization & Fasting dosing Oral (PO) or Intravenous (IV) Dosing animal_prep->dosing drug_prep Amosulalol Formulation Preparation drug_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling Time Points plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep bioanalysis Bioanalysis (HPLC) plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) bioanalysis->pk_analysis bioavailability_calc Bioavailability Calculation (F%) pk_analysis->bioavailability_calc

Caption: Workflow for a typical oral bioavailability study of amosulalol in rats.

metabolic_pathway cluster_pathways Metabolic Pathways in Rats amosulalol Amosulalol hydroxylation Hydroxylation (2-methyl group) amosulalol->hydroxylation demethylation O-Demethylation (o-methoxy group) amosulalol->demethylation ring_hydroxylation Ring Hydroxylation (4 or 5 position) amosulalol->ring_hydroxylation cn_cleavage Oxidative C-N Cleavage amosulalol->cn_cleavage metabolites Various Metabolites hydroxylation->metabolites demethylation->metabolites ring_hydroxylation->metabolites cn_cleavage->metabolites conjugation Further Conjugation (Glucuronide/Sulphate) metabolites->conjugation excretion Excretion metabolites->excretion conjugation->excretion

Caption: Simplified metabolic pathways of amosulalol in rat models.

troubleshooting_tree start Low Bioavailability Observed check_dissolution Is in vitro dissolution rate adequate? start->check_dissolution improve_solubility Improve Solubility: - Particle size reduction - Solid dispersion - pH adjustment check_dissolution->improve_solubility No check_permeability Is intestinal permeability a limiting factor? check_dissolution->check_permeability Yes re_evaluate Re-evaluate in vivo improve_solubility->re_evaluate add_enhancers Incorporate Permeation Enhancers check_permeability->add_enhancers Yes check_metabolism Is first-pass metabolism the primary barrier? check_permeability->check_metabolism No add_enhancers->re_evaluate lipid_formulation Use Lipid-Based Systems: - SEDDS/SMEDDS - Nanostructured Lipid Carriers check_metabolism->lipid_formulation Yes lipid_formulation->re_evaluate

Caption: Decision tree for troubleshooting poor amosulalol bioavailability.

References

Technical Support Center: Managing Side Effects of Amosulalol in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the side effects of amosulalol in animal experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Troubleshooting Guides

Cardiovascular Side Effects

Question: My animal is experiencing significant hypotension after amosulalol administration. What should I do?

Answer:

Hypotension is an expected pharmacodynamic effect of amosulalol due to its α1-adrenergic and β-adrenergic blocking activities. However, a severe drop in blood pressure can be detrimental.

Immediate Steps:

  • Reduce or Discontinue Amosulalol: If the hypotension is severe, temporarily stopping the infusion or reducing the dose is the first critical step.

  • Fluid Therapy: Administer an intravenous (IV) fluid bolus to increase intravascular volume. Isotonic crystalloids (e.g., 0.9% saline or Lactated Ringer's solution) are a standard choice.

  • Vasopressors: If hypotension persists despite fluid resuscitation, the use of a vasopressor may be necessary.

Experimental Protocol: Management of Acute Hypotension

  • Animal Preparation: The animal should be instrumented for continuous blood pressure monitoring via an arterial catheter.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) for at least 30 minutes before amosulalol administration.

  • Amosulalol Administration: Administer amosulalol as per the experimental protocol.

  • Monitoring: Continuously monitor MAP. If MAP drops by more than 25-30% from baseline and does not recover within a few minutes, initiate the following steps.

  • Fluid Bolus: Administer a bolus of warmed isotonic crystalloid solution (10-20 mL/kg) intravenously over 15-20 minutes.

  • Re-assessment: Re-evaluate MAP. If it remains low, a second fluid bolus may be administered.

  • Pharmacological Intervention: If hypotension is refractory to fluid therapy, consider the administration of a vasopressor.

Question: I am observing severe bradycardia in my experimental animal. How should I manage this?

Answer:

Bradycardia is a common side effect of β-blockers like amosulalol. While a moderate decrease in heart rate is expected, severe bradycardia can compromise cardiac output.

Immediate Steps:

  • Dose Adjustment: Similar to hypotension, reducing the dose or temporarily halting the administration of amosulalol is the primary step.

  • Atropine Administration: Atropine is a standard treatment for bradycardia as it blocks the effects of the vagus nerve on the heart.[1]

Experimental Protocol: Management of Bradycardia

  • Animal Preparation: The animal should be equipped with instrumentation for continuous electrocardiogram (ECG) monitoring to measure heart rate.

  • Baseline Measurement: Establish a stable baseline heart rate for at least 30 minutes prior to drug administration.

  • Amosulalol Administration: Administer amosulalol according to the study protocol.

  • Monitoring: Continuously monitor the heart rate. If the heart rate drops significantly below the normal physiological range for the species and strain, and the animal shows signs of distress, initiate intervention.

  • Atropine Injection: Administer atropine sulfate intravenously. The exact dosage will depend on the animal species and should be determined in consultation with a veterinarian.

  • Observation: Continue to monitor the heart rate and overall condition of the animal closely.

Central Nervous System (CNS) Side Effects

Question: My animal appears sedated or ataxic after receiving amosulalol. Is this a known side effect and how should I handle it?

Answer:

While less documented specifically for amosulalol in publicly available literature, CNS effects such as sedation and ataxia can occur with some cardiovascular drugs that cross the blood-brain barrier.

Management and Monitoring:

  • Observation: Closely monitor the animal for the severity and duration of these signs.

  • Supportive Care: Ensure the animal is in a safe, comfortable environment to prevent injury from ataxia. Provide easy access to food and water.

  • Dose-Response Assessment: If these effects are observed, it is crucial to document them as part of a dose-response relationship. Consider reducing the dose in subsequent experiments to determine a threshold for these effects.

  • Rule out other causes: Ensure that other factors, such as anesthesia or other administered compounds, are not contributing to the observed CNS signs.

FAQs

Q1: What is the mechanism of action of amosulalol?

Amosulalol is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[2] Its dual mechanism of action leads to a decrease in heart rate and the force of myocardial contraction (beta-blockade) and vasodilation (alpha-1 blockade), resulting in a reduction of blood pressure.[2]

Q2: What are the expected cardiovascular effects of amosulalol in animal models?

Based on its mechanism of action, the primary expected effects are a dose-dependent decrease in blood pressure and heart rate. In spontaneously hypertensive rats, amosulalol has been shown to have an antihypertensive effect.

Q3: What are the pharmacokinetic properties of amosulalol in common laboratory animals?

Pharmacokinetic parameters of amosulalol have been studied in several species. The following table summarizes key findings from available literature.

SpeciesRouteDose RangeTime to Max. Concentration (Tmax)Terminal Half-life (t1/2)Systemic AvailabilityReference
RatsOral10-100 mg/kg0.5 - 1 h~2.5 h22 - 31%[2]
DogsOral3-30 mg/kg0.5 - 1 h~2.1 h51 - 59%[2]
MonkeysOral3-10 mg/kg1.7 - 2.7 h~1.8 h57 - 66%[2]

Q4: How should I monitor my animals during an experiment with amosulalol?

Continuous monitoring of cardiovascular parameters is essential. This should include:

  • Blood Pressure: Preferably via telemetry or an indwelling arterial catheter for real-time, accurate measurements.

  • Heart Rate: Monitored via ECG.

  • General Well-being: Regular observation for any signs of distress, changes in behavior, or other adverse effects.

Q5: Are there any known drug interactions with amosulalol that I should be aware of in my experiments?

While specific drug interaction studies for amosulalol in animal models are not widely published, caution should be exercised when co-administering other cardiovascular agents. For example, co-administration with other hypotensive agents or negative chronotropes could potentiate the effects of amosulalol, leading to severe hypotension or bradycardia.

Visualizations

amosulalol_mechanism cluster_sympathetic Sympathetic Nervous System cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Norepinephrine Norepinephrine Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Norepinephrine->Alpha1 Activates Beta1 β1-Adrenergic Receptor (Heart) Norepinephrine->Beta1 Activates Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction IncreasedHR Increased Heart Rate & Contractility Beta1->IncreasedHR Amosulalol Amosulalol Amosulalol->Alpha1 Blocks Amosulalol->Beta1 Blocks Vasodilation Vasodilation Amosulalol->Vasodilation DecreasedHR Decreased Heart Rate & Contractility Amosulalol->DecreasedHR

Caption: Mechanism of action of Amosulalol.

troubleshooting_hypotension Start Hypotension Observed (MAP drop >25-30%) ReduceDose Reduce or Stop Amosulalol Administration Start->ReduceDose FluidBolus Administer IV Fluid Bolus (10-20 mL/kg) ReduceDose->FluidBolus Reassess Re-assess MAP FluidBolus->Reassess Stable MAP Stabilized Reassess->Stable Yes PersistentHypo Hypotension Persists Reassess->PersistentHypo No Vasopressor Consider Vasopressor Administration PersistentHypo->Vasopressor

Caption: Troubleshooting workflow for amosulalol-induced hypotension.

References

Technical Support Center: Amosulalol and the Prevention of Reflex Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols related to the use of Amosulalol, with a specific focus on its inherent ability to prevent reflex tachycardia.

Frequently Asked Questions (FAQs)

Q1: What is Amosulalol and how does it work?

Amosulalol is a pharmacological agent with a dual mechanism of action. It functions as both an alpha-1 (α1) and a beta-1 (β1) adrenergic receptor antagonist.[1][2][3] Its antihypertensive effects are primarily derived from the blockade of α1-adrenergic receptors, which leads to vasodilation and a reduction in peripheral vascular resistance.[1][2][4] Simultaneously, its β1-adrenergic receptor blockade in the heart muscle suppresses the typical compensatory increase in heart rate.[1][2][4]

Q2: How does Amosulalol prevent reflex tachycardia?

Reflex tachycardia is a common physiological response to a drop in blood pressure. When vasodilators lower blood pressure, the body's baroreceptors trigger an increase in sympathetic nervous system activity to compensate, leading to an accelerated heart rate. Amosulalol's unique dual-action profile directly counteracts this. While its α1-blocking properties induce vasodilation and lower blood pressure, its β1-blocking properties simultaneously inhibit the sympathetic stimulation of the heart.[1][2] This β1-blockade prevents the reflexogenic increases in heart rate that would otherwise occur.[1][2][5] Studies in spontaneously hypertensive rats have demonstrated that Amosulalol produces a dose-dependent antihypertensive effect without inducing reflex tachycardia.[6]

Q3: Is Amosulalol selective for specific adrenergic receptors?

Amosulalol is a dual inhibitor of α1 and β1-adrenergic receptors.[1][2] It also has some activity as a non-selective beta-blocker, meaning it can affect β2 receptors as well.[3][4] Additionally, some research suggests it may also act as an alpha-2 (α2) adrenoceptor antagonist.[7]

Q4: Under what experimental conditions might I still observe an increased heart rate with Amosulalol?

While Amosulalol's mechanism is designed to prevent reflex tachycardia, observing an elevated heart rate in an experimental setting could be due to several factors unrelated to a failure of the drug's primary action. These may include:

  • Animal Stress: Improper handling or environmental stressors can lead to a baseline elevation in heart rate that may confound results.

  • Improper Dosing: An insufficient dose may not achieve adequate β1-blockade to fully counteract the reflex response to vasodilation.

  • Anesthetic Effects: Certain anesthetics can have independent effects on heart rate and the sympathetic nervous system.

  • Off-Target Effects at High Concentrations: At very high concentrations, the drug's effects on other receptors could potentially play a role.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected increase in heart rate post-administration. Experimental Animal Stress: The animal may be experiencing stress-induced tachycardia, masking the drug's effect.Ensure proper acclimatization of animals to the experimental setup. Handle animals calmly and minimize environmental stressors (e.g., noise, light). Consider measuring baseline heart rate over an extended period before drug administration to ensure stability.
Inadequate β1-Blockade: The dose of Amosulalol may be too low to effectively block the β1-receptors and counteract the reflex sympathetic stimulation.Review the literature for appropriate dose ranges in your specific animal model.[1][6] Perform a dose-response study to determine the optimal concentration that provides both antihypertensive effects and heart rate control.
Confounding variables from co-administered substances (e.g., anesthetics). Carefully select anesthetics that have minimal impact on the cardiovascular system. If possible, conduct experiments in conscious, freely moving animals with telemetric monitoring to avoid anesthetic artifacts.
Inconsistent or highly variable heart rate readings. Technical Issues with Monitoring Equipment: The telemetry device or blood pressure transducer may be malfunctioning or improperly placed.Calibrate all monitoring equipment before the experiment. Ensure correct surgical implantation of telemetry probes or placement of cuffs/catheters. Review raw data for signal artifacts.
Antihypertensive effect is observed, but with slight tachycardia. Imbalance in α1 vs. β1 Blockade at a specific time point: The pharmacokinetics of the drug might lead to a temporary mismatch in the onset or duration of its alpha and beta-blocking effects.Implement continuous monitoring of blood pressure and heart rate to observe the full time-course of the drug's effects. Analyze the data to see if the tachycardia is transient and resolves as the β1-blocking effect becomes more pronounced.

Experimental Protocols

Protocol 1: Assessing the Effect of Amosulalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a method to verify the antihypertensive efficacy of Amosulalol and confirm the absence of reflex tachycardia.

1. Animal Preparation:

  • Use adult male Spontaneously Hypertensive Rats (SHR).
  • House animals under standard conditions (12-hour light/dark cycle, controlled temperature, and humidity) with ad libitum access to food and water for at least one week to acclimatize.
  • For continuous monitoring, surgically implant a telemetric pressure transducer into the abdominal aorta under appropriate anesthesia and allow for a recovery period of at least 7-10 days.

2. Drug Preparation:

  • Prepare Amosulalol hydrochloride in a suitable vehicle (e.g., sterile saline or distilled water).
  • Prepare a range of doses for oral administration (e.g., 3, 10, and 30 mg/kg) based on literature reports.[1][5]

3. Experimental Procedure:

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 60 minutes before drug administration to ensure a stable baseline.
  • Administer a single oral dose of Amosulalol or vehicle to the conscious, unrestrained rat.
  • Continuously monitor and record MAP and HR for a minimum of 6 hours post-administration.
  • To specifically test the baroreflex, after the primary effects of Amosulalol are established, a bolus injection of a pressor agent like phenylephrine can be administered to assess the reflex bradycardia, and a vasodilator like sodium nitroprusside can be used to assess reflex tachycardia.[8]

4. Data Analysis:

  • Calculate the change in MAP and HR from baseline at various time points for each dose group.
  • Compare the MAP and HR changes in the Amosulalol-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
  • Plot the time-course of the hemodynamic changes.

Data Presentation

Table 1: Comparative Effects of Adrenergic Blockers on Heart Rate in Hypertensive Rats

Compound Primary Mechanism Effect on Blood Pressure Observed Effect on Heart Rate Reference
Amosulalol α1 and β1-Adrenoceptor BlockerNo significant increase or slight decrease[5][6]
Prazosin Selective α1-Adrenoceptor Blocker↑ (Tachycardia)[5]
Labetalol α1 and non-selective β-Adrenoceptor BlockerNo significant increase or slight decrease[5]
Propranolol Non-selective β-Adrenoceptor BlockerNo immediate hypotensive effect[5]

Visualizations

Amosulalol_Pathway cluster_0 Physiological State cluster_1 Amosulalol Intervention cluster_2 Receptor & Vessel Level cluster_3 Systemic Outcome BP High Blood Pressure SNS Increased Sympathetic Nervous System (SNS) Activity BP->SNS Alpha1 α1-Adrenergic Receptors (Blood Vessels) SNS->Alpha1 Stimulates Beta1 β1-Adrenergic Receptors (Heart) SNS->Beta1 Stimulates Amosulalol Amosulalol Amosulalol->Alpha1 Blocks Amosulalol->Beta1 Blocks Vaso Vasodilation Alpha1->Vaso Leads to HR_Control Heart Rate Controlled (No Tachycardia) Beta1->HR_Control Maintains LowerBP Lowered Blood Pressure Vaso->LowerBP Results in Baroreflex Baroreceptor Reflex (Tachycardia Signal) LowerBP->Baroreflex Triggers Baroreflex->Beta1 Attempts to Stimulate

Caption: Signaling pathway of Amosulalol's dual-action mechanism.

Experimental_Workflow A 1. Animal Acclimatization & Surgical Preparation (e.g., Telemetry Implant) B 2. Establish Stable Baseline (Continuous HR & BP Monitoring) A->B C 3. Drug Administration (Amosulalol vs. Vehicle Control) B->C D 4. Post-Dose Monitoring (Record HR & BP for ≥6 hours) C->D E 5. Data Processing (Calculate Δ from Baseline) D->E F 6. Statistical Analysis (Compare Amosulalol vs. Vehicle) E->F G 7. Interpretation (Confirm BP reduction without reflex tachycardia) F->G

Caption: Experimental workflow for assessing Amosulalol's effects.

References

Technical Support Center: Accurate Measurement of Amosulalol Plasma Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate measurement of amosulalol plasma concentration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of amosulalol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of amosulalol in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Question: Why am I seeing a poor peak shape (e.g., fronting, tailing, or splitting) for my amosulalol peak?

Answer:

Poor peak shape can arise from several factors related to the sample, mobile phase, or the HPLC column itself. Here are some potential causes and solutions:

  • Column Overload: Injecting too high a concentration of amosulalol can lead to peak fronting.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Buildup of plasma components or degradation of the stationary phase can cause peak tailing or splitting.

    • Solution:

      • Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol).

      • If the problem persists, consider replacing the guard column or the analytical column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of basic compounds like amosulalol.

    • Solution: Ensure the mobile phase pH is correctly prepared and is stable. For the published method, a phosphate buffer at pH 6.0 is recommended.[1]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the extracted sample in the initial mobile phase.

Question: My amosulalol peak is not appearing, or the response is very low.

Answer:

A missing or small peak can be due to issues with sample preparation, the HPLC system, or the detector.

  • Inefficient Extraction: Poor recovery of amosulalol during sample preparation will result in a low response.

    • Solution:

      • Optimize the solid-phase extraction (SPE) procedure. Ensure proper conditioning, loading, washing, and elution steps.

      • Evaluate the efficiency of the protein precipitation method if used.

  • Amosulalol Degradation: Amosulalol may degrade under certain conditions. Forced degradation studies can help identify potential degradation products.[2][3][4][5][6]

    • Solution: Ensure proper sample handling and storage. Amosulalol has been shown to be stable in human plasma under various storage conditions, but prolonged exposure to harsh pH or high temperatures should be avoided.[1]

  • HPLC System Issues: Leaks, pump malfunctions, or injector problems can prevent the sample from reaching the detector.

    • Solution: Perform a systematic check of the HPLC system for any leaks or blockages. Ensure the pump is delivering a consistent flow rate.

  • Detector Settings: Incorrect wavelength settings on the UV detector will result in a low or no signal.

    • Solution: Verify that the UV detector is set to the correct wavelength for amosulalol, which is 272 nm.[1]

Question: I am observing interfering peaks co-eluting with my amosulalol peak.

Answer:

Interfering peaks from the plasma matrix or metabolites can compromise the accuracy of your measurement.

  • Insufficient Sample Cleanup: The presence of endogenous plasma components can cause interference.

    • Solution:

      • Optimize the solid-phase extraction (SPE) method to improve the removal of interfering substances.

      • Consider a liquid-liquid extraction (LLE) as an alternative sample preparation technique.

  • Metabolite Interference: Amosulalol is metabolized in the body, and these metabolites could potentially co-elute with the parent drug.

    • Solution: Adjust the mobile phase composition or gradient to improve the separation between amosulalol and its metabolites.

  • Matrix Effects in LC-MS/MS: For users of LC-MS/MS, co-eluting matrix components can cause ion suppression or enhancement, affecting the analyte signal.[7][8][9][10][11]

    • Solution:

      • Improve chromatographic separation to move the amosulalol peak away from regions of significant matrix effects.

      • Use a stable isotope-labeled internal standard to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a suitable analytical method for measuring amosulalol in plasma?

A1: A validated reversed-phase HPLC method with UV detection is a reliable method. A C18 column can be used with a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically performed at 272 nm.[1]

Q2: What sample preparation technique is recommended for amosulalol in plasma?

A2: Solid-phase extraction (SPE) has been shown to be an effective method for extracting amosulalol from human plasma, with a recovery of over 95.6%.[1] Protein precipitation is another common technique for plasma sample preparation.

Q3: What should I use as an internal standard (IS)?

A3: Ethyl paraben has been successfully used as an internal standard for the HPLC-UV analysis of amosulalol.[1] For LC-MS/MS methods, a stable isotope-labeled amosulalol would be the ideal internal standard to correct for matrix effects and variability in extraction and ionization.

Q4: What are the expected pharmacokinetic parameters of amosulalol?

A4: The pharmacokinetic parameters of amosulalol can vary depending on the dose and route of administration. Below is a summary of pharmacokinetic data from a study in healthy volunteers.

Data Presentation

Table 1: HPLC Method Validation Parameters for Amosulalol in Human Plasma

ParameterResult
Linearity Range30 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)30 ng/mL
Intra-day Precision (RSD%)< 5.8%
Inter-day Precision (RSD%)< 7.2%
Intra-day Accuracy (%)97.3 - 103.7%
Inter-day Accuracy (%)98.1 - 102.5%
Recovery> 95.6%
Data from Gwak et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2005.[1]

Table 2: Pharmacokinetic Parameters of Amosulalol after a Single Oral 20 mg Dose

ParameterMean ± SD
Cmax (ng/mL)185.4 ± 45.2
Tmax (hr)2.5 ± 0.9
AUC₀₋₂₄ (ng·hr/mL)1432.7 ± 318.6
t₁/₂ (hr)5.2 ± 1.1
Data from Gwak et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2005.[1]

Experimental Protocols

Detailed Methodology for Amosulalol Plasma Concentration Measurement by HPLC-UV

This protocol is based on the validated method by Gwak et al. (2005).[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 1 mL of human plasma, add the internal standard (ethyl paraben) and vortex. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution: Elute amosulalol and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.025 M phosphate buffer (pH 6.0) and acetonitrile (73:27, v/v).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 272 nm.

  • Quantification: Determine the concentration of amosulalol by comparing the peak area ratio of amosulalol to the internal standard against a calibration curve.

Mandatory Visualizations

Signaling Pathways of Amosulalol

Amosulalol is an antagonist of both alpha-1 and beta-adrenergic receptors.[12][13] The diagrams below illustrate the general signaling pathways that are inhibited by amosulalol.

alpha1_adrenergic_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Amosulalol Amosulalol Alpha1_Receptor Alpha-1 Adrenergic Receptor Amosulalol->Alpha1_Receptor blocks Gq Gq protein PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Amosulalol.

beta_adrenergic_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Amosulalol Amosulalol Beta_Receptor Beta-Adrenergic Receptor Amosulalol->Beta_Receptor blocks Gs Gs protein AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Response Physiological Response (e.g., Increased Heart Rate) PKA->Physiological_Response

Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by Amosulalol.

Experimental Workflow

The following diagram outlines the logical workflow for troubleshooting common issues in amosulalol plasma analysis.

troubleshooting_workflow start Problem with Amosulalol Analysis check_peak Evaluate Peak Shape and Retention Time start->check_peak peak_ok Peak OK? check_peak->peak_ok check_response Assess Peak Response response_ok Response OK? check_response->response_ok check_interferences Check for Interfering Peaks interferences_ok Interferences? check_interferences->interferences_ok peak_ok->check_response Yes troubleshoot_peak Troubleshoot Peak Shape: - Column Overload - Column Contamination - Mobile Phase pH peak_ok->troubleshoot_peak No troubleshoot_peak->check_peak response_ok->check_interferences Yes troubleshoot_response Troubleshoot Response: - Extraction Efficiency - Sample Degradation - System Leaks - Detector Settings response_ok->troubleshoot_response No troubleshoot_response->check_response troubleshoot_interferences Troubleshoot Interferences: - Optimize Sample Cleanup - Adjust Chromatography - Address Matrix Effects interferences_ok->troubleshoot_interferences Yes end Problem Resolved interferences_ok->end No troubleshoot_interferences->check_interferences

Caption: Troubleshooting Workflow for Amosulalol Plasma Analysis.

References

Technical Support Center: Stability-Indicating HPLC Method for Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the development and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Amosulalol Hydrochloride.

Troubleshooting Guide

This guide addresses common issues that may arise during the implementation of the stability-indicating HPLC method for this compound.

Question: Why am I observing peak fronting or tailing for the Amosulalol peak?

Answer: Peak asymmetry can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: The concentration of your sample may be too high. Try diluting the sample and re-injecting.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to extreme pH mobile phases. Consider replacing the column if it has been used extensively.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase should be appropriate for the analyte. For this compound, ensure the pH is controlled and consistent.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.

  • Contamination: Contamination at the head of the column can also lead to poor peak shape. Try flushing the column or using a guard column.

Question: What could cause a shift in the retention time of this compound?

Answer: Retention time shifts are typically indicative of changes in the chromatographic conditions. Check the following:

  • Mobile Phase Composition: An inaccurate mobile phase composition is a common cause. Ensure the solvents are correctly proportioned and mixed.

  • Flow Rate Fluctuation: Verify that the HPLC pump is delivering a constant and accurate flow rate. Fluctuations can lead to inconsistent retention times.

  • Column Temperature: Temperature variations can affect retention. Ensure the column oven is maintaining a stable temperature.

  • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection. Allow adequate time for equilibration.

Question: I am seeing extraneous peaks in my chromatogram. What is their origin?

Answer: Unexpected peaks can arise from several sources:

  • Degradation Products: If the sample has been stressed or is old, these peaks could be degradation products. This is expected in a stability-indicating method.

  • Contamination: The sample, solvent, or HPLC system itself could be contaminated. Run a blank injection (mobile phase only) to identify any system peaks.

  • Carryover: A previous, more concentrated sample may not have been completely flushed from the injector.

  • Excipients: If analyzing a formulated product, these peaks could be from excipients. An analysis of a placebo sample can confirm this.

Question: How can I improve the resolution between Amosulalol and its degradation products?

Answer: Improving resolution is key in a stability-indicating method. Consider these adjustments:

  • Mobile Phase Composition: Altering the ratio of the organic solvent to the aqueous buffer can significantly impact resolution.

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of closely eluting peaks.

  • Different Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

Question: What is a stability-indicating HPLC method?

Answer: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[1][2] The method must be able to resolve the API peak from all potential interfering peaks. Forced degradation studies are used to generate these potential degradation products to demonstrate the method's specificity.[3][4]

Question: What are the typical stress conditions for forced degradation studies of this compound?

Answer: Forced degradation studies for this compound should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1] These typically include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.[5]

  • Thermal Degradation: e.g., heating the solid drug at 80°C.

  • Photolytic Degradation: Exposing the drug to UV and visible light.

The goal is to achieve a target degradation of 5-20% of the active ingredient.[3]

Question: What are the critical parameters for validating a stability-indicating HPLC method?

Answer: Method validation ensures that the analytical procedure is suitable for its intended purpose.[2] According to ICH guidelines, the key validation parameters for a stability-indicating HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 20 minutes

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of Amosulalol. Peak purity > 990.Passed
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%0.8%, 1.2%
LOD Signal-to-Noise ratio ≥ 30.05 µg/mL
LOQ Signal-to-Noise ratio ≥ 100.15 µg/mL
Robustness % RSD ≤ 2.0% for all variationsPassed

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in a petri dish and expose it to 80°C in a hot air oven for 48 hours.

    • After exposure, weigh the sample, prepare a solution of 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the Amosulalol peak.

Visualizations

experimental_workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Guidelines) lit_review Literature Review prelim_exp Preliminary Experiments (Column, Mobile Phase Selection) lit_review->prelim_exp optimization Method Optimization (Resolution, Peak Shape) prelim_exp->optimization acid Acid Hydrolysis optimization->acid specificity Specificity optimization->specificity acid->specificity base Base Hydrolysis base->specificity oxidation Oxidation oxidation->specificity thermal Thermal thermal->specificity photo Photolysis photo->specificity linearity Linearity specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness specificity->robustness final_method Final Validated Stability-Indicating Method robustness->final_method troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_rt_shift Retention Time Shift cluster_extra_peaks Extraneous Peaks start Problem Observed in Chromatogram check_conc Check Sample Concentration start->check_conc check_mp Verify Mobile Phase start->check_mp run_blank Run Blank Injection start->run_blank check_solvent Check Sample Solvent check_conc->check_solvent check_column Inspect/Replace Column check_solvent->check_column end Problem Resolved check_column->end check_flow Check Flow Rate check_mp->check_flow check_temp Verify Column Temperature check_flow->check_temp check_temp->end check_carryover Check for Carryover run_blank->check_carryover check_placebo Analyze Placebo check_carryover->check_placebo check_placebo->end

References

Technical Support Center: Adjusting Amosulalol Dosage in Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Amosulalol in diabetic animal models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate smooth and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Amosulalol in diabetic rat models?

A1: While specific studies on Amosulalol in diabetic models are limited, pharmacokinetic data from healthy rats can provide a starting point. For oral administration, doses have ranged from 10-100 mg/kg, with maximum plasma concentrations observed between 0.5-1 hour.[1] For intravenous administration, a dose of 1 mg/kg has been documented.[1] It is crucial to start with a low dose and perform a dose-response study to determine the optimal dosage for your specific diabetic model and experimental goals.

Q2: How should Amosulalol be prepared for administration?

A2: Amosulalol hydrochloride is a common form of the drug. For oral gavage, it can typically be dissolved in sterile water or a suitable vehicle. For intravenous administration, ensure the compound is completely dissolved in a sterile, isotonic solution suitable for injection. The final concentration should be calculated to deliver the desired dose in an appropriate volume for the animal's weight.[2]

Q3: What are the expected effects of Amosulalol on blood glucose levels in diabetic animals?

A3: In a study with hypertensive patients with non-insulin-dependent diabetes, Amosulalol did not adversely affect glucose metabolism.[3] Plasma glucose and hemoglobin A1c levels showed a tendency to decrease, although this was not statistically significant.[3] In diabetic animal models, the effect may vary depending on the model and the underlying mechanism of diabetes. It is essential to monitor blood glucose levels closely throughout the experiment.

Q4: What is the primary mechanism of action of Amosulalol?

A4: Amosulalol is a combined alpha- and beta-adrenoceptor blocker.[1][4] Its antihypertensive effects are a result of its ability to block both alpha and beta-adrenergic receptors.

Q5: Are there any known metabolites of Amosulalol that I should be aware of?

A5: Yes, several metabolites of Amosulalol have been identified in rats and dogs. These are formed through processes such as hydroxylation, demethylation, and oxidative cleavage.[4] Some metabolites are also conjugated to form glucuronides or sulfates.[4] When analyzing pharmacokinetic data, it is important to consider the presence of both the parent drug and its metabolites.

Troubleshooting Guide

Q1: I'm observing unexpected fluctuations in blood glucose levels after Amosulalol administration. What should I do?

A1:

  • Verify Dosage and Administration: Double-check your dose calculations and the consistency of your administration technique (e.g., oral gavage, intravenous injection).[2][5]

  • Assess Animal Stress: Handling and administration procedures can induce stress, which may affect blood glucose levels. Ensure animals are properly habituated and procedures are performed efficiently and humanely.

  • Monitor Food and Water Intake: Changes in food and water consumption can impact glycemia. Monitor these parameters for all experimental groups.

  • Evaluate Vehicle Effects: If using a vehicle to dissolve Amosulalol, run a control group with the vehicle alone to rule out any effects on blood glucose.

  • Consider the Diabetic Model: The stability and characteristics of your diabetic model are crucial. Ensure that the hyperglycemia in your control diabetic animals is consistent and reproducible.[6][7]

Q2: The animals are showing signs of distress (e.g., lethargy, piloerection) after receiving Amosulalol. How should I proceed?

A2:

  • Reduce the Dose: The administered dose may be too high. Immediately lower the dosage for subsequent experiments and observe the animals closely.

  • Check for Hypoglycemia: Although not a commonly reported side effect, it's essential to check for low blood glucose levels, especially in an insulin-deficient diabetic model.

  • Observe for Other Adverse Effects: Monitor for any other signs of toxicity. The pharmacokinetic profile shows that Amosulalol is metabolized in the liver and excreted via bile and urine, so high doses could potentially impact these organs.[4]

  • Consult a Veterinarian: If adverse effects persist, consult with a laboratory animal veterinarian.

Q3: The bioavailability of orally administered Amosulalol seems low in my rat model. What could be the reason?

A3: The systemic availability of Amosulalol after oral administration in rats is reported to be between 22-31%.[1] This is a known characteristic of the drug in this species. If your results are significantly lower, consider the following:

  • Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.

  • Fasting State: The presence of food in the stomach can affect drug absorption. Standardize the fasting period before drug administration.

  • Metabolism: Rats have a high rate of first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amosulalol in Rats

ParameterIntravenous (1 mg/kg)Oral (10-100 mg/kg)
Terminal Half-life 2.5 hours~2 hours (radioactivity)
Time to Maximum Plasma Concentration (Tmax) N/A0.5 - 1 hour
Systemic Bioavailability N/A22 - 31%
Primary Excretion Route Biliary (66% of oral dose)Fecal (via biliary excretion)

Source:[1][4]

Table 2: Protocol for Induction of Diabetes in Rats using Streptozotocin (STZ)

StepProcedureDetails
1. Animal Model SpeciesWistar or Sprague-Dawley rats
Age/Weight8-10 weeks, 150-200g
2. STZ Preparation ReagentStreptozotocin (STZ)
VehicleFreshly prepared cold citrate buffer (pH 4.5)
3. Administration Dose60-65 mg/kg body weight
RouteIntraperitoneal (i.p.) or Intravenous (i.v.) injection
4. Confirmation of Diabetes Time Point48-72 hours post-STZ injection
MethodMeasurement of fasting blood glucose
CriteriaFasting blood glucose > 250 mg/dL

Source:[6][8]

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Induction & Grouping cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Diabetes_Induction Diabetes Induction (STZ) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes Diabetes_Induction->Confirmation Grouping Animal Grouping Confirmation->Grouping Vehicle_Control Diabetic Control (Vehicle) Grouping->Vehicle_Control Amosulalol_Treatment Amosulalol Treatment Grouping->Amosulalol_Treatment Normal_Control Normal Control Grouping->Normal_Control Monitoring Blood Glucose & Body Weight Monitoring Vehicle_Control->Monitoring Amosulalol_Treatment->Monitoring Normal_Control->Monitoring Terminal_Sampling Terminal Blood & Tissue Sampling Monitoring->Terminal_Sampling Biochemical_Analysis Biochemical & Histological Analysis Terminal_Sampling->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Promotes Gluconeogenesis Gluconeogenesis AKT->Gluconeogenesis Inhibits GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Inhibition_Gluconeogenesis Inhibition of Gluconeogenesis

References

Validation & Comparative

A Comparative Guide to the Electrophysiological Effects of Amosulalol and Labetalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of amosulalol and labetalol, two adrenergic receptor antagonists with distinct profiles. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action on cardiac tissue.

Executive Summary

Amosulalol and labetalol are both potent antagonists of alpha and beta-adrenergic receptors. Experimental evidence, primarily from studies on isolated cardiac tissues, demonstrates that both compounds exert significant effects on the cardiac action potential. Notably, both drugs induce a concentration-dependent decrease in the maximum rate of depolarization (Vmax) and a prolongation of the action potential duration (APD). These effects classify them as having both Class I and Class III antiarrhythmic properties. However, the kinetics of their effects, particularly the recovery from rate-dependent block of Vmax, show notable differences, suggesting distinct interactions with cardiac ion channels.

Data Presentation: Electrophysiological Effects

The following table summarizes the key electrophysiological effects of amosulalol and labetalol based on available experimental data.

Electrophysiological ParameterAmosulalolLabetalolKey Findings
Maximum Rate of Depolarization (Vmax) Concentration-dependent decrease[1]Concentration-dependent decrease[1]Both drugs exhibit Class I antiarrhythmic properties by slowing the rapid upstroke of the cardiac action potential.
Action Potential Duration (APD) Concentration-dependent increase[1]Similar prolongation to amosulalol[1]Both drugs demonstrate Class III antiarrhythmic properties by delaying repolarization.
Rate-Dependent Block of Vmax Onset similar to labetalol at 1 Hz[1]Onset similar to amosulalol at 1 Hz[1]The depressant effect on Vmax is enhanced at higher stimulation frequencies for both drugs.[1]
Recovery from Rate-Dependent Block Considerably slower than propranolol[1]Considerably slower than propranolol[1]The time constants for recovery are similar for amosulalol and labetalol, suggesting a slow kinetic interaction with sodium channels.[1]

Mechanism of Action: Ion Channel and Receptor Blockade

Amosulalol and labetalol exert their electrophysiological effects through a combination of ion channel modulation and adrenergic receptor blockade.

  • Class I Antiarrhythmic Action: The decrease in Vmax is characteristic of a blockade of fast sodium channels in the cardiac cell membrane. This action slows the conduction of the electrical impulse across the heart.[1]

  • Class III Antiarrhythmic Action: The prolongation of the APD is attributed to the blockade of potassium channels, which are responsible for the repolarization phase of the action potential.[1]

  • Adrenergic Receptor Blockade: Both drugs are antagonists at alpha and beta-adrenergic receptors.[2] This dual antagonism contributes to their antihypertensive effects and modulates the autonomic nervous system's influence on the heart. Labetalol is a non-selective beta-blocker and a selective alpha-1 antagonist.[2] Amosulalol also blocks both alpha-1 and beta-1/beta-2 adrenergic receptors.[2]

Signaling Pathways & Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_Amosulalol Amosulalol Signaling Pathway Amosulalol Amosulalol Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 blocks Beta1 β1/β2-Adrenergic Receptor Amosulalol->Beta1 blocks IonChannels Cardiac Ion Channels (Na+, K+) Amosulalol->IonChannels blocks Gq Gq Protein Alpha1->Gq Gs Gs Protein Beta1->Gs PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC activation IP3_DAG->Ca_PKC AC Adenylyl Cyclase Gs->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ElectrophysiologicalEffects ↓ Vmax ↑ APD IonChannels->ElectrophysiologicalEffects cluster_Labetalol Labetalol Signaling Pathway Labetalol Labetalol Alpha1_L α1-Adrenergic Receptor Labetalol->Alpha1_L blocks Beta1_L β1/β2-Adrenergic Receptor Labetalol->Beta1_L blocks IonChannels_L Cardiac Ion Channels (Na+, K+) Labetalol->IonChannels_L blocks Gq_L Gq Protein Alpha1_L->Gq_L Gs_L Gs Protein Beta1_L->Gs_L PLC_L Phospholipase C Gq_L->PLC_L IP3_DAG_L IP3 & DAG PLC_L->IP3_DAG_L Ca_PKC_L ↑ [Ca2+]i & PKC activation IP3_DAG_L->Ca_PKC_L AC_L Adenylyl Cyclase Gs_L->AC_L cAMP_L ↓ cAMP AC_L->cAMP_L PKA_L ↓ PKA Activity cAMP_L->PKA_L ElectrophysiologicalEffects_L ↓ Vmax ↑ APD IonChannels_L->ElectrophysiologicalEffects_L cluster_workflow Experimental Workflow: Intracellular Action Potential Recording A 1. Tissue Preparation - Isolate rabbit papillary muscle B 2. Mounting - Mount tissue in an organ bath - Perfuse with Tyrode's solution (37°C) - Oxygenate with 95% O2 / 5% CO2 A->B C 3. Stimulation - Stimulate at a fixed frequency (e.g., 1 Hz) - Use square-wave pulses B->C D 4. Microelectrode Impalement - Fabricate glass microelectrodes - Fill with 3 M KCl - Impale a superficial cardiac cell C->D E 5. Data Acquisition - Record transmembrane action potentials - Use a high-input impedance amplifier - Digitize and store data D->E F 6. Drug Application - Add Amosulalol or Labetalol at increasing concentrations - Allow for equilibration at each concentration E->F G 7. Data Analysis - Measure Vmax and APD - Analyze rate-dependent block and recovery kinetics F->G

References

Amosulalol vs. Selective Beta-Blockers: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative performance of the dual alpha- and beta-adrenoceptor antagonist, amosulalol, compared to selective beta-1 adrenergic receptor blockers in the management of hypertension.

This guide provides a detailed comparison of the pharmacological effects and clinical efficacy of amosulalol and selective beta-blockers, supported by available experimental data. While direct head-to-head clinical trial data is limited, this document synthesizes findings from separate studies to offer a comparative overview for research and development purposes.

Mechanism of Action: A Tale of Two Blockades

Selective beta-blockers, such as atenolol, metoprolol, and bisoprolol, exert their antihypertensive effects primarily by antagonizing beta-1 adrenergic receptors in cardiac tissue. This action leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output.

Amosulalol, in contrast, exhibits a dual mechanism of action, blocking both alpha-1 and beta-1 adrenergic receptors.[1] The beta-1 blockade component mirrors the effects of selective beta-blockers on the heart.[2] The additional alpha-1 blockade induces vasodilation of peripheral blood vessels, leading to a reduction in peripheral resistance.[1] This combined action provides a more comprehensive approach to blood pressure reduction.

Below are diagrams illustrating the distinct signaling pathways.

cluster_Amosulalol Amosulalol Signaling Pathway cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor Amosulalol Amosulalol a1_receptor α1 Receptor Amosulalol->a1_receptor Blocks b1_receptor β1 Receptor Amosulalol->b1_receptor Blocks Gq Gq Protein a1_receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Gs Gs Protein b1_receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects

Amosulalol's dual blockade of α1 and β1 adrenergic receptors.

cluster_Selective_Beta_Blocker Selective β1-Blocker Signaling Pathway cluster_beta1_selective β1-Adrenergic Receptor Selective_BB Selective β1-Blocker (e.g., Atenolol, Metoprolol) b1_receptor_sel β1 Receptor Selective_BB->b1_receptor_sel Blocks Gs_sel Gs Protein b1_receptor_sel->Gs_sel AC_sel Adenylyl Cyclase Gs_sel->AC_sel cAMP_sel ↑ cAMP AC_sel->cAMP_sel PKA_sel Protein Kinase A cAMP_sel->PKA_sel Cardiac_Effects_sel ↑ Heart Rate ↑ Contractility PKA_sel->Cardiac_Effects_sel

Selective β1-blocker's targeted action on cardiac β1 receptors.

Comparative Efficacy in Hypertension

The following tables summarize the antihypertensive efficacy of amosulalol and various selective beta-blockers based on data from separate clinical trials.

Table 1: Efficacy of Amosulalol in Hypertensive Patients with Type 2 Diabetes [3]

ParameterBaseline (Mean ± SD)After 24 Weeks (Mean ± SD)Change from Baseline
Systolic Blood Pressure (mmHg)174 ± 13148 ± 16-26
Diastolic Blood Pressure (mmHg)92 ± 980 ± 11-12
Heart Rate (beats/min)Not significantly affectedNot significantly affected-

This was an open-label study involving 41 patients. Amosulalol was administered at a daily dose of 20 to 60 mg, either as monotherapy or added to existing antihypertensive therapy.

Table 2: Comparative Efficacy of Selective Beta-Blockers in Mild to Moderate Hypertension

DrugStudyBaseline SBP/DBP (mmHg)Change in Supine SBP/DBP (mmHg)
Atenolol Amlodipine vs Atenolol[4]Not specified-11.3 / -11.7
Metoprolol Amlodipine vs Metoprolol[5]Not specifiedData not directly comparable
Bisoprolol Amlodipine vs Bisoprolol[6]Not specifiedData not directly comparable

It is important to note that the studies cited for selective beta-blockers were comparative trials against amlodipine, and the baseline and treatment protocols may vary, making direct cross-study comparisons challenging. A meta-analysis of randomized controlled trials has shown that atenolol and metoprolol have similar efficacy in reducing cardiovascular events in hypertensive patients.[7]

Experimental Protocols: A Representative Antihypertensive Clinical Trial

While specific protocols for each cited study are not fully available, a general methodology for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of an antihypertensive agent can be outlined as follows.

cluster_protocol Antihypertensive Clinical Trial Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior antihypertensive medication) Start->Washout Baseline Baseline Measurements (BP, HR, Lab Tests) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Amosulalol) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Selective Beta-Blocker) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 12) - BP & HR Monitoring - Adverse Event Reporting Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Endpoint Primary Endpoint Assessment (Change in BP from Baseline) Follow_up->Endpoint Data_Analysis Data Analysis (Statistical Comparison) Endpoint->Data_Analysis

A generalized workflow for a randomized controlled trial.

Key Methodological Components:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator parallel-group design is standard.[8]

  • Patient Population: Patients with a diagnosis of essential hypertension, often within a specified range of systolic and diastolic blood pressure (e.g., mild to moderate hypertension).[4]

  • Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population and for safety reasons.

  • Washout Period: A period where patients discontinue their previous antihypertensive medications to establish a true baseline blood pressure.

  • Randomization: Patients are randomly assigned to receive the investigational drug, a comparator drug, or a placebo.

  • Dosing: A fixed-dose or dose-titration schedule is employed. For instance, amosulalol has been studied at doses of 20-60 mg daily.[3] Selective beta-blockers like atenolol are often initiated at 50 mg and titrated to 100 mg.[9]

  • Efficacy Endpoints: The primary endpoint is typically the change from baseline in seated or supine systolic and diastolic blood pressure at the end of the treatment period.[8] Secondary endpoints may include the proportion of patients achieving a target blood pressure and changes in heart rate.

  • Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests, and physical examinations throughout the study.

Conclusion

References

A Comparative Guide to the Antihypertensive Effects of Amosulalol and Other Adrenergic Receptor Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive agent Amosulalol with other commonly used adrenergic receptor blockers: Labetalol, Prazosin, and Propranolol. The information is compiled from various clinical studies to assist researchers and drug development professionals in understanding the clinical performance and pharmacological profiles of these agents.

Executive Summary

Amosulalol is a potent antihypertensive agent that functions as both a selective alpha-1 and a non-selective beta-adrenergic receptor blocker.[1] This dual mechanism of action leads to a reduction in both peripheral vascular resistance and cardiac output, contributing to its blood pressure-lowering effects. This guide will delve into the available clinical data to compare its efficacy and safety profile with Labetalol, another dual alpha- and beta-blocker, Prazosin, a selective alpha-1 blocker, and Propranolol, a non-selective beta-blocker.

Comparative Efficacy: A Review of Clinical Data

Blood Pressure Reduction

The following tables summarize the mean reduction in systolic and diastolic blood pressure observed in various clinical trials for each drug. It is important to note that patient populations, study designs, and treatment durations may vary between studies, impacting the direct comparability of the results.

Table 1: Antihypertensive Efficacy of Amosulalol

Study PopulationTreatment DurationDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Hypertensive patients with non-insulin dependent diabetes[2]24 weeks20-60 mg/day2612

Table 2: Antihypertensive Efficacy of Labetalol

Study PopulationTreatment DurationDosageMean Standing BP Reduction (mmHg)Mean Supine BP Reduction (mmHg)
Hypertensive patients (monotherapy)[3]1 year100-1200 mg twice a day13/116/7
Hypertensive patients (with diuretic)[3]1 year100-1200 mg twice a day25/1618/13

Table 3: Antihypertensive Efficacy of Prazosin

Study PopulationTreatment DurationDosageMean Diastolic BP Reduction (mmHg)
Mild to moderate hypertensive patients[4]4 weeks1-6 mg/day (sustained-release)16
Hypertensive patients with Type II diabetes[5]12 weeks2.5-5 mg/day (osmotic tablet)Supine: 13/10, Standing: 12/9

Table 4: Antihypertensive Efficacy of Propranolol

Study PopulationTreatment DurationDosageMean Diastolic BP Reduction (mmHg)
Mild-to-moderate hypertensive patients[6]8 weeks80-640 mg/day (controlled-release)10.1 - 11.0

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in key studies cited in this guide.

Amosulalol in Hypertensive Diabetics
  • Study Design: Open-label, non-comparative study.

  • Patient Population: 41 hypertensive patients with non-insulin dependent diabetes mellitus.

  • Intervention: Amosulalol hydrochloride administered at a daily dose of 20 to 60 mg for 24 weeks. The drug was used either as monotherapy or added to existing antihypertensive treatment.

  • Blood Pressure Measurement: Blood pressure was measured at regular intervals throughout the 24-week trial period. The specific method of blood pressure measurement (e.g., seated, standing, time of day) was not detailed in the available abstract.

  • Outcome Measures: The primary efficacy endpoint was the reduction in systolic and diastolic blood pressure from baseline. Metabolic parameters such as plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglycerides were also assessed.[2]

Labetalol in Hypertension
  • Study Design: Open-label, multicenter trial.

  • Patient Population: 337 hypertensive patients (mild, moderate, and severe).

  • Intervention: Labetalol was administered alone or in combination with a diuretic for up to one year. The dosage ranged from 100 to 1,200 mg twice a day.

  • Blood Pressure Measurement: Supine and standing blood pressure were measured.

  • Outcome Measures: The primary endpoints were the reduction in standing and supine blood pressure. Safety and tolerability were also assessed.[3]

Prazosin in Mild to Moderate Hypertension
  • Study Design: Multicenter, open comparative trial.

  • Patient Population: 1393 outpatients with mild or moderate hypertension.

  • Intervention: Sustained-release prazosin hydrochloride was administered once daily for 4 weeks. The initial dose was 1 mg, which was adjusted up to a maximum of 6 mg to achieve a target diastolic blood pressure of 90 mmHg or less.

  • Blood Pressure Measurement: Diastolic blood pressure was the primary measure of efficacy.

  • Outcome Measures: The primary outcome was the percentage of patients achieving a diastolic blood pressure of 90 mmHg or less.[4]

Propranolol in Mild-to-Moderate Hypertension
  • Study Design: Randomized, placebo-controlled trial.

  • Patient Population: 434 patients with mild-to-moderate hypertension.

  • Intervention: Patients were randomized to receive either placebo or one of four doses of a controlled-release formulation of propranolol (80, 120, 160, or 640 mg/d) for 8 weeks.

  • Blood Pressure Measurement: Morning diastolic blood pressure was the primary efficacy measurement.

  • Outcome Measures: The primary endpoint was the change in morning diastolic blood pressure from baseline.[6]

Signaling Pathways and Mechanisms of Action

The antihypertensive effects of Amosulalol and its comparators are mediated through their interaction with adrenergic receptors. The following diagrams, generated using the DOT language, illustrate the signaling pathways involved.

cluster_Amosulalol Amosulalol Amosulalol Amosulalol Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 Blocks Beta β-Adrenergic Receptor Amosulalol->Beta Blocks Vasoconstriction Vasoconstriction Vasodilation Vasodilation Alpha1->Vasodilation CardiacOutput Increased Cardiac Output & Heart Rate ReducedCardiacOutput Reduced Cardiac Output & Heart Rate Beta->ReducedCardiacOutput

Caption: Mechanism of Action of Amosulalol.

cluster_Comparators Comparator Mechanisms cluster_Labetalol Labetalol cluster_Prazosin Prazosin cluster_Propranolol Propranolol Labetalol Labetalol L_Alpha1 α1-Adrenergic Receptor Labetalol->L_Alpha1 Blocks L_Beta β-Adrenergic Receptor Labetalol->L_Beta Blocks L_Vaso Vasodilation L_Alpha1->L_Vaso L_RCO Reduced Cardiac Output & Heart Rate L_Beta->L_RCO Prazosin Prazosin P_Alpha1 α1-Adrenergic Receptor Prazosin->P_Alpha1 Blocks P_Vaso Vasodilation P_Alpha1->P_Vaso Propranolol Propranolol Pr_Beta β-Adrenergic Receptor Propranolol->Pr_Beta Blocks Pr_RCO Reduced Cardiac Output & Heart Rate Pr_Beta->Pr_RCO

Caption: Mechanisms of Action of Comparator Antihypertensives.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an antihypertensive agent.

Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinue Prior Meds) Start->Washout Baseline Baseline Measurements (BP, HR, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment Group A (e.g., Amosulalol) Randomization->TreatmentA TreatmentB Treatment Group B (Comparator/Placebo) Randomization->TreatmentB FollowUp Follow-up Visits (BP Monitoring, Adverse Events) TreatmentA->FollowUp TreatmentB->FollowUp Endpoint End-of-Study Assessment FollowUp->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Generalized Experimental Workflow for an Antihypertensive Clinical Trial.

Conclusion

Amosulalol demonstrates significant antihypertensive efficacy, particularly in patient populations with comorbidities such as diabetes.[2] Its dual alpha- and beta-adrenergic blockade provides a comprehensive mechanism for blood pressure control. While direct comparative data with Labetalol, Prazosin, and Propranolol are limited, the available evidence suggests that all are effective in lowering blood pressure. The choice of agent will likely depend on the individual patient's clinical characteristics, comorbidities, and tolerability profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of Amosulalol against other commonly prescribed antihypertensive agents.

References

Amosulalol vs. Prazosin: A Comparative Guide to Alpha-1 Adrenergic Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of amosulalol and prazosin, two antagonists of the alpha-1 adrenergic receptor. The information presented is curated from experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuances of these two compounds.

Introduction to Amosulalol and Prazosin

Prazosin is a quinazoline derivative renowned for its selective antagonism of alpha-1 adrenergic receptors.[1][2] This selectivity allows for the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure, making it a valuable tool in the treatment of hypertension.[1][2] In contrast, amosulalol is a non-selective beta-adrenergic blocker that also possesses selective alpha-1 adrenergic blocking properties.[3] This dual mechanism of action contributes to its antihypertensive effects by not only reducing peripheral vascular resistance through alpha-1 blockade but also by modulating cardiac output and heart rate via beta-receptor antagonism.[3]

Quantitative Comparison of Receptor Affinity and Potency

The following tables summarize the available quantitative data on the binding affinity (pKi) and functional potency (pA2) of amosulalol and prazosin for alpha-1 adrenergic receptor subtypes. It is important to note that while extensive data is available for prazosin, comprehensive subtype-specific data for amosulalol is less prevalent in the current literature.

Table 1: Alpha-1 Adrenergic Receptor Binding Affinity (pKi)

Compoundα1Aα1Bα1DSpecies/Cell LineReference
Prazosin9.79.99.5Rat Brain[4]
Prazosin9.4--Rat Tail Artery[5]
AmosulalolData Not AvailableData Not AvailableData Not Available--

Higher pKi values indicate greater binding affinity.

Table 2: Alpha-1 Adrenergic Receptor Functional Potency (pA2)

CompoundTissue PreparationPredominant Receptor SubtypepA2 ValueReference
PrazosinRat Aortaα1D9.5 - 10.5[6]
PrazosinRabbit Cutaneous Resistance Arteriesα1B9.14[7]
AmosulalolRat Aortaα1D8.6[3]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

One study noted that amosulalol was approximately 50 times less potent than prazosin at alpha-1 adrenoceptors in a general assessment.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_receptor Cell Membrane Alpha1_AR α1-Adrenergic Receptor Gq Gq/11 Alpha1_AR->Gq Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Alpha1_AR Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_functional Functional Assay Tissue_Isolation Isolate Tissue (e.g., Rat Aorta) Membrane_Prep Prepare Cell Membranes (for Radioligand Binding) Tissue_Isolation->Membrane_Prep Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Incubation Incubate Membranes with Radioligand ([³H]prazosin) & Competitor (Amosulalol or Prazosin) Membrane_Prep->Incubation Separation Separate Bound & Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis_Ki Data Analysis (IC₅₀ → Ki) Quantification->Analysis_Ki Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Tissue_Mounting->Agonist_CRC Antagonist_Incubation Incubate with Antagonist (Amosulalol or Prazosin) Agonist_CRC->Antagonist_Incubation Shifted_CRC Generate Shifted Agonist CRC Antagonist_Incubation->Shifted_CRC Analysis_pA2 Schild Analysis (pA₂) Shifted_CRC->Analysis_pA2

Caption: Experimental Workflow for Comparing Alpha-1 Adrenergic Antagonists.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a synthesized methodology for determining the binding affinity (Ki) of a test compound (e.g., amosulalol or prazosin) for alpha-1 adrenergic receptors.

1. Membrane Preparation:

  • Euthanize the animal (e.g., Wistar rat) and rapidly excise the target tissue (e.g., brain, liver, or heart).

  • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

  • In a series of tubes, add a fixed concentration of a radiolabeled ligand that binds to alpha-1 adrenergic receptors (e.g., [³H]prazosin, typically at a concentration near its Kd value).

  • Add increasing concentrations of the unlabeled competitor drug (amosulalol or prazosin).

  • To determine non-specific binding, add a high concentration of a non-radiolabeled, potent alpha-1 antagonist (e.g., phentolamine) to a separate set of tubes.

  • Initiate the binding reaction by adding the prepared cell membranes to each tube.

  • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay in Isolated Tissue (Schild Analysis)

This protocol outlines the methodology for determining the functional potency (pA2) of an antagonist in an isolated tissue preparation, such as rat aorta.

1. Tissue Preparation:

  • Euthanize a rat (e.g., Sprague-Dawley) and carefully dissect the thoracic aorta.

  • Place the aorta in cold, oxygenated Krebs-Henseleit solution.

  • Clean the aorta of adherent connective and adipose tissue and cut it into rings of approximately 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the tissues to equilibrate under a resting tension (e.g., 1.5-2.0 g) for at least 60-90 minutes, with periodic washing.

2. Agonist Concentration-Response Curve:

  • After the equilibration period, induce a submaximal contraction with an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) to verify tissue viability.

  • Following a washout and return to baseline, perform a cumulative concentration-response curve to the agonist by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile response at each concentration.

3. Antagonist Incubation and Shifted Curve:

  • Wash the tissues thoroughly and allow them to return to the baseline resting tension.

  • Add a known concentration of the antagonist (amosulalol or prazosin) to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.

  • In the continued presence of the antagonist, repeat the cumulative concentration-response curve to the agonist.

4. Data Analysis (Schild Plot):

  • For each concentration of the antagonist, calculate the concentration ratio (CR) by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist in the absence of the antagonist.

  • Plot log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value.

  • The slope of the Schild plot should not be significantly different from unity for a competitive antagonist.

Conclusion

References

Comparative effects of (+)- and (-)-amosulalol enantiomers.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacological Effects of (+)- and (-)-Amosulalol Enantiomers

Amosulalol is a potent antihypertensive agent that functions as a combined α- and β-adrenoceptor antagonist.[1][2][3] As a chiral molecule, it exists as two enantiomers, (+)-amosulalol and (-)-amosulalol, which exhibit distinct and complementary pharmacological profiles.[4][5][6][7] This guide provides a detailed comparison of the effects of these enantiomers, supported by experimental data, to inform researchers and drug development professionals. The differential activity of the enantiomers is a classic example of stereoselectivity in pharmacology, where the three-dimensional structure of a molecule dictates its interaction with biological targets.[6][7]

Data Presentation: Receptor Binding and Antagonist Potency

The primary mechanism of amosulalol's therapeutic action is its antagonism of adrenergic receptors. However, its enantiomers display significant stereoselectivity in their affinity for α- and β-adrenoceptor subtypes. The (+)-enantiomer is primarily responsible for α1-adrenoceptor blockade, while the (-)-enantiomer is a more potent β-adrenoceptor antagonist.[1][4][8]

This differential activity has been quantified in various experimental models, as summarized below.

EnantiomerReceptor TargetPotency MetricValueFold DifferenceExperimental ModelReference
(+)-Amosulalol α1-AdrenoceptorDR₂ (μg/kg, i.v.)30~10x more potent than (-)-amosulalolPithed Rats[1]
(-)-Amosulalol α1-AdrenoceptorDR₂ (μg/kg, i.v.)324Pithed Rats[1]
(+)-Amosulalol α1-Adrenoceptor--14x more potent than (-)-amosulalolIsolated Tissues[4]
(-)-Amosulalol β1-AdrenoceptorDR₂ (μg/kg, i.v.)107~60x more potent than (+)-amosulalolPithed Rats[1]
(+)-Amosulalol β1-AdrenoceptorDR₂ (μg/kg, i.v.)6460Pithed Rats[1]
(-)-Amosulalol β1-AdrenoceptorpA₂7.9~100x more potent than (+)-amosulalolRat Isolated Right Ventricle[8]
(+)-Amosulalol β1-AdrenoceptorpA₂5.9Rat Isolated Right Ventricle[8]
(-)-Amosulalol β-Adrenoceptors--~50x more potent than (+)-amosulalolIsolated Tissues[4]

DR₂ is the dose of an antagonist that requires a doubling of the agonist dose to produce the same response. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Physiological and Hemodynamic Effects

The distinct receptor affinities of the amosulalol enantiomers translate into different physiological effects. The α1-adrenoceptor antagonism by (+)-amosulalol leads to vasodilation and a reduction in blood pressure.[1][9] Conversely, the more potent β1-adrenoceptor blockade by (-)-amosulalol is responsible for a dose-dependent reduction in heart rate (bradycardia) and suppression of plasma renin activity.[1][9][10]

Therefore, the racemic mixture of amosulalol provides a dual therapeutic action: the hypotensive effect is primarily driven by the (+)-isomer, while the reflex tachycardia that can accompany vasodilation is mitigated by the β-blocking activity of the (-)-isomer.[1][9]

Experimental Protocols

The data presented above were derived from established pharmacological assays designed to determine the potency and selectivity of adrenoceptor antagonists.

Antagonism in Pithed Rats (Schild Analysis)

This in vivo method is used to assess the antagonist potency of a drug on blood pressure and heart rate responses mediated by specific adrenoceptors.

  • Animal Preparation: Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (pithing). This eliminates central autonomic reflexes, allowing for the direct assessment of drug effects on peripheral receptors.

  • Agonist Administration: A specific α1-agonist (e.g., phenylephrine) is administered intravenously to elicit a pressor (blood pressure increase) response, and a β1-agonist (e.g., isoproterenol) is administered to induce a positive chronotropic (heart rate increase) effect.

  • Antagonist Treatment: Dose-response curves for the agonists are generated in the absence and presence of increasing doses of the antagonist enantiomers ((+)- or (-)-amosulalol).

  • Data Analysis: The degree of the rightward shift in the agonist dose-response curve caused by the antagonist is quantified. A Schild plot is then constructed to determine the DR₂ value, which represents the dose of the antagonist required to double the agonist concentration needed to achieve the original response.

Isolated Tissue Assays (pA₂ Determination)

This in vitro method evaluates the antagonist activity on isolated tissues containing specific adrenoceptors. For amosulalol, common preparations include the rat aorta (rich in α1-receptors) and the rat right ventricle (rich in β1-receptors).[8][11]

  • Tissue Preparation: Tissues are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Contraction/Relaxation Measurement: The tissue's contractile force is measured using a force-displacement transducer.

  • Agonist-Antagonist Interaction: Cumulative concentration-response curves are generated for a selective agonist (e.g., phenylephrine for aorta, isoproterenol for ventricle) in the presence of various fixed concentrations of the antagonist enantiomer.

  • Data Analysis: The pA₂ value is calculated using the Arunlakshana-Schild equation. This value represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response, providing a measure of antagonist potency.

Visualizations

Logical Relationship of Enantiomer Activity

G cluster_enantiomers Amosulalol Enantiomers cluster_receptors Adrenergic Receptors cluster_effects Primary Physiological Effect Plus (+)-Amosulalol Alpha1 α1-Receptor Plus->Alpha1 High Potency Antagonist Beta1 β1-Receptor Plus->Beta1 Low Potency Minus (-)-Amosulalol Minus->Alpha1 Low Potency Minus->Beta1 High Potency Antagonist Hypotension Hypotension (Vasodilation) Alpha1->Hypotension Blockade leads to Bradycardia Bradycardia (Reduced Heart Rate) Beta1->Bradycardia Blockade leads to

Caption: Differential antagonism of adrenergic receptors by amosulalol enantiomers.

Adrenergic Receptor Signaling Pathways```dot

G cluster_alpha α1-Adrenergic Pathway cluster_beta β1-Adrenergic Pathway A1 α1-Receptor Gq Gq Protein A1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C Activation IP3_DAG->PKC ResponseA Smooth Muscle Contraction Ca->ResponseA PKC->ResponseA Plus (+)-Amosulalol (Potent Antagonist) Plus->A1 Blocks B1 β1-Receptor Gs Gs Protein B1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ResponseB ↑ Heart Rate & Contractility PKA->ResponseB Minus (-)-Amosulalol (Potent Antagonist) Minus->B1 Blocks

Caption: Workflow for determining antagonist potency using an isolated tissue assay.

References

A Comparative Analysis of Amosulalol Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the metabolic pathways, quantitative data, and experimental methodologies for the cross-species comparison of Amosulalol metabolism in humans, monkeys, rats, and dogs.

Amosulalol, a potent alpha- and beta-adrenoceptor antagonist, undergoes extensive and varied metabolism across different species. Understanding these metabolic differences is crucial for the extrapolation of preclinical data to human clinical trials and for predicting potential drug-drug interactions. This guide provides a detailed comparison of Amosulalol metabolism in humans, monkeys, rats, and dogs, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways.

Quantitative Metabolic Profile

The extent of Amosulalol metabolism varies significantly between humans and laboratory animals. In humans, a substantial portion of the administered dose is excreted unchanged, whereas in monkeys, rats, and dogs, the drug is more extensively metabolized.

Table 1: Excretion of Unchanged Amosulalol and Total Radioactivity in Urine

SpeciesUnchanged Amosulalol (% of Dose)Total Radioactivity (% of Dose in 48h)
Human30.1[1]Not Reported
Monkey< 10[1]46[2]
Rat< 10[1]26 - 34[2]
Dog< 10[1]45[2]

The metabolic profile of Amosulalol also shows considerable species-specific variations. The major metabolites identified in each species are summarized below.

Table 2: Major Urinary Metabolites of Amosulalol

SpeciesMajor Metabolites
HumanSulphate conjugate of 5-hydroxy Amosulalol[1]
Monkey5-hydroxy Amosulalol, 4-hydroxy Amosulalol, and o-methoxyphenoxyacetic acid (M-5) in almost equal amounts[1]
RatMetabolites from hydroxylation of the 2-methyl group and O-demethylation of the o-methoxyphenoxy group[1]
Dogo-methoxyphenoxyacetic acid (M-5) from oxidative C-N cleavage[1]

Metabolic Pathways

The biotransformation of Amosulalol proceeds through several key pathways, with the predominance of each pathway varying by species. The primary metabolic reactions include hydroxylation, O-demethylation, and oxidative C-N cleavage.

cluster_human Human cluster_monkey Monkey cluster_rat Rat cluster_dog Dog Amosulalol Amosulalol Unchanged Amosulalol (30.1%) Unchanged Amosulalol (30.1%) Amosulalol->Unchanged Amosulalol (30.1%) 5-hydroxy Amosulalol 5-hydroxy Amosulalol Amosulalol->5-hydroxy Amosulalol Hydroxylation 4-hydroxy Amosulalol 4-hydroxy Amosulalol Amosulalol->4-hydroxy Amosulalol Hydroxylation M-5 M-5 Amosulalol->M-5 Oxidative C-N cleavage Hydroxylation (2-methyl group) Hydroxylation (2-methyl group) Amosulalol->Hydroxylation (2-methyl group) O-demethylation O-demethylation Amosulalol->O-demethylation M-5 (o-methoxyphenoxyacetic acid) M-5 (o-methoxyphenoxyacetic acid) Amosulalol->M-5 (o-methoxyphenoxyacetic acid) Oxidative C-N cleavage Sulphate Conjugate Sulphate Conjugate 5-hydroxy Amosulalol->Sulphate Conjugate Sulphation

Comparative metabolic pathways of Amosulalol.

Experimental Protocols

The following section details the methodologies used for the analysis of Amosulalol and its metabolites.

In Vivo Metabolism Studies
  • Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are typically used. Animals are housed in metabolism cages to allow for the collection of urine and feces.

  • Dosing: Amosulalol, often radiolabeled (e.g., with ¹⁴C), is administered orally or intravenously.

  • Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h). Blood samples are also collected to determine plasma concentrations.

  • Sample Processing: Urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze conjugates. Both urine and plasma samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and its metabolites.

Analytical Methods

A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the separation and identification of Amosulalol and its metabolites.

High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., 0.025 M, pH 6.0) and acetonitrile in a specific ratio (e.g., 73:27, v/v).

  • Flow Rate: A flow rate of 1.5 mL/min is often employed.

  • Detection: UV detection is performed at a wavelength of 272 nm.

  • Internal Standard: An internal standard, such as ethyl paraben, is used for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more sensitive and specific method for the identification and quantification of metabolites.

  • Chromatography: Similar HPLC conditions as described above are used to separate the compounds.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in both full scan mode to detect potential metabolites and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

In Vitro Metabolism Studies
  • Liver Microsomes: Liver microsomes from humans, monkeys, rats, and dogs are used to investigate the in vitro metabolism of Amosulalol.

  • Incubation: Amosulalol is incubated with liver microsomes in the presence of NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Analysis: The reaction is terminated, and the mixture is analyzed by HPLC or LC-MS to identify the metabolites formed.

  • Enzyme Identification: To identify the specific Cytochrome P450 (CYP) enzymes involved, studies can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors or antibodies for different CYP isozymes.

cluster_workflow Experimental Workflow for Metabolite Analysis Biological Sample (Urine, Plasma) Biological Sample (Urine, Plasma) Sample Preparation Sample Preparation Biological Sample (Urine, Plasma)->Sample Preparation Extraction (SPE/LLE) Hydrolysis (for conjugates) Analytical Separation Analytical Separation Sample Preparation->Analytical Separation HPLC / UPLC Detection & Identification Detection & Identification Analytical Separation->Detection & Identification UV / MS / MS/MS Data Analysis Data Analysis Detection & Identification->Data Analysis Quantification Structure Elucidation

General workflow for the analysis of Amosulalol metabolites.

Cytochrome P450 Enzymes

While specific studies identifying the exact CYP450 isozymes responsible for Amosulalol metabolism are not extensively available in the public domain, the observed metabolic reactions provide clues.

  • Hydroxylation and O-demethylation , the primary pathways in rats, are common reactions catalyzed by various CYP enzymes, including isoforms from the CYP2D, CYP3A, and CYP2C families.

  • Oxidative C-N cleavage , the major route in dogs, can also be mediated by CYP enzymes.

Further research utilizing recombinant human CYP enzymes and specific inhibitors is necessary to definitively identify the contributing isozymes in each species. This information is critical for predicting potential drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes.

Conclusion

The metabolism of Amosulalol exhibits significant interspecies variability. Humans excrete a substantial amount of the drug unchanged, with sulphate conjugation of the 5-hydroxy metabolite being the primary metabolic pathway. In contrast, monkeys, rats, and dogs show more extensive metabolism through hydroxylation, O-demethylation, and oxidative C-N cleavage. These differences highlight the importance of careful cross-species comparison in the drug development process. The provided experimental methodologies offer a framework for conducting further research to fully elucidate the metabolic fate of Amosulalol and to identify the specific enzymes involved in its biotransformation.

References

A Head-to-Head Comparison of Third-Generation Beta-Blockers: Carvedilol, Nebivolol, and Labetalol

Author: BenchChem Technical Support Team. Date: November 2025

Third-generation beta-blockers represent a significant evolution from their predecessors, offering not only the classic beta-adrenergic receptor antagonism but also additional vasodilatory properties.[1][2] These unique mechanisms translate into distinct hemodynamic profiles, making them a cornerstone in the management of various cardiovascular diseases. This guide provides a detailed comparison of three prominent third-generation agents: Carvedilol, Nebivolol, and Labetalol, with a focus on their pharmacological distinctions, supporting experimental data, and relevant clinical outcomes for researchers and drug development professionals.

Pharmacological and Hemodynamic Profiles

The primary distinction among these agents lies in their receptor selectivity and the mechanism by which they achieve vasodilation. Nebivolol is highly selective for the β1-adrenoceptor and induces vasodilation via a nitric oxide (NO)-dependent pathway.[3][4] In contrast, Carvedilol and Labetalol are non-selective beta-blockers that exert their vasodilatory effects through concomitant alpha-1 (α1) adrenergic receptor blockade.[5][6]

Table 1: Comparative Pharmacological Properties
FeatureCarvedilolNebivololLabetalol
β1/β2 Selectivity Non-selective (β1 ≈ β2)[7]Highly β1-selective (~321-fold > β2)[7]Non-selective (β1 ≈ β2)[8]
β1 Selectivity Ratio ~0.73[7]~40.7 (in human myocardium)[7]Not applicable (non-selective)
Vasodilation Mechanism α1-adrenoceptor blockade[6]Nitric Oxide (NO) release via β3-adrenoceptor agonism[3][7]α1-adrenoceptor blockade[9]
α/β Blockade Ratio Not applicableNot applicableOral: ~1:3, IV: ~1:7[8][9][10]
Additional Properties Potent antioxidant activity[11]Improves endothelial function[4]Intrinsic sympathomimetic activity (β2 partial agonism)
Table 2: Comparative Hemodynamic and Clinical Efficacy Data
ParameterCarvedilolNebivololLabetalol
Effect on Peripheral Resistance Decrease[6]Decrease[4]Decrease[8]
Blood Pressure Reduction Effective reduction. In one 12-week study, SBP decreased by 19.9 mmHg and DBP by 12.8 mmHg.[12]Effective reduction. In the same study, SBP decreased by 17.4 mmHg and DBP by 13.7 mmHg.[12]Effective reduction, particularly in hypertensive emergencies.[9]
Head-to-Head BP Trial No significant difference in antihypertensive efficacy compared to Nebivolol in mild-to-moderate hypertension.[13]No significant difference in antihypertensive efficacy compared to Carvedilol in mild-to-moderate hypertension.[13]Not directly compared in the same trial.
Heart Failure Mortality Significantly reduced all-cause mortality (Risk Ratio: 0.85) compared to β1-selective blockers (including Nebivolol) in systolic HF patients.[11][14]Included in the β1-selective blocker group that showed higher mortality vs. Carvedilol in the meta-analysis.[11][14]Not as extensively studied in large-scale heart failure mortality trials compared to Carvedilol.

Key Mechanistic Pathways

The distinct vasodilatory mechanisms of these agents are critical to their therapeutic profiles. Carvedilol and Labetalol act directly on vascular smooth muscle, while Nebivolol's effect is endothelium-dependent.

Carvedilol Carvedilol / Labetalol Block Blockade Carvedilol->Block Alpha1 α1-Adrenoceptor (on Vascular Smooth Muscle) Vasoconstriction Prevents Vasoconstriction Block->Alpha1 Block->Vasoconstriction Inhibits Noradrenaline Binding Vasodilation Vasodilation & Reduced Peripheral Resistance Vasoconstriction->Vasodilation Leads to

Figure 1. Vasodilation via α1-Adrenoceptor Blockade.

Nebivolol's pathway involves stimulating endothelial nitric oxide synthase (eNOS), which enhances the production of the potent vasodilator, nitric oxide.

Nebivolol Nebivolol (L-enantiomer) Stim Agonism Nebivolol->Stim Beta3 β3-Adrenoceptor (on Endothelial Cells) eNOS eNOS (Endothelial Nitric Oxide Synthase) Beta3->eNOS Activates Stim->Beta3 NO Nitric Oxide (NO) eNOS->NO Converts to LArg L-Arginine LArg->eNOS Vasodilation Vasodilation NO->Vasodilation Causes

Figure 2. Nebivolol's NO-Mediated Vasodilation Pathway.

Experimental Protocols

The characterization of these drugs relies on specific in vitro and ex vivo experimental assays.

Radioligand Binding Assay for Receptor Selectivity

This assay quantifies the binding affinity (Ki) of a drug to specific receptor subtypes, allowing for the determination of selectivity.

Methodology:

  • Membrane Preparation: Membranes are isolated from tissues (e.g., human myocardium) or cell lines engineered to express a high density of a specific human adrenoceptor subtype (β1, β2, or α1).[15][16] This involves tissue homogenization followed by differential centrifugation to pellet the membranes.[16]

  • Incubation: A fixed amount of membrane protein is incubated with a constant concentration of a non-selective radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-Cyanopindolol) and varying concentrations of the unlabeled competitor drug (e.g., Carvedilol, Nebivolol).[17][18]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[15][16]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[16]

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the competitor drug. Non-linear regression analysis is used to calculate the IC50 value (the concentration of drug that inhibits 50% of radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation. By comparing the Ki values for β1 and β2 receptors, the selectivity ratio can be determined.[17]

Prep 1. Membrane Preparation Incubate 2. Incubation (Membranes + Radioligand + Competitor Drug) Prep->Incubate Filter 3. Rapid Vacuum Filtration Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. Data Analysis (IC50 → Ki) Count->Analyze

Figure 3. Workflow for Radioligand Binding Assay.
Nitric Oxide (NO) Production and Vasodilation Assay (for Nebivolol)

This assay measures the ability of Nebivolol to stimulate NO production in endothelial cells and cause vasodilation in isolated blood vessels.

Methodology:

  • Tissue Preparation: Thoracic aorta or other resistance arteries are isolated from experimental animals (e.g., mice) and cut into rings.[19] Alternatively, human umbilical vein endothelial cells (HUVECs) are cultured.

  • NO Detection: Tissues or cells are loaded with a fluorescent NO indicator, such as 4,5-diaminofluorescein diacetate (DAF-2 DA).[20][21]

  • Treatment: The samples are exposed to varying concentrations of Nebivolol (e.g., 10⁻⁷ to 10⁻⁵ mol/L).[19][20] Other beta-blockers like atenolol can be used as negative controls.[20]

  • Measurement: The increase in fluorescence, corresponding to NO production, is measured over time using fluorescence microscopy or a plate reader.

  • Vasodilation Measurement: For aortic rings, the tissues are pre-constricted with an agent like phenylephrine in an organ bath. The relaxing effect of Nebivolol is then measured using an isometric force transducer. The involvement of NO is confirmed by repeating the experiment in the presence of an eNOS inhibitor like L-NAME.[4]

Antioxidant Activity Assay (for Carvedilol)

The DPPH assay is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.

Methodology:

  • Reagent Preparation: A working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in a solvent like methanol or ethanol. DPPH has a deep violet color in solution.[22][23]

  • Reaction: The test compound (Carvedilol) at various concentrations is mixed with the DPPH solution.[23]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[23][24]

  • Measurement: In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color from violet to yellow. The decrease in absorbance is measured with a spectrophotometer at approximately 517 nm.[22][23]

  • Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The results are often expressed as an IC50 value, representing the concentration of the drug required to scavenge 50% of the DPPH radicals.[23]

Conclusion

Third-generation beta-blockers offer distinct advantages over older agents due to their vasodilating properties. The choice between Nebivolol, Carvedilol, and Labetalol depends on the specific clinical context and desired pharmacological action. Nebivolol's high β1-selectivity and NO-mediated vasodilation make it a compelling option for patients in whom endothelial function is a key therapeutic target. Carvedilol's non-selective beta-blockade, combined with α1-blockade and potent antioxidant effects, has demonstrated a significant mortality benefit in patients with heart failure.[11][14] Labetalol's rapid onset of action when administered intravenously makes it a valuable tool for managing hypertensive emergencies.[9] Understanding the fundamental mechanistic differences, supported by robust experimental data, is crucial for the continued development and targeted application of this important class of cardiovascular drugs.

References

Evaluating the Metabolic Effects of Amosulalol in Diabetic Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the metabolic effects of amosulalol, a combined α- and β-adrenoceptor antagonist, in patients with type 2 diabetes. Its performance is objectively compared with other major classes of antihypertensive agents commonly used in this patient population, supported by experimental data from key clinical trials.

Comparative Analysis of Metabolic Effects

The following tables summarize the quantitative effects of amosulalol and other antihypertensive drug classes on key metabolic parameters in diabetic patients.

Table 1: Effects on Glucose Metabolism
Drug ClassDrug(s)StudyChange in Fasting Plasma GlucoseChange in HbA1cChange in Insulin Sensitivity (HOMA-IR)
Combined α/β-Blocker AmosulalolInoue et al. (1992)[1]Tendency to decrease (NS)Tendency to decrease (NS)Not Assessed
β-Blocker (non-selective with α1-blockade) CarvedilolGEMINI (2004)[2][3][4][5]-No significant change (+0.02%)Improved (-9.1%)
β-Blocker (β1-selective) MetoprololGEMINI (2004)[2][3][4][5]-Increased (+0.15%)No significant change (-2.0%)
Calcium Channel Blocker AmlodipineSeccia et al. (1995)[6][7]Significant decreaseNot AssessedNot Assessed
RAAS Inhibitor ACE Inhibitors/ARBsMultiple Studies[8][9][10][11]Generally neutral or improvedGenerally neutral or improvedGenerally improved
NS: Not Statistically Significant
Table 2: Effects on Lipid Metabolism
Drug ClassDrug(s)StudyChange in Total CholesterolChange in HDL-CholesterolChange in Triglycerides
Combined α/β-Blocker AmosulalolInoue et al. (1992)[1]No changeNo changeNo change
β-Blocker (non-selective with α1-blockade) CarvedilolGEMINI (2004)[2]DecreasedNo significant changeNo significant change
β-Blocker (β1-selective) MetoprololGEMINI (2004)[2]No significant changeNo significant changeIncreased
Calcium Channel Blocker AmlodipineSeccia et al. (1995)[6][7]Decreased (NS)Not AssessedSignificant decrease
RAAS Inhibitor ACE Inhibitors/ARBsMultiple Studies[8][9][10][11]Generally neutralGenerally neutralGenerally neutral
NS: Not Statistically Significant

Experimental Protocols

Amosulalol in Hypertensive Patients with Non-Insulin-Dependent Diabetes Mellitus (Inoue et al., 1992)[1]
  • Study Design: An open-label, multicenter study.

  • Participants: 41 hypertensive patients with non-insulin-dependent diabetes mellitus.

  • Treatment: Amosulalol hydrochloride was administered orally at a starting dose of 20 mg/day, which could be increased up to 60 mg/day. The treatment duration was 24 weeks.

  • Metabolic Assessments:

    • Plasma glucose and hemoglobin A1c levels were measured at baseline and at the end of the study.

    • Serum levels of total cholesterol, HDL-cholesterol, and triglycerides were measured at baseline and at the end of the study.

  • Blood Pressure Measurement: Blood pressure was measured in the supine position at baseline and at regular intervals throughout the 24-week treatment period.

Glycemic Effects in Diabetes Mellitus: Carvedilol-Metoprolol Comparison in Hypertensives (GEMINI) Trial (2004)[2][3][4][5]
  • Study Design: A randomized, double-blind, parallel-group trial.

  • Participants: 1,235 patients with both hypertension and type 2 diabetes who were already receiving a renin-angiotensin system (RAS) blocker.

  • Treatment: Patients were randomized to receive either carvedilol (6.25-25 mg twice daily) or metoprolol tartrate (50-200 mg twice daily) for a mean follow-up of 35 weeks.

  • Metabolic Assessments:

    • The primary endpoint was the change in HbA1c.

    • Insulin sensitivity was assessed using the homeostasis model assessment (HOMA-IR).

    • Fasting plasma glucose, insulin, and a full lipid profile were also measured.

  • Blood Pressure Measurement: Blood pressure was monitored throughout the study to ensure comparable blood pressure control between the two groups.

Amlodipine in Hypertensive Diabetic Patients (Seccia et al., 1995)[6][7]
  • Study Design: A prospective, open-label study.

  • Participants: 28 ambulatory patients with mild essential hypertension and non-insulin-dependent diabetes mellitus.

  • Treatment: After a 4-week washout period, patients received amlodipine 10 mg once daily for 12 weeks.

  • Metabolic Assessments:

    • Fasting and postprandial plasma glucose, glycosuria, and fructosamine concentrations were measured.

    • Serum cholesterol and triglycerides were also assessed.

  • Blood Pressure Measurement: Blood pressure was measured at baseline and at 2, 4, 8, and 12 weeks of treatment.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in the metabolic effects of amosulalol and comparator antihypertensive agents.

Amosulalol's Dual Adrenergic Blockade and Metabolic Neutrality

Amosulalol Amosulalol Alpha1 α1-Adrenoceptor Amosulalol->Alpha1 Blocks Beta β-Adrenoceptors Amosulalol->Beta Blocks Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Reduces Insulin_Secretion_Inhibition Insulin Secretion (β-cell) Beta->Insulin_Secretion_Inhibition Reduces Inhibition Lipolysis Lipolysis (Adipocyte) Beta->Lipolysis Inhibits Glycogenolysis Glycogenolysis (Liver, Muscle) Beta->Glycogenolysis Inhibits Glucose_Uptake Improved Glucose Uptake (Muscle) Vasoconstriction->Glucose_Uptake Enhances Metabolic_Effects Neutral Metabolic Profile Insulin_Secretion_Inhibition->Metabolic_Effects Lipolysis->Metabolic_Effects Glycogenolysis->Metabolic_Effects Glucose_Uptake->Metabolic_Effects

Caption: Amosulalol's dual blockade balances metabolic effects.

RAAS Inhibition and Improved Insulin Sensitivity

RAAS_Inhibitors ACE Inhibitors / ARBs Angiotensin_II Angiotensin II RAAS_Inhibitors->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Oxidative_Stress Oxidative Stress AT1R->Oxidative_Stress Increases Inflammation Inflammation AT1R->Inflammation Increases Insulin_Signaling Insulin Signaling (IRS-1, PI3K/Akt) Oxidative_Stress->Insulin_Signaling Impairs Inflammation->Insulin_Signaling Impairs Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Promotes Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Reduces

Caption: RAAS inhibitors improve insulin signaling and glucose uptake.

Experimental Workflow for a Comparative Metabolic Study

Patient_Recruitment Patient Recruitment (T2DM + Hypertension) Washout Washout Period Patient_Recruitment->Washout Baseline_Measurements Baseline Metabolic & BP Measurements Washout->Baseline_Measurements Randomization Randomization Group_A Group A (Amosulalol) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Treatment_Period Treatment Period (e.g., 12-24 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Followup_Measurements Follow-up Metabolic & BP Measurements Treatment_Period->Followup_Measurements Baseline_Measurements->Randomization Data_Analysis Statistical Analysis (Comparison of Changes) Baseline_Measurements->Data_Analysis Followup_Measurements->Data_Analysis

Caption: Workflow for a randomized controlled trial on metabolic effects.

References

A Comparative Analysis of Third-Generation Vasodilating Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance, mechanisms, and experimental validation of key third-generation vasodilating beta-blockers. Designed for researchers, scientists, and drug development professionals, this analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of these advanced antihypertensive agents.

Third-generation beta-blockers are distinguished from their predecessors by an additional vasodilatory action, which contributes to their efficacy in treating hypertension and other cardiovascular diseases.[1] This vasodilation is achieved through various mechanisms, primarily by blocking alpha-1 (α1) adrenergic receptors or by stimulating the production of nitric oxide (NO).[1][2] The most prominent agents in this class are Carvedilol, Labetalol, and Nebivolol, each possessing a unique pharmacological profile.[3]

Mechanisms of Action: A Comparative Overview

The vasodilatory effects of these beta-blockers stem from distinct molecular pathways.

  • Carvedilol: This agent is a non-selective beta-blocker, antagonizing both β1 and β2 receptors. Its vasodilating property is primarily due to its potent blockade of α1-adrenergic receptors located on vascular smooth muscle.[4][5][6] Blocking these receptors inhibits catecholamine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral vascular resistance.[4][7] Carvedilol also exhibits antioxidant and anti-inflammatory properties, which may offer additional cardiovascular protection.[4][5]

  • Labetalol: Similar to carvedilol, labetalol is a non-selective beta-blocker with concurrent α1-adrenergic antagonist activity.[2][8][9] This dual blockade results in reduced heart rate and contractility (beta-blockade) alongside vasodilation (alpha-blockade), effectively lowering blood pressure without the reflex tachycardia often seen with pure vasodilators.[10][11] The ratio of beta- to alpha-blockade is approximately 3:1 for oral administration and 7:1 for intravenous use.[11]

  • Nebivolol: Nebivolol is unique among this class. It is a highly selective β1-receptor antagonist.[12][13] Its vasodilatory mechanism does not involve alpha-blockade but is instead mediated by the L-arginine/nitric oxide (NO) pathway.[12][14] Nebivolol stimulates endothelial β3-adrenergic receptors, which leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent production of NO, a potent vasodilator.[14][15][16] This mechanism may also contribute to reversing endothelial dysfunction.[12]

G cluster_0 Carvedilol / Labetalol Pathway cluster_1 Nebivolol Pathway drug_cl Carvedilol / Labetalol alpha1 α1-Adrenergic Receptor drug_cl->alpha1 Blocks vasoconstriction Vasoconstriction alpha1->vasoconstriction Inhibits vasodilation_cl Vasodilation vasoconstriction->vasodilation_cl Leads to drug_n Nebivolol beta3 β3-Adrenergic Receptor drug_n->beta3 Stimulates enos eNOS Activation beta3->enos no_prod Nitric Oxide (NO) Production enos->no_prod vasodilation_n Vasodilation no_prod->vasodilation_n

Figure 1: Vasodilatory signaling pathways of beta-blockers.

Comparative Clinical Performance Data

Head-to-head clinical trials provide valuable insights into the comparative efficacy of these agents. The following table summarizes key quantitative data from a randomized trial comparing Carvedilol and Nebivolol in patients with mild-to-moderate primary hypertension.

ParameterPlacebo (Baseline)Carvedilol (25 mg/day)Nebivolol (5 mg/day)
Mean 24h Systolic BP (mmHg) 143.9 ± 8.9133.8 ± 9.0134.0 ± 8.7
Mean 24h Diastolic BP (mmHg) 94.4 ± 9.286.6 ± 8.685.6 ± 7.4
Mean 24h Heart Rate (bpm) 78.8 ± 5.270.2 ± 5.264.9 ± 3.9
Data from a prospective, randomized, cross-over trial involving 20 patients. Both carvedilol and nebivolol significantly reduced systolic and diastolic blood pressure compared to placebo (p<0.05), with no significant difference between the two drugs in blood pressure reduction. Nebivolol induced a more significant reduction in heart rate.[17][18]

Another study comparing outcomes in patients with chronic heart failure found no significant differences in all-cause mortality or hospital readmission between carvedilol and nebivolol.[19]

Experimental Protocols for Assessing Vasodilation

The vasodilatory properties of these compounds are validated using established in vivo and in vitro experimental protocols.

Flow-mediated dilation is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation in humans and animal models.[20][21] It measures the change in a conduit artery's diameter in response to an increase in shear stress.

Detailed Methodology:

  • Baseline Measurement: The subject rests in a supine position. The brachial artery is imaged using a high-resolution ultrasound transducer. Baseline diameter and blood flow velocity are recorded for at least 60 seconds.[20][21]

  • Ischemia Induction: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) to occlude arterial flow. This occlusion is maintained for 5 minutes.[21]

  • Hyperemia and Post-Occlusion Measurement: The cuff is rapidly deflated, causing a brief period of high blood flow (reactive hyperemia). This increase in flow induces shear stress on the endothelium, stimulating NO release and subsequent vasodilation.[21]

  • Data Acquisition: The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes following cuff deflation to capture the peak dilation.[20]

  • Calculation: FMD is expressed as the percentage change in peak artery diameter from the baseline diameter.

G start Subject Rests Supine baseline Record Baseline Artery Diameter & Flow (60s) start->baseline occlude Inflate Forearm Cuff (>Systolic Pressure) baseline->occlude ischemia Maintain Occlusion (5 minutes) occlude->ischemia release Rapidly Deflate Cuff ischemia->release hyperemia Reactive Hyperemia (Increased Shear Stress) release->hyperemia post_measure Record Post-Occlusion Diameter & Flow (3 min) hyperemia->post_measure calculate Calculate % FMD post_measure->calculate

Figure 2: Experimental workflow for Flow-Mediated Dilation (FMD).

Myography is an in vitro technique used to measure the contractile force or diameter changes of isolated small arteries in a controlled environment.[22]

Detailed Methodology:

  • Vessel Isolation: A small resistance artery is carefully dissected from an animal model and cut into 2 mm segments.

  • Mounting:

    • Wire Myography: The vessel segment is mounted on two small stainless-steel wires in an organ bath chamber filled with a physiological salt solution, gassed with O2/CO2, and maintained at 37°C. One wire is attached to a force transducer.[22]

    • Pressure Myography: The vessel segment is cannulated at both ends in a chamber and pressurized to a physiologically relevant intraluminal pressure.[22]

  • Pre-constriction: To study vasodilation, the vessel is first pre-constricted using a pharmacological agent like phenylephrine or a high potassium chloride (KCl) solution to induce a stable level of tone.[22]

  • Drug Application: The vasodilating beta-blocker is added to the bath in a cumulative concentration-response manner.

  • Data Recording: The force of contraction (wire myography) or the change in luminal diameter (pressure myography) is recorded. The results are used to plot concentration-response curves and determine the potency (EC50) of the vasodilator.

Classification and Logical Relationships

The distinct properties of these agents allow for a clear classification based on receptor selectivity and the primary mechanism of vasodilation.

G cluster_selectivity Receptor Selectivity cluster_mechanism Vasodilation Mechanism bb Vasodilating Beta-Blockers non_selective Non-Selective (β1 + β2) selective Selective (β1) alpha_block α1-Blockade no_release Nitric Oxide Release carvedilol Carvedilol non_selective->carvedilol labetalol Labetalol non_selective->labetalol nebivolol Nebivolol selective->nebivolol alpha_block->carvedilol alpha_block->labetalol no_release->nebivolol

References

Safety Operating Guide

Personal protective equipment for handling Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amosulalol Hydrochloride. The following procedures are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound powder.

PPE ComponentSpecificationPurpose
Gloves Powder-free nitrile or neoprene gloves, double-gloved.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[2]
Gown Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and clothing from contamination.[2]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders outside of a containment system.Prevents inhalation of fine particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the work area.[4]

Operational Procedures

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (gloves, gown, eye protection) before opening the package.

  • Unpack the container in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize exposure to any airborne particles.

  • Verify the container label and integrity.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Some suppliers recommend storage at -20°C for long-term stability.[5]

  • Keep the container tightly closed and protected from light.

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Handling and Weighing:

  • All manipulations of this compound powder should be conducted in a certified chemical fume hood, a biological safety cabinet, or a glove box to contain any dust.

  • Use dedicated equipment (spatulas, weigh boats) for handling the compound.

  • Clean all equipment thoroughly after use.

  • Avoid actions that can generate dust, such as scraping or vigorous shaking.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a sealed container for disposal. Clean the spill area thoroughly.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous waste.

  • PPE and Labware: Dispose of all used gloves, gowns, shoe covers, and disposable labware in a designated, clearly labeled hazardous waste container.[8]

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Containers: Use leak-proof, sealable containers for all hazardous waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[8][9]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving_start Receive Shipment inspect_package Inspect Package receiving_start->inspect_package don_ppe_receiving Don PPE inspect_package->don_ppe_receiving unpack Unpack in Ventilated Area don_ppe_receiving->unpack store Store in Cool, Dry, Ventilated Area unpack->store don_ppe_handling Don Full PPE store->don_ppe_handling handle_in_hood Weigh/Handle in Fume Hood don_ppe_handling->handle_in_hood clean_equipment Clean Equipment After Use handle_in_hood->clean_equipment collect_waste Collect Contaminated Waste clean_equipment->collect_waste seal_container Seal in Labeled Container collect_waste->seal_container dispose_vendor Dispose via Licensed Vendor seal_container->dispose_vendor

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amosulalol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Amosulalol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.